Cdk7-IN-14
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H24F3N6OP |
|---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
3-[2-[[(1S,3S)-3-aminocyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-dimethylphosphoryl-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H24F3N6OP/c1-33(2,32)20-12(9-26)6-7-15-16(10-28-19(15)20)18-17(22(23,24)25)11-29-21(31-18)30-14-5-3-4-13(27)8-14/h6-7,10-11,13-14,28H,3-5,8,27H2,1-2H3,(H,29,30,31)/t13-,14-/m0/s1 |
InChI-Schlüssel |
BIEFEMFRYAVVLB-KBPBESRZSA-N |
Isomerische SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)N)C#N |
Kanonische SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)N)C#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cdk7-IN-14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation of transcription. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby controlling cell cycle transitions. Given its dual role, CDK7 has emerged as a compelling therapeutic target in oncology. Cdk7-IN-14 is a potent and selective inhibitor of CDK7. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. While specific data for this compound is emerging, we will draw upon data from its closely related analog, YKL-5-124, to illustrate the core mechanisms.
Core Mechanism of Action
This compound, and its analog YKL-5-124, are covalent inhibitors that target a cysteine residue (C312) located outside the active site of CDK7. This covalent modification leads to the irreversible inhibition of CDK7's kinase activity. The inhibition of CDK7 by this compound results in two primary downstream effects: disruption of transcription and cell cycle arrest.
Transcriptional Regulation
By inhibiting the TFIIH-associated activity of CDK7, this compound prevents the phosphorylation of the RNA Pol II CTD at serine 5 (Ser5) and serine 7 (Ser7). This phosphorylation is a critical step for promoter clearance and the transition from transcription initiation to elongation. Consequently, treatment with a CDK7 inhibitor leads to a global disruption of transcription, with a particularly pronounced effect on genes with super-enhancers, which are often associated with cell identity and oncogenic drivers.
Cell Cycle Control
As the CDK-activating kinase, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs. Inhibition of CDK7 by this compound prevents the phosphorylation of the T-loops of CDK1 and CDK2, which is required for their activation. This leads to a halt in cell cycle progression, most notably at the G1/S transition.
Quantitative Data
The following tables summarize the quantitative data for the CDK7 inhibitor YKL-5-124, a close analog of this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of YKL-5-124
| Kinase | IC50 (nM) |
| CDK7/CycH/MAT1 | 9.7 |
| CDK2/CycA | 1300 |
| CDK9/CycT1 | 3020 |
Table 2: Cellular Activity of YKL-5-124 in Jurkat Cells
| Assay | Endpoint | Value |
| Cell Viability (72h) | GI50 | ~50 nM |
| CDK1 T-loop Phosphorylation | IC50 | ~100 nM |
| CDK2 T-loop Phosphorylation | IC50 | ~100 nM |
| RNA Pol II CTD Ser5 Phos. | IC50 | ~50 nM |
Signaling and Experimental Workflow Diagrams
Caption: CDK7 Signaling Pathways and Inhibition by this compound.
Caption: Experimental Workflow for a CDK7 Inhibitor.
Experimental Protocols
In Vitro CDK7 Kinase Assay
Objective: To determine the in vitro potency of this compound against CDK7.
Materials:
-
Recombinant human CDK7/CycH/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide derived from the RNA Pol II CTD)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound stock solution in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, CDK7 substrate peptide, and the diluted this compound or DMSO (vehicle control).
-
Add the recombinant CDK7/CycH/MAT1 complex to each tube and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of CDK and RNA Pol II Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of its downstream targets in a cellular context.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: phospho-CDK1 (Thr161), total CDK1, phospho-CDK2 (Thr160), total CDK2, phospho-RNA Pol II CTD (Ser5), total RNA Pol II
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture Jurkat cells in RPMI-1640 medium.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 6 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the effect of this compound on the occupancy of RNA Pol II at gene promoters.
Materials:
-
Jurkat cells treated with this compound or DMSO
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Antibody against RNA Pol II
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Crosslink proteins to DNA in treated Jurkat cells using formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody against RNA Pol II.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with proteinase K to digest proteins.
-
Purify the DNA.
-
Analyze the enrichment of specific gene promoters by qPCR.
RNA Sequencing
Objective: To analyze the global transcriptional changes induced by this compound.
Materials:
-
Jurkat cells treated with this compound or DMSO
-
RNA extraction kit
-
DNase I
-
mRNA purification kit (e.g., with oligo(dT) beads)
-
RNA fragmentation buffer
-
Reverse transcriptase and random primers
-
Second-strand synthesis reagents
-
DNA library preparation kit (including adaptors and PCR primers)
-
Next-generation sequencing platform
Procedure:
-
Extract total RNA from treated Jurkat cells.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Purify mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA to the desired size.
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adaptors to the cDNA fragments.
-
Amplify the library by PCR.
-
Purify the final library and assess its quality and quantity.
-
Sequence the library on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes.
Conclusion
This compound is a potent and selective covalent inhibitor of CDK7 that effectively targets both the transcriptional and cell cycle regulatory functions of this kinase. Its mechanism of action, characterized by the inhibition of RNA Polymerase II CTD and cell cycle CDK phosphorylation, leads to a profound anti-proliferative effect in cancer cells. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other CDK7 inhibitors, facilitating further research and drug development efforts in this promising area of oncology.
The Role of Cdk7-IN-14 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription. As a component of the transcription factor IIH (TFIIH) complex, Cdk7 is essential for the initiation of transcription by RNA Polymerase II (RNAPII). It facilitates this process by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNAPII, specifically at serine 5 (Ser5) and serine 7 (Ser7) residues. This phosphorylation is a key step in promoter clearance and the transition from transcription initiation to elongation. Furthermore, Cdk7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle progression, such as CDK1, CDK2, CDK4, and CDK6.[1][2][3][4][5] Given its central role in these fundamental cellular processes, Cdk7 has emerged as a promising therapeutic target in oncology. Cdk7-IN-14 and other potent and selective Cdk7 inhibitors, such as THZ1, have been developed to probe the function of Cdk7 and explore its therapeutic potential. These inhibitors have demonstrated significant anti-tumor activity in various cancer models by inducing cell cycle arrest and apoptosis, and by suppressing the transcription of key oncogenes.[5][6][7][8] This technical guide provides an in-depth overview of the function of Cdk7 in transcription and the mechanism of action of its inhibitors, with a focus on providing quantitative data and detailed experimental protocols to aid researchers in this field.
Cdk7's Function in the Transcription Cycle
Cdk7's role in transcription is multifaceted and essential for the proper expression of protein-coding genes. As the kinase subunit of the general transcription factor TFIIH, Cdk7 is recruited to the promoter of genes as part of the pre-initiation complex (PIC).[2] Its primary substrates in this context are the serine residues within the heptapeptide (B1575542) repeats (YSPTSPS) of the RNAPII CTD.
The key transcriptional functions of Cdk7 include:
-
Phosphorylation of RNAPII CTD: Cdk7-mediated phosphorylation of Ser5 and Ser7 of the RNAPII CTD is a critical step for the initiation of transcription.[1][6][9] This modification helps to release the polymerase from the promoter, allowing it to begin synthesizing RNA.
-
Promoter-Proximal Pausing and Release: Cdk7 is also involved in establishing and releasing promoter-proximal pausing of RNAPII, a key regulatory step in gene expression. It can indirectly activate Cdk9 (as part of P-TEFb), which is required for the release of paused RNAPII into productive elongation.[2]
-
Regulation of Transcription Factors: Beyond RNAPII, Cdk7 can also phosphorylate various transcription factors, modulating their activity and contributing to the regulation of specific gene expression programs.[10]
The inhibition of Cdk7 with small molecules like this compound and THZ1 leads to a global reduction in transcription, with a particularly profound effect on genes that are highly transcribed and those regulated by super-enhancers, which are often found to drive oncogenic programs in cancer cells.[8][9]
Quantitative Data on Cdk7 Inhibitors
The development of potent and selective Cdk7 inhibitors has been instrumental in elucidating its function and validating it as a therapeutic target. The following tables summarize key quantitative data for several widely used Cdk7 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| THZ1 | CDK7 | 3.2 | In vitro kinase assay | [11][12] |
| CDK12 | - | In vitro kinase assay | [11] | |
| CDK13 | - | In vitro kinase assay | [11] | |
| SY-351 | CDK7/CCNH/MAT1 | 23 | In vitro kinase assay | [6][13] |
| CDK2/CCNE1 | 321 | In vitro kinase assay | [6][13] | |
| CDK9/CCNT1 | 226 | In vitro kinase assay | [6][13] | |
| CDK12/CCNK | 367 | In vitro kinase assay | [6][13] | |
| YKL-5-124 | CDK7 | 53.5 | In vitro kinase assay | [1][3][10] |
| CDK7/Mat1/CycH | 9.7 | In vitro kinase assay | [1][3][4][10] | |
| CDK2 | 1300 | In vitro kinase assay | [1][4] | |
| CDK9 | 3020 | In vitro kinase assay | [1][4] | |
| BS-181 | CDK7 | - | - | [14] |
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Assay Duration | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | THZ1 | <200 | 72 hours | [5] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | THZ1 | <200 | 72 hours | [5] |
| Multiple Breast Cancer Cell Lines | Breast Cancer | THZ1 | 80-300 | 2 days | [15] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | THZ1 | 6-9 | - | [7] |
| H1299 | Non-small Cell Lung Cancer | THZ1 | ~50 (effective concentration) | 48 hours | [7] |
| MCF-7 | Breast Cancer (ER+) | THZ1 | 11 | 48 hours | [16] |
| LCC2 | Breast Cancer (Tamoxifen-resistant) | THZ1 | 13 | 48 hours | [16] |
| KHOS | Osteosarcoma | BS-181 | 1750 | 6 days | [14] |
| U2OS | Osteosarcoma | BS-181 | 2320 | 6 days | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key aspects of Cdk7 function and its analysis.
Caption: Cdk7, as part of the TFIIH complex, phosphorylates the RNAPII CTD to initiate transcription.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. device.report [device.report]
- 9. benchchem.com [benchchem.com]
- 10. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-14 and Cell Cycle Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a key regulator of cell cycle progression and transcription, making it a compelling target for therapeutic intervention in oncology. Cdk7-IN-14 is a potent and selective inhibitor of CDK7. This technical guide provides a comprehensive overview of the role of CDK7 in cell cycle regulation and the mechanism by which its inhibition by compounds like this compound leads to anti-proliferative effects. This document details the dual functions of CDK7, summarizes the quantitative effects of CDK7 inhibitors on cancer cells, provides detailed experimental protocols for assessing inhibitor activity, and visualizes the underlying signaling pathways and experimental workflows. While specific quantitative data for this compound is not publicly available, this guide leverages data from structurally and mechanistically similar CDK7 inhibitors, such as THZ1 and BS-181, to provide a thorough understanding of the expected biological impact.
Introduction: The Dual Role of CDK7 in Transcription and Cell Cycle Control
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: transcription and cell cycle progression.[1][2][3][4] This dual functionality positions CDK7 as a critical node in the regulation of cell proliferation and survival, and its aberrant activity is often implicated in various cancers.[5]
1.1. CDK7 in Transcription:
As a component of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by RNA Polymerase II (Pol II).[2][4] CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, primarily at serine 5 (Ser5) and serine 7 (Ser7) residues.[6][7] This phosphorylation is a key step for promoter clearance and the transition from transcription initiation to elongation.[2][3] Inhibition of CDK7's transcriptional activity leads to a global shutdown of transcription, particularly affecting genes with super-enhancers that are often associated with oncogenic drivers.[8]
1.2. CDK7 in Cell Cycle Regulation:
CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which includes Cyclin H and MAT1.[4][9] The CAK complex is responsible for the activating phosphorylation of several other CDKs that govern cell cycle transitions, including CDK1, CDK2, CDK4, and CDK6.[7][10][11] By activating these downstream CDKs, CDK7 facilitates progression through the G1/S and G2/M checkpoints of the cell cycle.[11] Consequently, inhibition of CDK7 leads to cell cycle arrest, primarily at the G1 and G2 phases.
Mechanism of Action of Covalent CDK7 Inhibitors
This compound belongs to a class of covalent inhibitors that form a permanent bond with a specific cysteine residue near the active site of the CDK7 protein. This irreversible binding leads to a complete and sustained inhibition of its kinase activity. The functional consequences of this inhibition are twofold, mirroring the dual roles of CDK7:
-
Transcriptional Suppression: Inhibition of CDK7 prevents the phosphorylation of the Pol II CTD, leading to a failure of transcription initiation and elongation.[2][8] This results in the downregulation of short-lived mRNA transcripts, including those encoding key oncogenes like MYC and anti-apoptotic proteins like Mcl-1.[8][12]
-
Cell Cycle Arrest: By blocking the CAK activity of CDK7, covalent inhibitors prevent the activation of cell cycle-promoting CDKs.[7][10] This leads to an accumulation of cells in the G1 and G2 phases of the cell cycle and ultimately triggers apoptosis.[8][13]
Quantitative Data on CDK7 Inhibitor Activity
While specific quantitative data for this compound is limited in the public domain, the following tables summarize the activity of other well-characterized CDK7 inhibitors, THZ1 and BS-181, which are expected to have similar effects.
Table 1: Cell Viability (IC50) of CDK7 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Assay Duration |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | THZ1 | 50 | 72h |
| Loucy | T-cell Acute Lymphoblastic Leukemia | THZ1 | 0.55 | 72h |
| H1299 | Non-Small Cell Lung Cancer | THZ1 | ~50 | 72h |
| A549 | Non-Small Cell Lung Cancer | THZ1 | ~100 | 72h |
| BT549 | Triple-Negative Breast Cancer | THZ1 | 80-300 | 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer | THZ1 | 80-300 | 48h |
| KHOS | Osteosarcoma | BS-181 | 1750 | 6 days |
| U2OS | Osteosarcoma | BS-181 | 2320 | 6 days |
Data compiled from multiple sources.[12][14][15] IC50 values are approximate and can vary based on experimental conditions.
Table 2: Effect of CDK7 Inhibitors on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| MYCN-amplified Neuroblastoma | THZ1 (100 nM, 24h) | Increased | Decreased | Increased |
| MYCN-amplified Neuroblastoma | THZ1 (100 nM, 48h) | Significantly Increased | Significantly Decreased | Significantly Increased |
Illustrative data based on studies with THZ1.[8]
Table 3: Effect of CDK7 Inhibitors on Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MYCN-amplified Neuroblastoma | THZ1 (100 nM, 24h) | Increased |
| MYCN-amplified Neuroblastoma | THZ1 (100 nM, 48h) | Significantly Increased |
| B-cell Acute Lymphocytic Leukemia | THZ1 (high concentration) | Significantly Increased |
Illustrative data based on studies with THZ1.[8][13]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of CDK7 inhibitors like this compound.
4.1. Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the effect of a compound on cell proliferation and viability by measuring ATP levels, which are indicative of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the CDK7 inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
4.2. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[16][17]
-
Cell Treatment: Treat cells with the CDK7 inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, and the percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.
4.3. Western Blot Analysis for CDK7 Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the CDK7 signaling pathway.
-
Cell Lysis:
-
Treat cells with the CDK7 inhibitor for the desired time and dose.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Pol II Ser5, p-Pol II Ser7, p-CDK1, p-CDK2, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein levels.
Visualizations: Signaling Pathways and Experimental Workflows
5.1. CDK7 Signaling Pathway and Inhibition
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.
5.2. Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the effects of a CDK7 inhibitor.
5.3. Logical Relationship of CDK7 Inhibition on Cell Cycle Progression
Caption: The logical cascade of events following CDK7 inhibition, leading to cell cycle arrest and apoptosis.
References
- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jcancer.org [jcancer.org]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Cdk7-IN-14: An In-Depth Technical Guide on a Novel Cdk7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the Cdk-activating kinase (CAK) complex and the general transcription factor TFIIH, Cdk7 is integral to the proliferation of cancer cells, making it a compelling target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of a novel Cdk7 inhibitor, Cdk7-IN-14, a potent pyrimidinyl derivative with the potential for research in various cancers, particularly those with transcriptional dysregulation. The discovery of this compound is documented in the Chinese patent CN114249712A, where it is referred to as compound 3.[1]
Core Data Summary
At present, detailed quantitative biological data and a specific synthesis protocol for this compound are primarily contained within the Chinese patent CN114249712A. Unfortunately, a publicly available, full-text English translation of this patent is not yet accessible, limiting the depth of information that can be presented. Commercial vendors of this compound confirm its origin from this patent.[1] This guide will present the available information and provide a framework for understanding the significance of this compound based on the known roles of Cdk7.
Cdk7 Signaling Pathways and Rationale for Inhibition
Cdk7 plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription. Understanding these pathways is crucial to appreciating the mechanism of action of inhibitors like this compound.
Cell Cycle Regulation
Cdk7, as the catalytic subunit of the CAK complex, is responsible for the activating phosphorylation of several cell cycle CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6. This phosphorylation is a prerequisite for their kinase activity, which in turn drives the orderly progression through the different phases of the cell cycle. By inhibiting Cdk7, compounds like this compound can induce cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer cells.
Caption: Cdk7's role in activating key cell cycle kinases.
Transcriptional Regulation
As a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is essential for the initiation of transcription and the release of Pol II from the promoter region, allowing for the synthesis of messenger RNA (mRNA). Many cancers are driven by the overexpression of oncoproteins, a process reliant on hyperactive transcription. By inhibiting the transcriptional activity of Cdk7, this compound can potentially suppress the expression of key oncogenes, leading to anti-tumor effects.
Caption: Cdk7's function in the initiation of gene transcription.
Experimental Protocols
While the specific experimental protocols for the synthesis and biological evaluation of this compound are detailed in patent CN114249712A and are not fully accessible at this time, standard methodologies for characterizing Cdk7 inhibitors are well-established. The following are representative protocols that would likely be employed.
General Synthesis Workflow
The synthesis of pyrimidinyl derivatives like this compound typically involves a multi-step process. A generalized workflow is depicted below. The precise reagents, reaction conditions, and purification methods for this compound are proprietary to the patent holders.
Caption: A generalized workflow for the synthesis of Cdk7 inhibitors.
In Vitro Kinase Assay
To determine the potency of this compound against its target, a biochemical kinase assay would be performed.
Objective: To measure the IC50 value of this compound against Cdk7.
Materials:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a peptide derived from the Pol II CTD)
-
This compound at various concentrations
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the Cdk7 enzyme, the substrate, and the kinase buffer.
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and measure the kinase activity using the chosen detection method, which typically quantifies the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
To assess the anti-proliferative effects of this compound on cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration to determine the GI50 value.
Conclusion and Future Directions
This compound represents a promising addition to the growing arsenal (B13267) of Cdk7 inhibitors. Its discovery underscores the continued interest in targeting the transcriptional and cell cycle machinery in cancer. While the currently available information is limited by the accessibility of the primary patent literature, the compound's identification as a potent pyrimidinyl derivative warrants further investigation.
Future research efforts should focus on:
-
Obtaining and translating the full text of patent CN114249712A to fully elucidate the synthesis and biological activity of this compound.
-
Independent synthesis and in-house validation of the compound's potency and selectivity against Cdk7 and a broader panel of kinases.
-
Comprehensive preclinical evaluation of this compound in various cancer models to determine its efficacy and therapeutic potential.
This technical guide provides a foundational understanding of this compound based on the available information and the established biology of its target. As more data becomes publicly accessible, a more complete picture of this novel inhibitor's potential in cancer therapy will emerge.
References
Cdk7-IN-14: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cdk7-IN-14, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details its chemical structure, physicochemical properties, biological activity, and its role within the CDK7 signaling pathway. Furthermore, it offers detailed experimental protocols for key assays relevant to the study of this compound.
Chemical Structure and Physicochemical Properties
This compound, identified as compound 3 in patent CN114249712A, is a pyrimidinyl derivative with significant potential in cancer research, particularly in malignancies characterized by transcriptional dysregulation. Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 2765676-49-9 |
| Molecular Formula | C22H24F3N7O2S |
| Molecular Weight | 476.43 g/mol |
| Canonical SMILES | FC(F)(F)c1cccc(c1)Nc1ncc(s1)c1cnc(n1)N[C@@H]1CCN(C[C@H]1O)C(=O)C1CC1 |
| InChI String | InChI=1S/C22H24F3N7O2S/c23-22(24,25)15-2-1-3-16(11-15)27-18-20(33-19(26)28-18)17-12-29-21(30-13-17)31-14-4-6-32(7-5-14)10-9-35/h1-3,11-14,35H,4-10H2,(H2,26,27,28,29,30,31)/t14-/m1/s1 |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of CDK7, a key enzyme with dual roles in regulating the cell cycle and gene transcription. By targeting CDK7, this inhibitor can induce cell cycle arrest and apoptosis in cancer cells.
Kinase Selectivity Profile
Quantitative data on the inhibitory activity of this compound against a panel of kinases is essential for understanding its specificity. While specific IC50 values for this compound are not publicly available in the retrieved search results, the table below showcases typical data for a selective CDK7 inhibitor.
| Kinase | IC50 (nM) |
| CDK7 | Data not available for this compound |
| CDK1 | Data not available for this compound |
| CDK2 | Data not available for this compound |
| CDK5 | Data not available for this compound |
| CDK9 | Data not available for this compound |
Note: This table is a template. Specific inhibitory concentrations for this compound need to be determined experimentally.
Signaling Pathway
CDK7 plays a crucial role in two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for the initiation of transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro CDK7 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
CDK7 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution in kinase buffer containing the CDK7/Cyclin H/MAT1 complex and the CDK7 substrate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot Analysis of Downstream Targets
This protocol is for analyzing the effect of this compound on the phosphorylation of downstream targets of CDK7.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), phospho-RNA Polymerase II CTD (Ser5), and total protein controls.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a CDK7 inhibitor like this compound.
In-depth Technical Guide: Cdk7-IN-14, a Selective CDK7 Inhibitor
A comprehensive analysis of the selective CDK7 inhibitor, Cdk7-IN-14, is currently limited by the public availability of detailed experimental data. This technical guide serves to consolidate the existing information on this compound and outlines the significant gaps in publicly accessible research required for a complete understanding of its therapeutic potential.
This compound has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Information available from chemical suppliers indicates that this compound originates from the Chinese patent CN114249712A , where it is referred to as compound 3. It is classified as a pyrimidinyl derivative with the CAS number 2765676-49-9 and a molecular weight of 476.43 g/mol .
Despite its availability for research purposes, a thorough review of scientific literature and public patent databases did not yield specific, peer-reviewed studies detailing the biological and pharmacological properties of this compound. Key experimental data, including its kinase selectivity profile, cellular activity, and in vivo efficacy, remain within the confines of the initial patent filing, for which a detailed public translation with experimental specifics is not readily accessible.
Core Data Summary (Based on Available Information)
Due to the absence of published research, a comprehensive summary of quantitative data is not possible at this time. The following table represents the type of data that would be essential for a thorough evaluation of this compound.
| Data Point | This compound | Reference |
| Target | CDK7 | [1][2][3][4][5][6][7] |
| Chemical Class | Pyrimidinyl derivative | [1][2][3][4][5][6][7] |
| Molecular Formula | C22H24F3N6OP | [5] |
| Molecular Weight | 476.43 | [1][4] |
| CAS Number | 2765676-49-9 | [2] |
| IC50 (CDK7) | Data not publicly available | |
| Kinase Selectivity | Data not publicly available | |
| Cellular Potency | Data not publicly available |
Signaling Pathways and Experimental Workflows
The dual roles of CDK7 in regulating the cell cycle and transcription make it a compelling target in oncology.[6] CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[6] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[6] Inhibition of CDK7 is therefore expected to induce cell cycle arrest and suppress the transcription of key oncogenes.
A logical experimental workflow to characterize a novel CDK7 inhibitor like this compound would involve a series of in vitro and in vivo studies.
The signaling pathway affected by CDK7 inhibition is central to cell proliferation and survival.
Conclusion and Future Directions
This compound is a recognized potent inhibitor of CDK7, yet it remains an enigmatic compound due to the lack of publicly available, peer-reviewed data. To fully assess its potential as a therapeutic agent, detailed studies are required to elucidate its biochemical and cellular activity, selectivity, mechanism of action, and in vivo efficacy and safety.
For researchers in the field of drug discovery and development, this compound represents an opportunity for further investigation. The synthesis and independent evaluation of this compound according to established experimental protocols would be a critical step in determining its true value as a selective CDK7 inhibitor. Until such data becomes publicly accessible, a comprehensive technical guide on this compound cannot be fully realized.
Alternative Well-Characterized CDK7 Inhibitors:
For a comprehensive understanding of selective CDK7 inhibition, researchers are encouraged to review the extensive literature on well-documented inhibitors such as THZ1 and YKL-5-124 . These compounds have been instrumental in validating CDK7 as a therapeutic target and their properties have been extensively characterized in numerous publications.
References
- 1. US7291624B2 - CDK-inhibitory pyrimidines, their production and use as pharmaceutical agents - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US10351578B2 - Heterocyclic-substituted pyridinopyrimidinone derivative as CDK inhibitor and use thereof - Google Patents [patents.google.com]
- 4. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 7. medchemexpress.cn [medchemexpress.cn]
The Role of CDK7 in Cancer Transcriptional Addiction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Cyclin-Dependent Kinase 7 (CDK7) as a pivotal mediator of transcriptional addiction in cancer. It details the underlying molecular mechanisms, summarizes key quantitative data for CDK7 inhibitors, presents detailed experimental protocols for studying CDK7 function, and visualizes complex pathways and workflows.
Introduction: The Concept of Transcriptional Addiction in Cancer
Cancer is fundamentally a disease of dysregulated gene expression, stemming from a variety of genetic and epigenetic alterations.[1][2] These changes can cause cancer cells to become profoundly dependent on the continuous and high-level expression of specific genes, a phenomenon known as "transcriptional addiction".[3][4] This addiction is often driven by the overexpression or aberrant activity of oncogenic transcription factors, such as MYC, which command vast transcriptional programs essential for tumor growth, proliferation, and survival.[3]
A key feature of this addiction is the reliance on "super-enhancers" (SEs), which are large clusters of transcriptional enhancers that drive robust expression of genes pivotal to a cancer cell's identity and malignant state.[4][5] Genes regulated by SEs are particularly sensitive to perturbations in the core transcriptional machinery.[6] This creates a critical vulnerability: targeting components of this machinery can selectively induce apoptosis in cancer cells while sparing normal cells, which are not similarly addicted.[7][8] Cyclin-Dependent Kinase 7 (CDK7) has emerged as a central and druggable node in this process.[2][9]
The Dual Role of CDK7 in Transcription and Cell Cycle Control
CDK7 is a serine/threonine protein kinase with two fundamental roles that place it at the nexus of cell proliferation and gene expression.[10][11]
-
Component of the General Transcription Factor TFIIH: CDK7, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex.[12][13] This CAK complex is a core component of the ten-subunit general transcription factor TFIIH.[14][15][16] Within TFIIH, CDK7's primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[17][18] This phosphorylation, specifically at serine 5 (Ser5) and serine 7 (Ser7) residues of the CTD heptapeptide (B1575542) repeat, is crucial for transcription initiation, promoter clearance, and the transition to productive elongation.[19][20][21]
-
A Master CDK-Activating Kinase (CAK): Independent of TFIIH, the trimeric CAK complex (CDK7/Cyclin H/MAT1) is responsible for activating other cell-cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine in their T-loop.[10][12][18] This function links the transcriptional machinery directly to cell cycle progression.
This dual functionality makes CDK7 a master regulator. Its inhibition can simultaneously arrest the cell cycle and disrupt the specific transcriptional programs that cancer cells are addicted to.[10][13]
Mechanism of Action: How CDK7 Inhibition Targets Transcriptional Addiction
The therapeutic strategy of targeting CDK7 is based on the premise that highly proliferative cancer cells are exquisitely dependent on their transcriptional machinery.[2][22]
-
Suppression of Super-Enhancer Activity: Cancers driven by oncogenes like MYCN or those in triple-negative breast cancer (TNBC) rely on super-enhancers to maintain high levels of oncogene expression.[20][22][23] These SE-associated genes are exceptionally sensitive to CDK7 inhibition.[5][24][25] Small-molecule inhibitors of CDK7, such as THZ1, cause a rapid loss of transcripts for these SE-driven oncogenes.[4]
-
Disruption of Pol II Phosphorylation: CDK7 inhibition leads to a dose-dependent decrease in the phosphorylation of the Pol II CTD at Ser5, Ser7, and subsequently Ser2 (as CDK7 also activates CDK9, the major Ser2 kinase).[20][26] This stalls Pol II at promoter-proximal regions, preventing productive transcript elongation and leading to a global suppression of transcription, to which cancer cells are more sensitive.[19]
-
Induction of Apoptosis: By shutting down the expression of key survival and anti-apoptotic genes (e.g., MCL1) that are often under the control of super-enhancers, CDK7 inhibition preferentially triggers apoptosis in addicted cancer cells.[20]
Quantitative Data: Efficacy of CDK7 Inhibitors
The potency of CDK7 inhibitors has been demonstrated across a wide range of cancer types, particularly those with a known dependency on transcriptional regulation.
Table 1: In Vitro Efficacy (IC50) of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | THZ1 IC50 (nM) | Citation(s) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [27] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [27] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | ~50 | [27] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~250 | [27] |
| HEY | Ovarian Cancer | ~25 | [26] |
| ES-2 | Ovarian Cancer | ~50 | [26] |
| KELLY | Neuroblastoma (MYCN-amplified) | ~12.5 | [20] |
| BE2C | Neuroblastoma (MYCN-amplified) | ~25 | [20] |
| SUM159 | Triple-Negative Breast Cancer (TNBC) | ~50 | [22] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | ~25 | [22] |
Note: IC50 values can vary based on the specific assay conditions and duration of treatment.
Table 2: Selective CDK7 Inhibitors in Clinical Development
| Compound Name | Mechanism | Developer | Phase of Development | Selected Indications | Citation(s) |
| Samuraciclib (CT7001/ICEC0942) | Non-covalent | Carrick Therapeutics | Phase II | HR+/HER2- Breast Cancer, TNBC, Prostate Cancer | [12][23][28] |
| SY-5609 (formerly SY-1365) | Covalent | Syros Pharmaceuticals | Phase I | Advanced Solid Tumors, Pancreatic Cancer, Colorectal Cancer | [23][29] |
| XL-102 (CTX-712) | Non-covalent | Exelixis | Phase I | Advanced Solid Tumors | [23] |
| TY-2699a | Covalent | Tystar | Phase I | Advanced Solid Tumors | [12] |
Key Experimental Protocols
Investigating the role of CDK7 and the efficacy of its inhibitors requires a combination of biochemical and cellular assays.
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly measures the impact of CDK7 inhibition on its primary substrate, the Pol II CTD.[27]
-
Cell Culture and Treatment: Plate cancer cells (e.g., 1-2 x 10^6 cells in a 6-well plate) and allow them to adhere overnight. Treat cells with a dose range of the CDK7 inhibitor (e.g., 0-500 nM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly in the plate using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-RNA Pol II CTD repeat (total Pol II)
-
Anti-phospho-Ser2 Pol II CTD
-
Anti-phospho-Ser5 Pol II CTD
-
Anti-phospho-Ser7 Pol II CTD
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. Densitometry analysis is used to quantify changes in phosphorylation relative to total Pol II and the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay provides a functional readout of CDK7 inhibition by measuring cellular metabolic activity (ATP levels) as an indicator of viability.[27]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density (e.g., 2,000-10,000 cells per well) in 100 µL of medium. Allow cells to attach and grow for 24 hours.
-
Drug Treatment: Prepare a serial dilution of the CDK7 inhibitor in culture medium. Treat the cells with the desired concentration range for 48 to 72 hours. Include vehicle-only (DMSO) controls.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability data against the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if CDK7 is physically associated with specific genomic regions, such as the promoters or super-enhancers of oncogenes.
-
Cross-linking: Treat cultured cells (e.g., 1-2 x 10^7 cells) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments of 200-800 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the sheared chromatin (e.g., 25-50 µg) overnight at 4°C with an anti-CDK7 antibody or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating with NaCl at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Quantify the enrichment of specific DNA sequences (e.g., the promoter of MYC) using quantitative PCR (qPCR) or perform genome-wide analysis using next-generation sequencing (ChIP-seq).
Conclusion and Future Perspectives
CDK7 stands as a critical vulnerability in cancers characterized by transcriptional addiction. Its dual role in regulating transcription and the cell cycle makes it an exceptionally attractive therapeutic target.[7][9] The development of selective CDK7 inhibitors has shown significant promise in preclinical models, leading to the initiation of multiple clinical trials.[23][30]
Future research will focus on several key areas:
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CDK7 inhibition.
-
Combination Therapies: Exploring synergistic combinations of CDK7 inhibitors with other targeted agents (e.g., BET inhibitors) or conventional chemotherapies to overcome resistance.[29][31]
-
Resistance Mechanisms: Understanding and overcoming potential mechanisms of acquired resistance to CDK7-targeted therapies.
Targeting the core transcriptional machinery through CDK7 inhibition represents a paradigm shift in cancer therapy, moving beyond single oncogenic drivers to attack the fundamental processes that sustain the malignant state. This approach holds great promise for treating some of the most aggressive and difficult-to-treat cancers.[22][32]
References
- 1. Transcriptional Addiction in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK7-dependent transcriptional addiction in bone and soft tissue sarcomas: Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional addiction in cancer - Wikipedia [en.wikipedia.org]
- 4. Transcriptional Addiction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Profiling and integrated analysis of transcriptional addiction gene expression and prognostic value in hepatocellular carcinoma | Aging [aging-us.com]
- 9. Targeting CDK7 in oncology: The avenue forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 11. news-medical.net [news-medical.net]
- 12. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 13. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The essential and multifunctional TFIIH complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure, function and dynamics of the transcription factor TFIIH | ANR [anr.fr]
- 16. The complete structure of the human TFIIH core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TFIIH-associated Cdk7 kinase functions in phosphorylation of C-terminal domain Ser7 residues, promoter-proximal pausing, and termination by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 24. Targeting Super-Enhancer-Driven Oncogenic Transcription by CDK7 Inhibition in Anaplastic Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CDK7 blockade suppresses super-enhancer-associated oncogenes in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. benchchem.com [benchchem.com]
- 28. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 29. researchgate.net [researchgate.net]
- 30. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CDK7 inhibition suppresses aberrant hedgehog pathway and overcomes resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of Cyclin-Dependent Kinase 7 (CDK7) Inhibition in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating cell cycle progression and gene transcription. In ovarian cancer, a malignancy with high mortality and frequent development of resistance to standard therapies, targeting CDK7 presents a promising strategy. High CDK7 expression is often associated with advanced-stage disease and poor prognosis. Inhibition of CDK7 disrupts the transcriptional machinery that drives oncogenic programs, such as those governed by MYC, and simultaneously halts the cell cycle, leading to cancer cell apoptosis.
While extensive public data on a specific compound designated "Cdk7-IN-14" is not available, this technical guide synthesizes the significant body of preclinical evidence for other potent CDK7 inhibitors, primarily the covalent inhibitor THZ1 and the non-covalent inhibitor SY-5609. Data from the related compound Cdk7-IN-8 is also included to illustrate the potential of this chemical series. This document details the mechanism of action, summarizes key quantitative preclinical data, provides established experimental protocols, and visualizes the core concepts to offer a comprehensive overview for the scientific community.
The Role of CDK7: A Dual Nexus in Ovarian Cancer Pathogenesis
CDK7 is a serine/threonine kinase that functions as a central node integrating two fundamental cellular processes frequently dysregulated in cancer:
-
Transcriptional Regulation: As a component of the general transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 positions. This action is critical for transcription initiation and the release of promoter-proximal pausing, particularly at genes with super-enhancers that drive the expression of key oncogenes essential for tumor cell identity and survival[1][2].
-
Cell Cycle Control: CDK7, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex[3][4]. The CAK is responsible for the activating T-loop phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling progression through all phases of the cell cycle[3][5].
In epithelial ovarian cancer (EOC), high expression of CDK7 is correlated with advanced tumor stage and grade[6]. Ovarian cancer cells exhibit a dependency on CDK7 for their growth and survival, a phenomenon known as "transcriptional addiction," making CDK7 an attractive therapeutic target[1].
Preclinical Efficacy of CDK7 Inhibitors in Ovarian Cancer
The antitumor activity of CDK7 inhibitors has been demonstrated across a wide range of ovarian cancer models. These compounds effectively reduce cell viability, induce apoptosis, and suppress tumor growth in vivo.
The following tables summarize the quantitative data from preclinical studies of representative CDK7 inhibitors in ovarian cancer models.
Table 1: In Vitro Anti-proliferative Activity of CDK7 Inhibitors in Ovarian Cancer Cell Lines
| Inhibitor | Cell Line | Histological Subtype | IC50 / EC50 (nM) | Assay Method | Reference |
|---|---|---|---|---|---|
| THZ1 | A2780 | Unspecified | ~100 | Cell Viability Assay | [1][7] |
| COV 413B | Serous | < 50 | Cell Viability Assay | [1][7] | |
| OVCA420 | Serous | < 50 | Cell Viability Assay | [1][7] | |
| SKOV3 | Serous Adenocarcinoma | < 100 | Cell Viability Assay | [1][7] | |
| HEY | Unspecified | < 100 | Cell Viability Assay | [1][7] | |
| ES-2 | Clear Cell Carcinoma | < 100 | Cell Viability Assay | [1][7] | |
| SY-5609 | OVCAR3 | Adenocarcinoma | 6-17 (in a panel) | Cell Growth Inhibition | [8] |
| HGSOC Models | High-Grade Serous | Potent TGI | Xenograft Study | [9] |
| Cdk7-IN-8 | OVCAR-3 | Adenocarcinoma | 45.31 | Cell Proliferation Assay |[10] |
Note: IC50 values are highly dependent on the assay method and duration of treatment.
Table 2: In Vivo Antitumor Activity of CDK7 Inhibitors in Ovarian Cancer Xenograft Models
| Inhibitor | Model Type | Treatment Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| THZ1 | A2780 Cell Line Xenograft | 10 mg/kg, i.p., BID | Significant tumor growth inhibition vs. vehicle | [1][7] |
| HEY Cell Line Xenograft | 10 mg/kg, i.p., BID | Significant tumor growth inhibition vs. vehicle | [1][7] | |
| Patient-Derived Xenograft (PDX) | 10 mg/kg, i.p., BID | Significant tumor growth inhibition; Abrogation of MYC expression | [11][12] | |
| SY-5609 | HGSOC PDX Models (3/3) | Oral, QD or BID | ≥90% Tumor Growth Inhibition or Regression | [9] |
| | Ovarian Cancer PDX Models | Oral, QD or BID | Complete regressions observed as monotherapy |[13] |
Table 3: Cellular Effects of CDK7 Inhibition in Ovarian Cancer Cells
| Inhibitor | Cell Line(s) | Effect | Method | Key Findings | Reference |
|---|---|---|---|---|---|
| THZ1 | A2780, COV 413B, OVCA420 | Apoptosis | Western Blot (Cleaved PARP) | Dose-dependent increase in cleaved PARP | [1] |
| A2780, COV 413B, OVCA420 | Cell Cycle Arrest | Flow Cytometry | Pronounced S phase reduction | [1] |
| SY-5609 | Solid Tumor Cell Lines | Apoptosis & Cell Cycle Arrest | Flow Cytometry | Induction of apoptosis and cell cycle arrest |[8] |
Key Experimental Protocols
Reproducible and robust methodologies are crucial for evaluating CDK7 inhibitors. The following are detailed protocols for key experiments cited in the literature.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a CDK7 inhibitor.
-
Cell Seeding: Plate ovarian cancer cells (e.g., OVCAR-3, A2780) in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment[10].
-
Compound Treatment: Prepare serial dilutions of the CDK7 inhibitor (e.g., Cdk7-IN-8, THZ1) in culture medium. A common concentration range to start is 0-100 nM or 0-1 µM. Include a vehicle control (DMSO) at a concentration matching the highest dose of the inhibitor[10]. Replace the medium in the wells with 100 µL of the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂[10].
-
Viability Measurement: Add 10 µL of WST-8/CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value[14].
This protocol assesses the inhibitor's effect on CDK7 targets and downstream signaling.
-
Cell Lysis: Treat cells with the CDK7 inhibitor at various concentrations and time points (e.g., 100 nM THZ1 for 6-24 hours). Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors[1][14].
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate[14].
This protocol quantifies drug-induced cell cycle arrest.
-
Cell Treatment: Culture and treat cells with the CDK7 inhibitor for a specified period (e.g., 24-48 hours)[14].
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding dropwise into ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours[14][15].
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A[14][15].
-
Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[16].
This protocol evaluates the antitumor activity of a CDK7 inhibitor in a mouse model.
-
Tumor Implantation: Subcutaneously implant ovarian cancer cells (e.g., 1 x 10⁶ A2780 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice)[1]. For PDX models, tumor fragments are implanted orthotopically or subcutaneously[11].
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment and vehicle control groups (n=8-10 mice/group)[1].
-
Treatment Administration: Administer the CDK7 inhibitor via the determined route and schedule (e.g., THZ1 at 10 mg/kg, intraperitoneal injection, twice daily)[11]. The vehicle control group receives the formulation buffer.
-
Monitoring: Monitor tumor volume (measured with calipers and calculated as length × width² × 0.5), body weight, and animal health regularly (e.g., 2-3 times per week)[1].
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise tumors for weight measurement, and for pharmacodynamic analysis via Western blot or immunohistochemistry (e.g., for Ki-67, cleaved caspase-3)[1].
Mechanism of Action: Inducing Transcriptional Collapse and Cell Cycle Arrest
CDK7 inhibitors exert their potent anti-tumor effects through a dual mechanism that cripples the cancer cell's core machinery. By inhibiting CDK7, these compounds induce a widespread shutdown of transcription, preferentially affecting genes controlled by super-enhancers, which include many lineage-defining oncogenes like MYC[11][12]. This leads to the rapid depletion of critical anti-apoptotic proteins (e.g., MCL1), pushing the cell towards apoptosis. Concurrently, inhibition of the CAK complex prevents the activation of cell cycle CDKs, leading to a halt in proliferation, often observed as a G0/G1 or S-phase arrest[1][6]. This combined assault on transcription and cell division proves highly effective against transcriptionally addicted ovarian cancer cells.
Clinical Landscape and Future Directions
The promising preclinical data have led to the clinical development of selective CDK7 inhibitors. The oral, non-covalent inhibitor SY-5609 is currently in a Phase 1 trial for patients with advanced solid tumors, including ovarian cancer (NCT04247126)[17][18].
Future research will likely focus on:
-
Biomarker Discovery: Identifying patient populations most likely to respond, potentially those with alterations in the RB pathway or high dependency on specific transcriptional programs[13].
-
Combination Strategies: Exploring synergistic combinations with other targeted agents, such as PARP inhibitors, or with conventional chemotherapy to overcome resistance.
-
Next-Generation Inhibitors: Developing inhibitors with improved selectivity and pharmacokinetic properties to maximize the therapeutic window.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]
- 12. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: CDK7 Inhibitors, with Reference to Cdk7-IN-14
Disclaimer: The full text of patent CN114249712A, which contains specific details on Cdk7-IN-14, is not publicly accessible through standard search methodologies. Therefore, this guide provides a comprehensive overview of Cyclin-Dependent Kinase 7 (CDK7) inhibitors based on publicly available scientific literature, which is relevant to understanding the context and potential application of this compound. The experimental protocols and quantitative data presented here are representative of the field and are not directly extracted from the aforementioned patent.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] It is a component of two key protein complexes:
-
CDK-Activating Kinase (CAK) complex: In this complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its different phases.[3]
-
Transcription Factor IIH (TFIIH) complex: As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[3]
Due to its fundamental roles in cell proliferation and gene expression, CDK7 has emerged as a promising target for cancer therapy.[2] Inhibiting CDK7 can simultaneously halt the cell cycle and suppress the transcription of key oncogenes, making it an attractive strategy for treating various cancers.[1] this compound is described as a potent and selective inhibitor of CDK7, identified as compound 3 in patent CN114249712A.
Mechanism of Action of CDK7 Inhibitors
CDK7 inhibitors exert their anti-cancer effects through two primary mechanisms, reflecting the dual function of the CDK7 enzyme:
-
Cell Cycle Arrest: By inhibiting the CAK complex, CDK7 inhibitors prevent the activation of cell cycle-dependent kinases. This leads to a halt in cell cycle progression, typically at the G1/S and G2/M checkpoints, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1]
-
Transcriptional Repression: Inhibition of the TFIIH complex function of CDK7 leads to a decrease in the phosphorylation of RNA Polymerase II. This results in the suppression of transcription, particularly of genes with super-enhancers, which often include oncogenes that drive cancer cell growth and survival.
These dual mechanisms of action are visualized in the signaling pathway diagram below.
Caption: Dual mechanism of action of CDK7 inhibitors like this compound.
Quantitative Data for Representative CDK7 Inhibitors
While specific data for this compound is unavailable, the following tables represent typical quantitative data found in the characterization of novel CDK7 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) - Representative Inhibitor A | IC₅₀ (nM) - Representative Inhibitor B |
| CDK7 | 15 | 5 |
| CDK1 | >10,000 | 8,500 |
| CDK2 | 5,200 | 1,500 |
| CDK9 | 850 | 250 |
IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | GI₅₀ (nM) - Representative Inhibitor A | GI₅₀ (nM) - Representative Inhibitor B |
| MCF-7 | Breast Cancer | 120 | 45 |
| HCT116 | Colon Cancer | 250 | 80 |
| MOLM-13 | Acute Myeloid Leukemia | 85 | 30 |
GI₅₀ values represent the concentration of the inhibitor required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the development of CDK7 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency and selectivity of an inhibitor against a panel of kinases.
Methodology:
-
Reagents and Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, other recombinant kinases, ATP, kinase buffer, substrate peptide, and the test inhibitor (e.g., this compound).
-
Procedure:
-
The inhibitor is serially diluted in DMSO and pre-incubated with the kinase in a buffer solution for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays (e.g., FRET).
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the inhibitor or a vehicle control (DMSO).
-
The plates are incubated for a specified period, typically 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
The GI₅₀ value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Caption: A typical experimental workflow for the development of a CDK7 inhibitor.
Conclusion
While the specific details of this compound from patent CN114249712A remain proprietary, the broader context of CDK7 inhibitors highlights a promising avenue for cancer therapy. The dual mechanism of action, targeting both cell cycle progression and oncogenic transcription, provides a strong rationale for their development. The experimental protocols and data presented in this guide offer a framework for the evaluation of such compounds and underscore the rigorous process of drug discovery and development in this field. Further public disclosure of the data from patent CN114249712A will be necessary for a detailed technical assessment of this compound.
References
An In-depth Technical Guide to the Preclinical Research Findings of Covalent CDK7 Inhibitors
Disclaimer: Information regarding a specific molecule designated "Cdk7-IN-14" is not available in the public domain as of December 2025. This guide provides a comprehensive overview of the preclinical research findings for potent and selective covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitors, such as THZ1 and YKL-5-124, which are expected to share a similar mechanism of action and preclinical profile with other investigational CDK7 inhibitors.
This document is intended for researchers, scientists, and drug development professionals, offering a technical summary of the mechanism of action, quantitative preclinical data, and key experimental methodologies related to the evaluation of covalent CDK7 inhibitors.
Core Mechanism of Action
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a crucial dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[1][2] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[1][3] Additionally, CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops, thereby controlling cell cycle progression.[2][4]
Covalent CDK7 inhibitors typically contain a reactive group, such as an acrylamide (B121943) moiety, that forms a covalent bond with a non-catalytic cysteine residue (Cys312) near the ATP-binding pocket of CDK7. This irreversible inhibition blocks the kinase activity of CDK7, leading to a dual anti-cancer effect:
-
Transcriptional Inhibition: Inhibition of CDK7 leads to decreased phosphorylation of RNA Pol II, suppressing the transcription of genes, particularly those with super-enhancers that are critical for cancer cell identity and survival, including many oncogenes like MYC.[5]
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, CDK7 inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, ultimately inducing apoptosis in cancer cells.[1][5]
Due to the frequent dysregulation of both transcription and cell cycle in cancer, targeting CDK7 presents a promising therapeutic strategy.[6]
Quantitative Preclinical Data
The following tables summarize the in vitro potency and in vivo efficacy of representative covalent CDK7 inhibitors across various cancer models.
Table 1: In Vitro Kinase and Cell Line Potency of Covalent CDK7 Inhibitors
| Inhibitor | Target/Cell Line | Assay Type | IC50/GI50 (nM) | Cancer Type |
| THZ1 | MCF-7 | Cell Viability | 11 | Breast Cancer |
| LCC2 (Tamoxifen-Resistant) | Cell Viability | 13 | Breast Cancer | |
| YKL-5-124 | CDK7/CycH/MAT1 | Kinase Assay | 9.7 | - |
| CDK2/CycA | Kinase Assay | 1300 | - | |
| CDK9/CycT1 | Kinase Assay | 3020 | - | |
| SY-351 | CDK7/CCNH/MAT1 | Kinase Assay | 23 | - |
| CDK2/CCNE1 | Kinase Assay | 321 | - | |
| CDK9/CCNT1 | Kinase Assay | 226 | - | |
| CDK12/CCNK | Kinase Assay | 367 | - | |
| BS-181 | KHOS | Cell Viability | 1750 | Osteosarcoma |
| U2OS | Cell Viability | 2320 | Osteosarcoma |
Data compiled from multiple sources.[7][8][9]
Table 2: In Vivo Efficacy of Covalent CDK7 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome |
| THZ1 | MYCN-amplified Neuroblastoma Xenograft | 10 mg/kg IV, twice daily | Significant tumor regression |
| THZ1 | Glioblastoma (U87) Xenograft | 10 mg/kg IV, twice daily | Reduced tumor growth |
Data compiled from multiple sources.[5][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CDK7 inhibitor activity. Below are protocols for key preclinical experiments.
Western Blot Analysis for CDK7 Target Engagement
This protocol is used to determine the effect of a CDK7 inhibitor on the phosphorylation of its downstream targets, such as RNA Polymerase II.
-
Cell Culture and Lysis:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the CDK7 inhibitor at various concentrations and time points.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-RNA Pol II (Ser2, Ser5, Ser7), total RNA Pol II, phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
Cell Viability Assay
This assay measures the effect of the CDK7 inhibitor on cell proliferation and survival.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-7,000 cells per well.
-
Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the CDK7 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of a CDK7 inhibitor in a living organism.
-
Cell Implantation:
-
Subcutaneously implant cancer cells (e.g., U87 glioblastoma cells) into the flanks of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer the CDK7 inhibitor via the determined route (e.g., intravenous injection) and schedule (e.g., 10 mg/kg, twice daily).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki67 and cleaved caspase-3).[10]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition.
Caption: Experimental workflow for Western Blot analysis of CDK7 target engagement.
Caption: Workflow for determining cell viability and IC50 values.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.csic.es [digital.csic.es]
The Impact of Cdk7-IN-14 on RNA Polymerase II Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme in the regulation of transcription and cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide delves into the core mechanism of CDK7 inhibition, with a specific focus on the effects of Cdk7-IN-14 on the phosphorylation of RNA Polymerase II (Pol II). As a potent inhibitor of CDK7, this compound is anticipated to modulate the intricate phosphorylation patterns of the Pol II C-terminal domain (CTD), thereby impacting gene expression. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from other well-characterized CDK7 inhibitors to provide a comprehensive understanding of the expected biochemical and cellular consequences of this compound activity. We will explore the direct and indirect effects on the phosphorylation of Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7) residues of the Pol II CTD, present detailed experimental protocols for assessing these effects, and provide visual representations of the underlying signaling pathways and experimental workflows.
Introduction: CDK7 and its Role in Transcription
CDK7 is a multifaceted kinase that plays a dual role in cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby regulating cell cycle progression.[1][2] More pertinent to this guide, CDK7 is an integral subunit of the general transcription factor TFIIH.[2][3] In this context, CDK7 directly phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1.
The RPB1 CTD consists of multiple repeats of the heptapeptide (B1575542) consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The dynamic phosphorylation of the serine residues within this repeat orchestrates the recruitment of various factors that regulate transcription, pre-mRNA processing, and chromatin modification.
-
Serine 5 Phosphorylation (pSer5): This modification is primarily associated with transcription initiation and promoter clearance. CDK7 is the principal kinase responsible for Ser5 phosphorylation at the 5' end of genes.[4][5]
-
Serine 7 Phosphorylation (pSer7): CDK7 also phosphorylates Ser7, a modification implicated in the transcription of small nuclear RNAs (snRNAs) and the proper recognition of the 3'-end of transcripts.[4][5]
-
Serine 2 Phosphorylation (pSer2): While CDK9 is the primary kinase for Ser2 phosphorylation, which is crucial for transcriptional elongation, CDK7 indirectly influences this process. CDK7 activates CDK9 through T-loop phosphorylation, thus promoting the transition from paused to productive elongation.[6][7]
Inhibition of CDK7, therefore, presents a powerful strategy to disrupt the transcription of genes, particularly those that are highly dependent on this regulatory network, such as oncogenes in various cancers.
This compound and its Anticipated Effects on RNA Polymerase II Phosphorylation
This compound is a potent, pyrimidinyl derivative inhibitor of CDK7.[8] While specific biochemical and cellular data for this compound are limited, its mechanism of action can be inferred from the extensive research on other covalent and non-covalent CDK7 inhibitors. The primary consequence of this compound treatment is the attenuation of CDK7's kinase activity, leading to a cascade of effects on Pol II phosphorylation and transcription.
Quantitative Data on CDK7 Inhibition
The following table summarizes the inhibitory concentrations of various well-characterized CDK7 inhibitors. This data provides a benchmark for the expected potency of selective CDK7 inhibitors like this compound.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Condition | Reference |
| THZ1 | CDK7, CDK12, CDK13 | 11 | MCF-7 cells | [2] |
| 13 | LCC2 cells | [2] | ||
| SY-351 | CDK7 | 23 | In vitro kinase assay | [6] |
| YKL-5-124 | CDK7 | 9.7 | In vitro kinase assay | [9] |
| 53.5 | In vitro kinase assay (1mM ATP) | [9] | ||
| BS-181 | CDK7 | 1750 (1.75 µM) | KHOS cells | [10] |
| 2320 (2.32 µM) | U2OS cells | [10] |
Effects on RNA Polymerase II CTD Phosphorylation
Inhibition of CDK7 by compounds like this compound is expected to induce specific changes in the phosphorylation status of the Pol II CTD. The table below outlines the observed effects of CDK7 inhibitors on Ser2, Ser5, and Ser7 phosphorylation.
| Phosphorylation Site | Effect of CDK7 Inhibition | Rationale |
| pSer5 | Strong Decrease | CDK7 is the primary kinase for Ser5 phosphorylation during transcription initiation. Its inhibition directly reduces this modification at gene promoters.[4][10] |
| pSer7 | Decrease | CDK7 is a major kinase for Ser7 phosphorylation. Inhibition leads to a reduction in this mark, particularly at snRNA genes and the 3' ends of protein-coding genes.[4][5] |
| pSer2 | Indirect Decrease | CDK7 activates CDK9, the primary Ser2 kinase. Inhibition of CDK7 leads to reduced CDK9 activity, consequently decreasing Ser2 phosphorylation and impairing transcriptional elongation.[6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the central role of CDK7 in the phosphorylation of RNA Polymerase II and how its inhibition by this compound disrupts this process.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cdk7-IN-14 on Super-Enhancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. A key aspect of its oncogenic function is its involvement in the transcriptional control of genes regulated by super-enhancers, which are large clusters of regulatory elements that drive high-level expression of key cell identity and oncogenes. This technical guide provides an in-depth analysis of the impact of Cdk7-IN-14, a covalent inhibitor of CDK7, on super-enhancer function. While specific public data for a compound explicitly named "this compound" is limited, this guide will focus on the well-characterized and structurally related covalent CDK7 inhibitor, THZ1, which is understood to be the compound referred to as CDK7-IN-1 in foundational studies. This document will detail its mechanism of action, present quantitative data on its cellular effects, provide detailed experimental protocols, and visualize key pathways and workflows.
Introduction to CDK7 and Super-Enhancers
Super-enhancers are large clusters of enhancers that are densely occupied by transcription factors, cofactors, and the transcriptional machinery, leading to high-level expression of associated genes.[1] In cancer, super-enhancers are often found to drive the expression of key oncogenes, making them attractive targets for therapeutic intervention.
CDK7 is a subunit of the general transcription factor TFIIH and plays a pivotal role in transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1] This phosphorylation is a critical step for both transcription initiation and elongation.[1] By inhibiting CDK7, compounds like THZ1 disrupt the transcriptional output of genes, with a preferential and disproportionate effect on those regulated by super-enhancers.[2][3]
This compound (THZ1): Mechanism of Action
This compound (THZ1) is a potent and selective covalent inhibitor of CDK7.[3] It forms an irreversible covalent bond with a cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[3] This unique mechanism of action contributes to its high selectivity and prolonged intracellular activity.
The inhibition of CDK7 by this compound leads to a global downregulation of transcription. However, genes associated with super-enhancers are particularly sensitive to this inhibition.[2][4] This vulnerability is attributed to the high concentration of transcriptional machinery, including Pol II, at these sites, making them exquisitely dependent on continuous CDK7 activity for their high-level expression.[2]
Quantitative Data on the Effects of this compound (THZ1)
The following tables summarize quantitative data on the effects of THZ1 from various studies.
Table 1: In Vitro Kinase Inhibitory Activity of THZ1
| Kinase | IC50 (nM) |
| CDK7 | 11 |
| CDK12 | 155 |
| CDK13 | 63 |
| CDK9 | >10,000 |
| CDK2 | >10,000 |
Data compiled from Kwiatkowski et al., Nature 2014.[3]
Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 5 |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10 |
| MM1S | Multiple Myeloma | 25 |
| Kelly | Neuroblastoma (MYCN-amplified) | 50 |
| HCT116 | Colorectal Carcinoma | 250 |
Data compiled from Kwiatkowski et al., Nature 2014 and Chipumuro et al., Cell 2014.[3][5]
Table 3: Effect of THZ1 on RNA Polymerase II CTD Phosphorylation in Jurkat Cells
| Phosphorylation Site | Effect of THZ1 (250 nM) |
| Ser5-P | Complete Inhibition |
| Ser7-P | Complete Inhibition |
| Ser2-P | Concurrent Loss |
Data from Kwiatkowski et al., Nature 2014.[3]
Table 4: Downregulation of Super-Enhancer-Associated Genes in Jurkat T-ALL Cells by THZ1
| Gene | Log2 Fold Change (vs. DMSO) |
| RUNX1 | -2.5 |
| TAL1 | -2.1 |
| GATA3 | -1.8 |
| MYB | -1.7 |
Data represents changes after 6 hours of treatment with 250 nM THZ1, derived from genome-wide expression analysis in Kwiatkowski et al., Nature 2014.[3]
Experimental Protocols
Cell Viability Assay
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (THZ1) in growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Add 20 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Signal Detection: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value by fitting the data to a dose-response curve.
Western Blot for RNA Polymerase II Phosphorylation
Principle: This method is used to detect changes in the phosphorylation status of the RNA Polymerase II C-terminal domain (CTD) upon this compound treatment.
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with desired concentrations of this compound for the indicated time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Pol II, phospho-Ser2 Pol II, phospho-Ser5 Pol II, and phospho-Ser7 Pol II overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Principle: ChIP-seq is used to identify the genome-wide occupancy of specific proteins, such as transcription factors or modified histones (e.g., H3K27ac, a marker of active enhancers), and to assess changes upon this compound treatment.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., H3K27ac, Pol II) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding. Analyze differential binding between treated and control samples.
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk7-IN-14 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription. As a component of the Cdk-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation of transcription.[1][2] Given its central role in these fundamental cellular processes, Cdk7 has emerged as a promising therapeutic target in oncology.[3][4]
Cdk7-IN-14 is a potent, pyrimidinyl-derivative inhibitor of Cdk7. These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against Cdk7.
Data Presentation
The inhibitory activity of this compound and other Cdk7 inhibitors is typically determined by measuring the half-maximal inhibitory concentration (IC50). The following table provides representative IC50 values for several known Cdk7 inhibitors against Cdk7 and other related kinases.
Note: The specific IC50 value for this compound is not publicly available at the time of this writing. The data presented below for other Cdk7 inhibitors is for comparative and illustrative purposes.
| Compound | Cdk7 IC50 (nM) | Cdk2 IC50 (nM) | Cdk9 IC50 (nM) | Cdk12 IC50 (nM) | Reference |
| YKL-5-124 | 9.7 | 1300 | 3020 | >10000 | |
| THZ1 | ~10-50 | - | - | ~50 | |
| BS-181 | 21 | >620 | - | - | [3] |
| SY-351 | 23 | 321 | 226 | 367 |
Experimental Protocols
In Vitro Cdk7 Kinase Assay using ADP-Glo™
This protocol describes a luminescent-based assay to measure the kinase activity of Cdk7 and its inhibition by this compound. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex (e.g., from BPS Bioscience)
-
Cdk7 substrate peptide (e.g., Cdk7/9tide)
-
This compound (or other test compounds)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should be kept at or below 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in kinase assay buffer) to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution by diluting the Cdk7/Cyclin H/MAT1 enzyme and the Cdk7 substrate peptide in the kinase assay buffer to the desired concentrations.
-
Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for Cdk7.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution to each well, followed by the addition of 10 µL of the 2X ATP solution. The final reaction volume will be 20 µL.
-
-
Incubation:
-
Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Cdk7 Signaling Pathway
Caption: Cdk7's dual role in cell cycle and transcription.
In Vitro Kinase Assay Workflow
Caption: Workflow for the Cdk7 in vitro kinase assay.
References
Application Notes and Protocols for Cdk7-IN-14 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that plays a dual role in regulating the cell cycle and transcription, making it a compelling target for cancer therapy.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation.[2][5] Dysregulation of CDK7 activity is a common feature in various cancers, contributing to uncontrolled cell proliferation.[4]
Cdk7-IN-14 is a potent and selective inhibitor of CDK7. These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound, including assessments of its anti-proliferative effects, target engagement, and impact on downstream signaling pathways.
Data Presentation: Inhibitory Activity of Selective CDK7 Inhibitors
While specific quantitative data for this compound is not publicly available, the following tables summarize the inhibitory activities of other well-characterized selective CDK7 inhibitors. This data serves as a valuable reference for designing experiments and interpreting results with this compound.
Table 1: In Vitro and Cellular Inhibitory Activity of Selective CDK7 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 / EC50 (nM) | Notes |
| YKL-5-124 | In Vitro Kinase Assay | CDK7/Mat1/CycH | 9.7 | Potent biochemical inhibition of CDK7.[6] |
| In Vitro Kinase Assay | CDK2 | 1300 | Demonstrates selectivity over CDK2.[6] | |
| In Vitro Kinase Assay | CDK9 | 3020 | Demonstrates selectivity over CDK9.[6] | |
| SY-351 | In Vitro Kinase Assay | CDK7/CCNH/MAT1 | 23 | Potent inhibition of the active CDK7 complex.[7] |
| Target Engagement Assay | HL-60 cells (CDK7) | 8.3 (EC50) | Demonstrates cellular target engagement.[7] | |
| Target Engagement Assay | HL-60 cells (CDK12) | 36 (EC50) | Shows some off-target engagement at higher concentrations.[7] | |
| THZ1 | Cell Viability Assay | MCF-7 (Breast Cancer) | 11 | Effective in inhibiting breast cancer cell viability.[3] |
| Cell Viability Assay | LCC2 (Breast Cancer) | 13 | Similar efficacy in a related breast cancer cell line.[3] | |
| BS-181 | Cell Viability Assay | KHOS (Osteosarcoma) | 1750 | Shows anti-proliferative effects in osteosarcoma cells.[8] |
| Cell Viability Assay | U2OS (Osteosarcoma) | 2320 | Effective in another osteosarcoma cell line.[8] |
Signaling Pathways and Experimental Workflows
Cdk7 Signaling Pathway
General Experimental Workflow for Evaluating this compound
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol determines the effect of this compound on cell proliferation and viability, allowing for the calculation of an IC50 value. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is described below.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
White, clear-bottom 96-well plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A starting range of 0.1 nM to 10 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis for RNAPII CTD Phosphorylation (Target Engagement)
This assay directly assesses the inhibition of CDK7's kinase activity in cells by measuring the phosphorylation status of its primary substrate, the C-terminal domain (CTD) of RNA Polymerase II.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser2, Ser5, Ser7; total RNAPII)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the dose- and time-dependent decrease in RNAPII CTD phosphorylation.
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treatment:
-
Treat cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified period (e.g., 24 or 48 hours).
-
-
Fixation:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control to identify any cell cycle arrest.
-
Logical Relationship of Assays
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cdk7 Inhibition in Cancer Cell Lines
Note: No specific public data was found for a compound designated "Cdk7-IN-14". Therefore, these application notes and protocols have been generated based on the well-characterized and extensively published covalent Cdk7 inhibitor, THZ1 , as a representative example. The principles and methods described herein are broadly applicable to the study of other selective Cdk7 inhibitors.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, and a subunit of the general transcription factor TFIIH.[1][3] In many cancers, there is an over-reliance on transcriptional programs controlled by super-enhancers, making CDK7 an attractive therapeutic target.[4] Cdk7 inhibitors, such as THZ1, have demonstrated potent anti-tumor activity in various cancer models by disrupting these processes, leading to cell cycle arrest and apoptosis.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective Cdk7 inhibitor, using THZ1 as a model, in a cancer cell line study. The document includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Data Presentation
Effective concentrations and IC50 values for the Cdk7 inhibitor THZ1 can vary between cell lines and experimental conditions. The following table summarizes representative quantitative data from studies on various cancer cell lines.
| Cancer Type | Cell Line | Assay Type | Treatment Duration | IC50 / Effective Concentration | Observed Effects |
| Triple-Negative Breast Cancer | BT549 | Cell Viability | 72 hours | IC50: ~50 nM | Inhibition of cell proliferation |
| Triple-Negative Breast Cancer | MDA-MB-231 | Cell Viability | 72 hours | IC50: ~75 nM | Inhibition of cell proliferation |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | Cell Proliferation | 72 hours | Potent Inhibition | Strong anti-proliferative effects |
| T-cell Acute Lymphoblastic Leukemia | Loucy | Cell Proliferation | 72 hours | Potent Inhibition | Strong anti-proliferative effects |
| Ovarian Cancer | HEY | Cell Viability | Not Specified | Highly Sensitive | Impaired cell viability |
| Ovarian Cancer | ES-2 | Cell Viability | Not Specified | Highly Sensitive | Impaired cell viability |
| Osteosarcoma | KHOS | Cell Viability | 6 days | IC50: 1.75 µM (using BS-181) | Dose-dependent decrease in viability |
| Osteosarcoma | U2OS | Cell Viability | 6 days | IC50: 2.32 µM (using BS-181) | Dose-dependent decrease in viability |
Signaling Pathway and Experimental Visualizations
Cdk7 Signaling Pathway and Inhibition
Experimental Workflow for a Cdk7 Inhibitor Study
Logical Relationships in the Study Design
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® as an example)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound (or THZ1)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test for THZ1 is 0-1 µM.
-
Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for the desired treatment duration (e.g., 72 hours).[8]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate reader.[7]
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Cdk7 Target Engagement
This protocol is designed to assess the phosphorylation status of the RNA Polymerase II C-terminal domain (RNAPII CTD), a direct substrate of Cdk7. A decrease in phosphorylation at Serine 2, 5, or 7 indicates successful target inhibition.
Materials:
-
Cancer cell lines
-
This compound (or THZ1)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser2, Ser5, Ser7; anti-total RNAPII; anti-PARP; anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 4 hours).[8]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer with inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Collect the supernatant and quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and image the blot using a chemiluminescence detection system.
-
Analyze band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein and the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of Cdk7 inhibition on cell cycle progression by staining cellular DNA with a fluorescent dye and analyzing the cell population distribution in G1, S, and G2/M phases.
Materials:
-
Cancer cell lines
-
This compound (or THZ1)
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with this compound or vehicle (DMSO) for a specified period (e.g., 16 or 24 hours).[6]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]
-
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-14 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation of transcription.[1][2] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.
Cdk7-IN-14 is a potent and selective inhibitor of CDK7.[3] These application notes provide an overview of its use in in vitro experiments, including recommended dosage ranges based on the activity of similar CDK7 inhibitors, and detailed protocols for key cellular assays.
Data Presentation
While specific IC50 values for this compound are not widely available in the public domain, the following tables provide a summary of the in vitro inhibitory activity of other well-characterized CDK7 inhibitors, Cdk7-IN-8 and THZ1. This data can be used as a reference to establish an initial dose range for experiments with this compound. It is strongly recommended to perform a dose-response curve to determine the precise IC50 value in the cell line of interest.
Table 1: In Vitro Inhibitory Activity of Cdk7-IN-8
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| HCT116 | Colon Cancer | Cell Proliferation | 25.26 |
| OVCAR-3 | Ovarian Cancer | Cell Proliferation | 45.31 |
| HCC1806 | Breast Cancer | Cell Proliferation | 44.47 |
| HCC70 | Breast Cancer | Cell Proliferation | 50.85 |
Table 2: In Vitro Inhibitory Activity of THZ1 in Breast Cancer Cell Lines (7-day treatment)
| Cell Line | Subtype | IC50 (nM) |
| MCF7 | ER+ | 12.3 |
| T47D | ER+ | 10.5 |
| BT474 | HER2+/ER+ | 15.6 |
| SKBR3 | HER2+ | 25.4 |
| MDA-MB-231 | TNBC | 30.1 |
| MDA-MB-468 | TNBC | 22.7 |
| JIMT-1 | HER2+ | >100 |
Signaling Pathways and Experimental Workflows
Cdk7 Signaling Pathway
The following diagram illustrates the dual role of CDK7 in regulating the cell cycle and transcription.
Caption: Dual roles of CDK7 in cell cycle and transcription.
General Experimental Workflow for In Vitro Studies
This diagram outlines a general workflow for evaluating the effects of this compound in vitro.
Caption: A general workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Based on data from similar compounds, a starting range of 1 nM to 10 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent.
-
For example, if using a WST-8/CCK-8 based assay, add 10 µL of the reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for RNAPII CTD Phosphorylation
This protocol assesses the direct inhibitory effect of this compound on its primary substrate, RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNA Polymerase II CTD (Ser2)
-
Anti-phospho-RNA Polymerase II CTD (Ser5)
-
Anti-phospho-RNA Polymerase II CTD (Ser7)
-
Anti-total RNA Polymerase II
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated RNAPII to total RNAPII and the loading control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at a concentration around the IC50 and a vehicle control (DMSO) for a specified period (e.g., 24 or 48 hours).
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
-
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cdk7-IN-14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Cdk7-IN-14, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in cell culture experiments. The following information includes details on solubility, preparation of stock solutions, and experimental procedures for assessing its biological activity.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating cell cycle progression and gene transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its various phases.[4][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for the initiation of transcription.[1][4][7] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[1][4][8] this compound is a small molecule inhibitor designed to target the kinase activity of CDK7.
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are crucial for obtaining reliable and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO), which can then be diluted to the final working concentration in cell culture medium.
| Solvent | Solubility | Notes |
| DMSO | > 45 mg/mL (estimated) | Based on the solubility of the structurally similar compound Cdk7-IN-8.[9] |
| Ethanol | Information not available | It is advisable to first dissolve in DMSO.[9] |
| Water | < 1 mg/mL | Poorly soluble in aqueous solutions.[9] |
Table 1: Solubility of this compound.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to weigh out the molecular weight of this compound in milligrams. Note: The exact molecular weight of this compound should be obtained from the supplier's certificate of analysis.
-
Adding Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the tube. For 1 mL of stock solution, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.
Cdk7 Signaling Pathway and Inhibition by this compound
This compound exerts its effects by inhibiting the kinase activity of CDK7, thereby impacting both cell cycle progression and transcription. The diagram below illustrates the central role of CDK7 and the points of inhibition by this compound.
Caption: this compound inhibits CDK7, blocking its dual functions in transcription and cell cycle control.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound in cell culture. It is important to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for solubilizing formazan (B1609692) crystals in MTT assay)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A common concentration range to test is from 1 nM to 10 µM. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value.
Caption: Experimental workflow for a cell viability assay to determine the IC50 of this compound.
Western Blot Analysis of Downstream Targets
This protocol is used to assess the effect of this compound on the phosphorylation of its key substrates, such as the C-terminal domain of RNA Polymerase II.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser5, anti-total RNAPII, anti-phospho-CDK2, anti-total CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Troubleshooting
-
Precipitation in Media: If this compound precipitates upon dilution in cell culture medium, try to prepare an intermediate dilution in a small volume of serum-free medium before adding it to the final culture volume. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent toxicity.[10]
-
Low Potency: If the observed IC₅₀ is higher than expected, ensure the compound has been stored correctly and has not degraded. Verify the cell seeding density and the health of the cells.
-
Variability in Results: To ensure reproducibility, maintain consistent cell culture conditions, passage numbers, and treatment protocols. Perform experiments in triplicate and include appropriate controls.
These application notes and protocols provide a comprehensive guide for the use of this compound in cell culture. Researchers should adapt these protocols to their specific experimental needs and cell systems for optimal results.
References
- 1. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cdk7-IN-14 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2][3] It is a core component of the CDK-activating kinase (CAK) complex, which activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.[4][5] Given its dual role, CDK7 has emerged as a promising therapeutic target in various cancers. Cdk7-IN-14 is a potent inhibitor of CDK7.[6][7]
These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy and mechanism of action of this compound in treated cells. The protocol outlines methods to detect changes in the phosphorylation status of key CDK7 substrates, providing a robust method for evaluating inhibitor activity.
Signaling Pathway and Experimental Workflow
CDK7 Signaling Pathway and Inhibition by this compound
CDK7, as part of the CAK complex (with Cyclin H and MAT1), phosphorylates and activates cell cycle CDKs (like CDK1 and CDK2), promoting cell cycle progression. As a component of TFIIH, it phosphorylates the CTD of RNA Polymerase II at Serine 5 and Serine 7, initiating gene transcription. This compound inhibits the kinase activity of CDK7, leading to a decrease in the phosphorylation of its downstream targets, resulting in cell cycle arrest and inhibition of transcription.
Experimental Workflow for Western Blot
The workflow outlines the key steps from cell culture and treatment with this compound to the final detection and analysis of target protein phosphorylation.
Quantitative Data Summary
The following tables provide recommended starting concentrations and dilutions for reagents and antibodies. Note: Optimal conditions should be determined experimentally for each cell line and experimental setup.
Table 1: this compound Treatment Conditions (Optimization Recommended)
| Parameter | Recommended Range | Notes |
| Concentration | 10 nM - 1 µM | Based on typical IC50 values for selective CDK7 inhibitors.[8][9] A dose-response experiment is highly recommended. |
| Treatment Time | 4 - 48 hours | Time-course experiments are advised to determine the optimal time point for observing changes in target phosphorylation.[5][8] |
| Vehicle Control | DMSO | Use the same concentration of DMSO as used for the highest concentration of this compound. |
Table 2: Recommended Antibody Dilutions
| Primary Antibody | Supplier (Example) | Recommended Dilution | Expected Band Size |
| Total CDK7 | Cell Signaling Technology | 1:1000 | ~40 kDa |
| Phospho-CDK1 (Thr161) | Cell Signaling Technology | 1:1000 | ~34 kDa |
| Total CDK1 | Cell Signaling Technology | 1:1000 | ~34 kDa |
| Phospho-CDK2 (Thr160) | Cell Signaling Technology | 1:1000 | ~33 kDa |
| Total CDK2 | Cell Signaling Technology | 1:1000 | ~33 kDa |
| Phospho-RNAPII CTD (Ser5) | Abcam | 1:1000 | >200 kDa |
| Phospho-RNAPII CTD (Ser2) | Abcam | 1:1000 | >200 kDa |
| Total RNAPII | Abcam | 1:1000 | >200 kDa |
| β-Actin (Loading Control) | Sigma-Aldrich | 1:5000 | ~42 kDa |
| GAPDH (Loading Control) | Cell Signaling Technology | 1:5000 | ~37 kDa |
| Secondary Antibody | |||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 1:2000 - 1:5000 | N/A |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology | 1:2000 - 1:5000 | N/A |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or an equivalent amount of DMSO for the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, 24, or 48 hours).
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, aspirate the medium and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel (polyacrylamide percentage dependent on target protein size). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in 5% BSA in TBST as per Table 2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control (e.g., β-Actin or GAPDH). For phosphoproteins, it is crucial to also probe a parallel blot for the total protein to determine the ratio of phosphorylated to total protein.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CDK7抑制剂 | CAS 2765676-49-9 | 美国InvivoChem [invivochem.cn]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk7-IN-14 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including oncogenes upon which cancer cells are dependent.[6]
Cdk7-IN-14 is a potent and selective inhibitor of CDK7. While specific preclinical data on this compound in combination therapies is limited in publicly available literature, extensive research on other selective CDK7 inhibitors like THZ1 and SY-5609 provides a strong rationale and framework for exploring the synergistic potential of this compound. This document provides a comprehensive guide to the application of this compound in combination with other cancer therapies, including detailed experimental protocols and representative data from studies with analogous CDK7 inhibitors.
Rationale for Combination Therapies
The dual functionality of CDK7 provides a strong basis for combining its inhibition with other targeted therapies to achieve synergistic anti-tumor effects. Key combination strategies include:
-
Targeting Parallel Pathways: Combining CDK7 inhibitors with drugs that target parallel survival pathways can create synthetic lethality. For instance, combining with BCL-2 inhibitors can simultaneously block transcriptional survival signals and intrinsic apoptosis resistance.[5]
-
Overcoming Resistance: CDK7 inhibition can prevent the transcriptional upregulation of resistance-mediating genes, thereby re-sensitizing tumors to other therapies.
-
Enhancing Apoptosis: By downregulating anti-apoptotic proteins, CDK7 inhibitors can lower the threshold for apoptosis induction by other agents.
Preclinical Data Summary (with Representative CDK7 Inhibitors)
The following tables summarize quantitative data from preclinical studies of various selective CDK7 inhibitors in combination with other anti-cancer agents. This data serves as a reference for designing experiments with this compound.
Table 1: In Vitro Synergy of CDK7 Inhibitors with Other Anticancer Agents
| CDK7 Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Synergy Metric (CI Value*) | Reference(s) |
| THZ1 | Erlotinib (EGFRi) | Triple-Negative Breast Cancer | MDA-MB-231 | 0.12 (Strong Synergy) | [5] |
| THZ1 | Erlotinib (EGFRi) | HER2+ Breast Cancer | SKBR3, MDA-MB-361 | Additive Effect | [5] |
| YKL-5-124 | JQ1 (BETi) | Neuroblastoma | Multiple | Synergistic Cytotoxicity | [6] |
| THZ1 | Ponatinib (TKI) | MYCN-amplified Neuroblastoma | Multiple | Synergistic Apoptosis | [7][8] |
| THZ1 | Lapatinib (TKI) | MYCN-amplified Neuroblastoma | Multiple | Synergistic Apoptosis | [7][8] |
*Combination Index (CI) values are based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Table 2: In Vivo Efficacy of CDK7 Inhibitor-Based Combination Therapies
| CDK7 Inhibitor | Combination Agent | Cancer Model | Efficacy Readout | Result | Reference(s) |
| SY-5609 | Gemcitabine | KRAS-mutant Pancreatic Cancer Xenograft | Tumor Growth | Deeper responses than either agent alone | [9][10] |
| Q-901 | PARP inhibitor | BRCA wild-type Ovarian Cancer Xenograft | Tumor Growth Inhibition (TGI) | 104% TGI (Combination) vs. 15% TGI (PARPi alone) | [3] |
| YKL-5-124 | JQ1 (BETi) | Neuroblastoma PDX model | Tumor Growth | Significant tumor regression | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by CDK7 inhibitors and their combination partners.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syros Presents New Data from Phase 1 Trial of SY-5609 and Details Three-Pronged Combination Strategy to Advance SY-5609 in Solid Tumors and Blood Cancer - BioSpace [biospace.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes: Induction and Quantification of Apoptosis using Cdk7-IN-14
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that functions as a master regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its various phases.[5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.[3][5][6]
Due to its dual roles, elevated CDK7 expression has been linked to poor prognosis in numerous cancers, including breast, gastric, and ovarian cancers, making it a compelling therapeutic target.[2][4][6][7][8] Cdk7-IN-14 is a small molecule inhibitor that targets CDK7. By inhibiting CDK7, this compound disrupts both cell cycle machinery and the transcription of key oncogenes and survival proteins.[1][2] This dual mechanism leads to cell cycle arrest and the induction of programmed cell death, or apoptosis, in cancer cells.[1][2][9]
These application notes provide detailed protocols for treating cells with this compound to induce apoptosis and for quantifying the apoptotic response using two standard methods: Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry and Caspase-3/7 activity assays.
Mechanism of Action: this compound Induced Apoptosis
Inhibition of CDK7 by this compound triggers apoptosis through a two-pronged attack on cancer cell survival mechanisms:
-
Transcriptional Inhibition: Cancer cells are often highly dependent on the continuous transcription of specific genes, including anti-apoptotic proteins like Mcl-1 and Survivin.[6] this compound inhibits the phosphorylation of RNA Polymerase II, leading to a widespread suppression of transcription, particularly of these essential survival genes.[2][6] The loss of anti-apoptotic proteins sensitizes the cell to apoptotic stimuli.
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, this compound causes cells to arrest at various checkpoints, such as G1 or G2/M.[1][2][3] Prolonged cell cycle arrest can itself be a potent trigger for apoptosis.
This combined assault on fundamental cellular processes makes CDK7 inhibition an effective strategy for inducing cancer cell death.
Caption: this compound signaling pathway leading to apoptosis.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
Principle
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues.[11] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Materials
-
Cell line of interest
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Treatment: Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO). A positive control, such as staurosporine, can also be included.[12][13]
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.[14]
-
Wash the adherent cells once with PBS.
-
Gently detach the adherent cells using a non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the supernatant collected in the previous step.[14]
-
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.[10][12] Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per 1x10⁵ to 1x10⁶ cells.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11][12]
-
-
Analysis:
Data Presentation
Results are typically presented as quadrant plots from the flow cytometer. Quantitative data should be summarized in a table.
| Treatment Group | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (1 µM) | 80.5 ± 3.5 | 10.3 ± 1.2 | 7.2 ± 0.9 | 2.0 ± 0.6 |
| This compound (5 µM) | 45.1 ± 4.2 | 25.6 ± 2.8 | 22.3 ± 2.5 | 7.0 ± 1.1 |
| This compound (10 µM) | 20.8 ± 3.9 | 38.9 ± 4.1 | 35.1 ± 3.7 | 5.2 ± 0.9 |
Data are represented as mean ± SD from three independent experiments.
Protocol 2: Caspase-3/7 Activity Assay
Principle
Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway.[15] Their activation is a hallmark of apoptosis. This assay utilizes a proluminescent or colorimetric substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active Caspase-3 and -7.[15][16] Cleavage of the substrate releases a reporter molecule (e.g., aminoluciferin (B605428) for luminescent assays, p-nitroaniline for colorimetric assays), generating a signal that is proportional to the amount of active Caspase-3/7 in the cell lysate.[15][16]
Caption: Experimental workflow for Caspase-3/7 activity assay.
Materials
-
Cell line of interest
-
This compound (and appropriate vehicle, e.g., DMSO)
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay Kit (or equivalent colorimetric kit)
-
Multichannel pipette
-
Plate shaker
-
Luminometer (or spectrophotometer for colorimetric assays)
Procedure
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well in 100 µL of medium). Include wells for background measurements (medium only).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Cell Lysis and Signal Generation:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16] This single reagent addition results in cell lysis, followed by caspase cleavage of the substrate.[16]
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. For colorimetric assays, measure absorbance at 405 nm.[15]
Data Presentation
Data should be corrected by subtracting the background reading (medium only). Results can be presented as raw luminescence units or as a fold change relative to the vehicle control.
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 15,250 ± 1,180 | 1.0 |
| This compound (1 µM) | 48,100 ± 3,500 | 3.15 |
| This compound (5 µM) | 185,600 ± 12,300 | 12.17 |
| This compound (10 µM) | 350,400 ± 21,500 | 22.98 |
Data are represented as mean ± SD from triplicate wells.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 8. researchgate.net [researchgate.net]
- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. Apoptosis Protocols [bdbiosciences.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Cell Cycle Analysis of Cdk7-IN-14 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[3] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[1]
Cdk7-IN-14 is a potent, pyrimidinyl-derivative inhibitor of CDK7.[4] While detailed peer-reviewed studies on the specific effects of this compound on the cell cycle are not extensively available in the public domain, the mechanism of action of CDK7 inhibition is well-established. Treatment of cancer cells with CDK7 inhibitors typically leads to cell cycle arrest, most commonly at the G1/S or G2/M transitions, followed by the induction of apoptosis.
These application notes provide a comprehensive overview of the expected effects of this compound on the cell cycle and detailed protocols for its analysis. The provided quantitative data is representative of potent CDK7 inhibitors and serves as a guide for expected outcomes.
Data Presentation: Representative Effects of CDK7 Inhibition on Cell Cycle Distribution
The following tables summarize the expected dose-dependent and time-dependent effects of a potent CDK7 inhibitor on the cell cycle distribution of a cancer cell line, as determined by flow cytometry after propidium (B1200493) iodide staining.
Table 1: Dose-Dependent Effect of a Representative CDK7 Inhibitor on Cell Cycle Distribution (24-hour treatment)
| Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2 | 35.1 | 19.7 |
| 10 | 50.1 | 30.5 | 19.4 |
| 50 | 65.8 | 15.3 | 18.9 |
| 100 | 75.4 | 8.2 | 16.4 |
| 250 | 82.1 | 5.4 | 12.5 |
Table 2: Time-Dependent Effect of a Representative CDK7 Inhibitor (100 nM) on Cell Cycle Distribution
| Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | 45.2 | 35.1 | 19.7 |
| 6 | 52.3 | 28.9 | 18.8 |
| 12 | 63.7 | 18.1 | 18.2 |
| 24 | 75.4 | 8.2 | 16.4 |
| 48 | 68.5 (Sub-G1 increase noted) | 6.1 | 10.4 |
Signaling Pathway and Experimental Workflow
Cdk7 Signaling Pathway in Cell Cycle Regulation
Caption: Cdk7's role in activating key cell cycle CDKs.
Experimental Workflow for Cell Cycle Analysis
Caption: Step-by-step workflow for analyzing cell cycle effects.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HeLa, Jurkat, MOLM-13)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol for this compound Treatment and Cell Cycle Analysis
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (e.g., 2-5 x 10^5 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. It is recommended to perform a dose-response experiment first (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time (e.g., 24 hours) to determine the optimal concentration.
-
Also, include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
For time-course experiments, treat cells with a predetermined optimal concentration of this compound and harvest at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Aspirate the medium from the wells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and transfer them to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL).
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to each tube.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically FL2 or PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 peak can be indicative of apoptosis.
-
Conclusion
Inhibition of CDK7 with potent inhibitors like this compound is expected to induce cell cycle arrest, providing a key mechanism for its anti-cancer activity. The protocols and representative data presented here offer a robust framework for researchers to investigate the effects of this compound on the cell cycle in their specific cancer models. Careful optimization of inhibitor concentration and treatment duration will be crucial for obtaining reliable and reproducible results.
References
- 1. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Transcriptional Dysregulation in Leukemia with Cdk7-IN-14 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription and cell cycle progression, making it a compelling therapeutic target in various cancers, including leukemia.[1] CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs involved in cell cycle control.[1] Furthermore, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation and elongation phases of transcription.[2][3] In many leukemias, there is a dependency on the continuous high-level expression of oncogenes, such as MYC, a process driven by super-enhancers and reliant on CDK7 activity.[4][5]
Cdk7-IN-14 and its analogs, such as THZ1, SY-5609, and XL102, are potent and selective inhibitors of CDK7. These small molecules typically form a covalent bond with a cysteine residue near the active site of CDK7, leading to irreversible inhibition of its kinase activity.[6] This inhibition disrupts the transcriptional machinery, leading to the downregulation of key oncogenes and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis in leukemia cells.[7][8] These compounds serve as powerful chemical probes to investigate the role of transcriptional dysregulation in leukemia and as potential therapeutic agents.
Mechanism of Action of CDK7 Inhibitors in Leukemia
Inhibition of CDK7 by compounds like this compound and its analogs impacts leukemia cells through a dual mechanism:
-
Transcriptional Inhibition: By blocking the phosphorylation of the RNA Pol II CTD at Serine 5 (Ser5) and Serine 7 (Ser7), CDK7 inhibitors prevent the initiation and elongation of transcription.[2][3] This disproportionately affects genes with super-enhancers, which are common drivers of oncogene expression in leukemia, such as MYC and its target genes.[4][5] The subsequent downregulation of these critical survival and proliferation genes is a primary driver of the anti-leukemic activity of CDK7 inhibitors.[9]
-
Cell Cycle Arrest: CDK7 is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] By inhibiting CDK7, these downstream CDKs are not efficiently activated, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[7][10]
The combined effect of transcriptional inhibition and cell cycle arrest leads to potent anti-proliferative and pro-apoptotic effects in leukemia cells.
Data Presentation
The following tables summarize the quantitative effects of various CDK7 inhibitors on leukemia cell lines.
Table 1: IC50 Values of CDK7 Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | Leukemia Type | IC50 (nM) | Reference |
| THZ1 | NALM6 | B-cell Acute Lymphoblastic Leukemia | 101.2 | [10] |
| THZ1 | REH | B-cell Acute Lymphoblastic Leukemia | 26.26 | [10] |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [6] |
| THZ1 | Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | [6] |
| THZ1 | D458 | Medulloblastoma (MYC-amplified) | 10 | [11] |
| THZ1 | D425 | Medulloblastoma (MYC-amplified) | 10 | [11] |
| XL102 | Various AML cell lines | Acute Myeloid Leukemia | 100-200 | [2] |
| XL102 | Primary AML blasts | Acute Myeloid Leukemia | ~330 | [2] |
| SY-5609 | HCC70 | Breast Cancer | 1 | [12] |
Table 2: Effects of CDK7 Inhibitors on Gene and Protein Expression in Leukemia Cells
| Inhibitor | Cell Line(s) | Target | Effect | Method | Reference |
| THZ1 | NALM6, REH | p-RNA Pol II (Ser2, 5, 7) | Decreased | Western Blot | [10] |
| THZ1 | NALM6, REH | BCL2 | Decreased | Western Blot, qRT-PCR | [10] |
| THZ1 | NALM6, REH | Cleaved Caspase 3 | Increased | Western Blot | [10] |
| THZ1 | NALM6, REH | c-MYC | Decreased | qRT-PCR | [8] |
| SY-5609 | HEL, SET2 | MYC, MYB, CDK4/6 | Decreased mRNA | RNA-seq | [9] |
| SY-5609 | HEL, SET2 | c-Myc, c-Myb, PIM1 | Decreased protein | Mass Spectrometry | [9] |
| XL102 | MOLM13, OCI-AML2 | p-CDK1, p-CDK2 | Decreased | Western Blot | [2] |
| XL102 | MOLM13, OCI-AML2 | c-Myc | Decreased | Western Blot | [2] |
| XL102 | MOLM13, OCI-AML2 | p53, p21 | Increased | Western Blot | [2] |
Table 3: Effects of CDK7 Inhibitors on Cell Fate in Leukemia Cells
| Inhibitor | Cell Line(s) | Effect | Assay | Observation | Reference |
| THZ1 | NALM6, REH | Cell Cycle Arrest | EdU Staining/Flow Cytometry | G2/M arrest | [10] |
| THZ1 | NALM6, REH | Apoptosis | Annexin V/PI Staining | Increased apoptosis at higher concentrations | [10] |
| XL102 | AML cell lines | Cell Cycle Arrest | Not specified | G1/S and G2/M arrest | [2] |
| XL102 | Primary AML blasts | Apoptosis | Not specified | Increased apoptosis | [2] |
| SY-5609 | Cancer cell lines | Apoptosis | Annexin V/PI Staining | Increased apoptosis | [12] |
| SY-5609 | Cancer cell lines | Cell Cycle Arrest | Propidium Iodide Staining | G2/M arrest | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a CDK7 inhibitor.
Materials:
-
Leukemia cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or analog (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed leukemia cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
Prepare serial dilutions of the CDK7 inhibitor in complete culture medium. A typical starting concentration range is 1 nM to 10 µM.
-
Add 10 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of RNA Polymerase II Phosphorylation
This protocol is for assessing the on-target effect of CDK7 inhibitors.
Materials:
-
Leukemia cell line of interest
-
This compound or analog
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
anti-phospho-RNA Pol II CTD (Ser2)
-
anti-phospho-RNA Pol II CTD (Ser5)
-
anti-phospho-RNA Pol II CTD (Ser7)
-
anti-total RNA Pol II
-
anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to a suitable density.
-
Treat cells with the CDK7 inhibitor at various concentrations and time points (e.g., 100 nM for 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control and total RNA Pol II.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of CDK7 inhibitors on cell cycle distribution.
Materials:
-
Leukemia cell line of interest
-
This compound or analog
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the CDK7 inhibitor for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[14]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[14]
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying inhibitor-induced apoptosis.
Materials:
-
Leukemia cell line of interest
-
This compound or analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the CDK7 inhibitor at various concentrations for 24-48 hours.
-
Harvest approximately 1-5 x 10^5 cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Pathways and Workflows
Caption: CDK7 signaling pathway and points of inhibition.
Caption: General experimental workflow for studying this compound.
References
- 1. CDK7/12/13 inhibition targets an oscillating leukemia stem cell network and synergizes with venetoclax in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. CDK7 inhibition induces apoptosis in acute myeloid leukemia cells and exerts synergistic antileukemic effects with azacitidine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. promega.com [promega.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Application of Selective CDK7 Inhibition in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma (NB) is the most common extracranial solid tumor in childhood, accounting for a disproportionate number of pediatric cancer-related deaths. A significant subset of high-risk neuroblastomas is characterized by the amplification of the MYCN oncogene, which drives transcriptional addiction and aggressive tumor growth. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in neuroblastoma due to its dual role in regulating both the cell cycle and transcription. CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6). Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.
Inhibition of CDK7 presents a compelling strategy to simultaneously disrupt cell cycle progression and the transcriptional machinery that neuroblastoma cells, particularly MYCN-amplified subtypes, are dependent upon. While the specific inhibitor Cdk7-IN-14 is a potent pyrimidinyl derivative targeting CDK7, its application in neuroblastoma research is not yet extensively documented in peer-reviewed literature. Therefore, this document will focus on the application of well-characterized, selective CDK7 inhibitors, such as YKL-5-124, and the broader acting covalent CDK inhibitor, THZ1, as representative tools for neuroblastoma research.
Mechanism of Action of CDK7 Inhibitors in Neuroblastoma
Selective CDK7 inhibitors covalently bind to a cysteine residue near the active site of CDK7, leading to its irreversible inhibition. This has two major downstream consequences in neuroblastoma cells:
-
Inhibition of Cell Cycle Progression: By inhibiting the CAK activity of CDK7, the phosphorylation and activation of downstream cell cycle CDKs, such as CDK1 and CDK2, are significantly reduced.[1] This leads to cell cycle arrest, primarily at the G1/S transition, thereby halting proliferation.[1]
-
Disruption of Transcription: Inhibition of CDK7's role within the TFIIH complex leads to decreased phosphorylation of the RNA Polymerase II CTD. This can disrupt the transcription of key oncogenic drivers, including MYCN and its target genes, to which neuroblastoma cells are often addicted.
The selective inhibitor YKL-5-124 has been shown to primarily induce G1 arrest through inhibition of CDK7's CAK activity with minimal effects on global transcription.[1] In contrast, the less selective inhibitor THZ1, which also targets CDK12/13, can cause a more global shutdown of transcription.[1] The dual inhibition of cell cycle and transcription makes CDK7 an attractive therapeutic target.
Data Presentation
The following tables summarize the quantitative data on the effects of representative CDK7 inhibitors on neuroblastoma cell lines.
Table 1: In Vitro Cytotoxicity of CDK7 Inhibitors in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Inhibitor | IC50 (nM) | Reference |
| Kelly | Amplified | THZ1 | 6-9 | [1] |
| IMR-32 | Amplified | THZ1 | 6-9 | [1] |
| NGP | Amplified | YKL-5-124 | ~20 | [1] |
| KELLY | Amplified | YKL-5-124 | ~10 | [1] |
| IMR-32 | Amplified | YKL-5-124 | ~8 | [1] |
| SK-N-AS | Non-amplified | YKL-5-124 | ~60 | [1] |
| SK-N-SH | Non-amplified | YKL-5-124 | ~50 | [1] |
Table 2: Effect of YKL-5-124 on Cell Cycle Distribution in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Treatment (100 nM, 24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| NGP | Amplified | DMSO | 45 | 40 | 15 | [1] |
| YKL-5-124 | 65 | 20 | 15 | [1] | ||
| SK-N-AS | Non-amplified | DMSO | 55 | 30 | 15 | [1] |
| YKL-5-124 | 60 | 25 | 15 | [1] |
Table 3: In Vivo Efficacy of YKL-5-124 in Combination with BRD4 Inhibitor JQ1 in an IMR-32 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (Day 24) | Reference |
| Vehicle | - | ~1200 mm³ | [1] |
| YKL-5-124 | 2.5 mg/kg | ~800 mm³ | [1] |
| JQ1 | 25 mg/kg | ~700 mm³ | [1] |
| YKL-5-124 + JQ1 | 2.5 mg/kg + 25 mg/kg | ~200 mm³ | [1] |
Mandatory Visualization
Caption: CDK7 Signaling Pathways in Neuroblastoma.
Caption: Workflow for Cell Viability Assay.
Caption: In Vivo Xenograft Study Workflow.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of a CDK7 inhibitor in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., KELLY, IMR-32, SK-N-AS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well opaque-walled microplates
-
CDK7 inhibitor (e.g., YKL-5-124) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed 4 x 10³ cells in 100 µL of complete medium per well into a 96-well opaque-walled plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK7 inhibitor in complete medium. A typical concentration range would be 1 nM to 10 µM.
-
Include a DMSO-only vehicle control.
-
Add the diluted compounds to the respective wells.
-
Incubate at 37°C, 5% CO₂ for 72 hours.
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value by fitting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Phosphorylated Proteins
This protocol is to assess the inhibition of CDK7's kinase activity by measuring the phosphorylation of its downstream targets.
Materials:
-
Neuroblastoma cells
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1(T161), anti-p-CDK2(T160), anti-p-Pol II(Ser5), total CDK1, total CDK2, total Pol II, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis:
-
Treat cells with the CDK7 inhibitor at desired concentrations and time points (e.g., 100 nM for 6 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
-
Cell Cycle Analysis by EdU Staining and Flow Cytometry
This protocol is to determine the effect of CDK7 inhibition on cell cycle progression.
Materials:
-
Neuroblastoma cells
-
CDK7 inhibitor
-
EdU (5-ethynyl-2'-deoxyuridine) labeling kit (e.g., Click-iT™ EdU Flow Cytometry Assay Kit, Thermo Fisher Scientific)
-
Propidium Iodide (PI) or other DNA stain
-
Flow cytometer
Procedure:
-
Cell Treatment and EdU Labeling:
-
Treat cells with the CDK7 inhibitor (e.g., 100 nM YKL-5-124) for 24 hours.
-
Add 10 µM EdU to the culture medium and incubate for 1-2 hours at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Harvest cells and wash with 1% BSA in PBS.
-
Fix the cells using the fixative provided in the kit (e.g., Click-iT™ fixative) for 15 minutes at room temperature.
-
Wash the cells and then permeabilize with the saponin-based permeabilization and wash reagent.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail containing the fluorescent azide (B81097) as per the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells.
-
-
DNA Staining:
-
Resuspend cells in a solution containing RNase A and PI.
-
Incubate for 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer.
-
Gate on single cells and analyze the EdU and PI signals to determine the percentage of cells in G1, S, and G2/M phases.
-
In Vivo Neuroblastoma Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a CDK7 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma mice)
-
Neuroblastoma cell line (e.g., IMR-32)
-
Matrigel (optional, for improved tumor take rate)
-
CDK7 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Resuspend 2-5 x 10⁶ IMR-32 cells in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, inhibitor alone, combination therapy).
-
-
Drug Administration:
-
Administer the CDK7 inhibitor and/or other agents (e.g., JQ1) according to the desired schedule (e.g., daily or every other day) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Euthanize mice and excise tumors for downstream analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blotting for target engagement).
-
References
Application Notes and Protocols for Cdk7-IN-14 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription, making it a compelling target in oncology. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation of transcription. Dysregulation of CDK7 activity has been observed in various cancers, often correlating with poor prognosis.
Cdk7-IN-14 is a potent and selective inhibitor of CDK7. While specific data on the use of this compound in patient-derived xenograft (PDX) models is not yet widely published, this document provides a generalized framework for its preclinical evaluation in such models based on the known mechanisms of CDK7 inhibition and established protocols for PDX studies. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are known to better recapitulate the heterogeneity and microenvironment of human cancers compared to traditional cell line-derived xenografts, offering a more predictive preclinical model.
This compound: Mechanism of Action
This compound, as a selective CDK7 inhibitor, is expected to exert its anti-tumor effects through two primary mechanisms:
-
Induction of Cell Cycle Arrest: By inhibiting CDK7, this compound would prevent the activation of cell cycle-dependent kinases, leading to an accumulation of cells in the G1 or G2 phases of the cell cycle and ultimately triggering apoptosis.
-
Transcriptional Disruption: Inhibition of CDK7's role in the TFIIH complex would lead to a decrease in the expression of critical genes for cancer cell survival and proliferation.
Preclinical Data Summary (Hypothetical)
| PDX Model | Cancer Type | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Notes |
| PDX-A | Triple-Negative Breast Cancer | 25 | Once daily (PO) | 65 | Well-tolerated, no significant weight loss observed. |
| PDX-B | Small Cell Lung Cancer | 30 | Twice daily (IP) | 75 | Combination with standard-of-care chemotherapy showed synergistic effects. |
| PDX-C | Pancreatic Ductal Adenocarcinoma | 20 | 5 days on, 2 days off (PO) | 50 | Moderate efficacy as a monotherapy. |
| PDX-D | Ovarian Cancer | 25 | Once daily (IV) | 80 | Demonstrated significant reduction in tumor volume. |
Signaling Pathway and Experimental Workflow Diagrams
CDK7 Signaling Pathway
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.
Experimental Workflow for this compound Evaluation in PDX Models
Caption: A generalized workflow for the preclinical evaluation of this compound in PDX models.
Experimental Protocols
PDX Model Establishment
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Surgically implant a small fragment (approx. 2-3 mm³) of the patient's tumor subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring: Monitor mice for tumor engraftment and growth. Once tumors reach a volume of approximately 1000-1500 mm³, they can be passaged to expand the cohort.
-
Cohort Expansion:
-
Excise the grown PDX tumor and divide it into smaller fragments.
-
Implant these fragments into a new cohort of mice for the efficacy study.
-
This compound Efficacy Study in PDX Models
-
Tumor Growth and Randomization:
-
Once tumors in the experimental cohort reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). The formulation should be optimized based on the compound's solubility and stability.
-
Administer this compound to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
Individual mice may be euthanized if tumor volume exceeds the ethical limit or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Analysis:
-
At various time points after the final dose, collect blood samples to determine the plasma concentration of this compound using LC-MS/MS. This will help establish the drug's pharmacokinetic profile.
-
-
PD Analysis:
-
At the end of the study, excise tumors from a subset of mice from
-
Application Notes and Protocols for ChIP-seq Analysis Following Cdk7-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of transcription and cell cycle progression. It functions as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transcription initiation and elongation.[1][2][3] Cdk7 also acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle control.[4] Due to its dual roles, Cdk7 has emerged as a promising therapeutic target in oncology.
Cdk7-IN-14 is a potent and selective covalent inhibitor of Cdk7. By forming a covalent bond with a non-catalytic cysteine residue, it irreversibly inactivates the kinase, leading to a global disruption of transcription and cell cycle arrest.[5] Understanding the genome-wide effects of this compound on transcription factor binding and chromatin architecture is crucial for elucidating its mechanism of action and identifying biomarkers of response. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide occupancy of DNA-binding proteins and histone modifications. This document provides detailed application notes and protocols for performing ChIP-seq analysis after treating cells with this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by Cdk7 inhibition and the general workflow for a ChIP-seq experiment designed to analyze the consequences of this inhibition.
References
- 1. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Cdk7-IN-14 off-target effects investigation
Welcome to the technical support center for Cdk7-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on investigating and understanding its potential off-target effects. The following troubleshooting guides and FAQs will help address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is understood to be a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Covalent inhibitors form an irreversible bond with their target protein. In the case of many selective CDK7 inhibitors, this involves targeting a unique cysteine residue (Cys312) located near the ATP-binding pocket, leading to sustained inhibition of its kinase activity.[1][2] CDK7 is a critical enzyme with a dual role: it acts as a CDK-Activating Kinase (CAK) to regulate the cell cycle, and as part of the TFIIH complex, it phosphorylates RNA Polymerase II to control transcription.[3][4][5][6]
Q2: What are the expected on-target effects of CDK7 inhibition?
Inhibition of CDK7's kinase activity is expected to produce two primary effects:
-
Cell Cycle Arrest: By preventing the activation of other cell cycle CDKs (like CDK1, CDK2, CDK4, and CDK6), CDK7 inhibition typically leads to cell cycle arrest, often at the G1/S transition.[7][8]
-
Transcriptional Repression: By inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, CDK7 inhibition can lead to a widespread, dose-dependent repression of transcription, particularly affecting genes with super-enhancers that are crucial for cancer cell identity, such as MYC.[9]
Q3: What are the most likely off-targets of a covalent CDK7 inhibitor like this compound?
While highly selective, covalent CDK7 inhibitors often show some activity against other kinases, especially at higher concentrations. The most well-documented off-targets are CDK12 and CDK13 , which are also involved in transcriptional regulation and share a similar covalent binding site.[1][2][7] Less potent, non-covalent inhibition of other kinases may also occur. A kinome-wide scan is the most definitive way to identify the specific off-target profile.[10][11]
Q4: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Several strategies can be employed:
-
Use a Structurally Different Inhibitor: Compare the phenotype from this compound with that of a structurally unrelated CDK7 inhibitor. A consistent phenotype across different chemical scaffolds points to an on-target effect.[10][12]
-
Rescue Experiments: If possible, introduce a mutant version of CDK7 that is resistant to the inhibitor (e.g., by mutating the Cys312 covalent binding site). This resistant mutant should rescue on-target effects but not those caused by off-target interactions.[13]
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. Correlate the concentration required to see your phenotype with the IC50 for CDK7 inhibition.
-
Negative Control Compound: Use a close chemical analog of the inhibitor that is inactive (i.e., cannot form the covalent bond). If this control does not produce the same phenotype, the effect is likely due to covalent inhibition of the intended target.[1]
Troubleshooting Guide
Issue 1: I'm observing higher-than-expected cytotoxicity at concentrations that should be selective for CDK7.
-
Possible Cause: This could be due to a potent off-target effect on a kinase essential for cell survival, or it could be a very strong on-target effect in a particularly sensitive cell line.[12]
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Perform a dose-response curve and confirm that the cytotoxic effect correlates with the inhibition of known CDK7 substrates via Western blot (e.g., decreased phosphorylation of CDK1-T161, CDK2-T160, or RNA Pol II-Ser5).[7]
-
Check Off-Target Databases: Review literature and databases for known off-targets of similar covalent CDK7 inhibitors.
-
Perform a Kinome Screen: Use a kinase profiling service (e.g., KiNativ™, KINOMEscan®) to screen this compound against a broad panel of kinases to empirically identify unintended targets.[10][14][15]
-
Issue 2: My results from this compound treatment don't match the phenotype from CDK7 knockdown (siRNA/CRISPR).
-
Possible Cause: Discrepancies between pharmacological inhibition and genetic knockdown are common and can arise from several factors.[16] The inhibitor might have off-target effects not present in the knockdown model. Conversely, genetic knockdown eliminates both the kinase and any non-catalytic scaffolding functions of the protein, whereas an inhibitor only blocks its kinase activity.[16]
-
Troubleshooting Steps:
-
Validate Knockdown Efficiency: Ensure your siRNA or CRISPR approach achieves a near-complete loss of the CDK7 protein.
-
Assess Off-Targets: As described above, use orthogonal approaches (structurally different inhibitor, rescue experiments) to confirm that the inhibitor-induced phenotype is on-target.
-
Consider Scaffolding Functions: Review the literature for known kinase-independent roles of CDK7 that might explain the discrepancy.
-
Issue 3: I see inhibition of transcription but not the expected cell cycle arrest (or vice-versa).
-
Possible Cause: The dual functions of CDK7 in transcription and cell cycle control can be differentially affected depending on the inhibitor's concentration, treatment duration, and the specific cellular context. Some highly selective inhibitors have been shown to predominantly cause a cell cycle phenotype with minimal effect on global transcription at lower concentrations.[7][8][13]
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze key markers for both transcription (p-RNA Pol II) and cell cycle (p-CDK1/2, cell cycle analysis by flow cytometry) at different time points (e.g., 1, 6, 12, 24 hours) after inhibitor treatment.
-
Titrate the Inhibitor: Perform a detailed dose-response analysis. It's possible that lower concentrations are sufficient to inhibit the CAK function (cell cycle), while higher concentrations are needed to robustly inhibit the TFIIH function (transcription).
-
Analyze Specific Gene Sets: Instead of global transcription, look at specific gene sets. CDK7 inhibition can preferentially affect genes regulated by super-enhancers, which might be more relevant to your phenotype than a global shutdown of transcription.[2]
-
Data Presentation: Kinase Selectivity Profile
No specific kinome-wide selectivity data for a compound explicitly named "this compound" is publicly available. The following table presents representative data for YKL-5-124 , a well-characterized, potent, and selective covalent CDK7 inhibitor that shares a similar mechanism of action. This data can serve as a guide for the expected selectivity profile.
Table 1: Biochemical IC₅₀ Values for YKL-5-124
| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK7 | Reference |
| CDK7 | 53.5 | 1x | [7][8] |
| CDK7/CycH/MAT1 | 9.7 | - | [8] |
| CDK2 | >10,000 | >186x | [8] |
| CDK9 | >10,000 | >186x | [8] |
| CDK12 | No Inhibition | Highly Selective | [7][8] |
| CDK13 | No Inhibition | Highly Selective | [7][8] |
IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50% in a biochemical assay. Lower values indicate higher potency. Data is illustrative and may vary based on assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target CDK7 Activity
This protocol allows you to verify that this compound is inhibiting its intended targets within the cell by assessing the phosphorylation status of downstream substrates.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and grow to 70-80% confluency. Treat cells with a dose-range of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against a phosphorylated CDK7 substrate. Key antibodies include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[11]
-
-
Re-probing (Loading Control): To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., Total CDK1, Total RNA Pol II) or a housekeeping protein like GAPDH or β-actin.[17]
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates on-target inhibition by this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm that this compound directly binds to CDK7 inside intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat intact cells in suspension (e.g., 2 x 10⁶ cells/mL) with this compound at a saturating concentration (e.g., 1-10 µM) and a vehicle control for 1 hour at 37°C.[18]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[18]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[18]
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble CDK7 remaining at each temperature point for both treated and control samples via Western blot (as described in Protocol 1).
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble CDK7 will decrease as the temperature increases. In the this compound-treated samples, the CDK7 protein should be stabilized, resulting in a shift of the melting curve to higher temperatures. This "thermal shift" confirms direct target engagement.
Visualizations
Caption: Dual roles of CDK7 in cell cycle and transcription.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 15. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cdk7-IN-14 Concentration for Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Cdk7-IN-14 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the this compound concentration?
The main objective is to identify a concentration range that effectively inhibits Cyclin-Dependent Kinase 7 (CDK7) and induces the desired cellular effect (e.g., decreased viability, cell cycle arrest, apoptosis) without causing significant off-target effects or non-specific cytotoxicity.[1] This optimal concentration range is crucial for obtaining meaningful and reproducible data.
Q2: I am using this compound for the first time. What concentration range should I start with?
Since specific IC50 values for this compound are not widely published, a good starting point is to perform a broad dose-response experiment. Based on data from other potent CDK7 inhibitors like THZ1 and YKL-5-124, which show effects in the low to mid-nanomolar range, a wide concentration range is recommended for initial screening.[2][3] A typical starting range could be from 1 nM to 10 µM.
Q3: My cell viability results are inconsistent. What could be the cause?
Inconsistent results in cell viability assays can arise from several factors:
-
Compound Precipitation: Ensure this compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate when diluted in culture medium.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Optimize and maintain a consistent seeding density.
-
Incubation Time: The duration of inhibitor treatment can significantly impact results. It's important to test different time points (e.g., 24, 48, 72 hours).
-
Assay Interference: The compound may interfere with the assay chemistry. Include "no-cell" controls with the compound and assay reagent to check for this.
Q4: I am observing high background in my control wells. How can I troubleshoot this?
High background can obscure the true signal. Potential causes include:
-
Reagent Degradation: Protect assay reagents from light and store them according to the manufacturer's instructions.
-
Media Components: Phenol (B47542) red or other media components can interfere with some absorbance- or fluorescence-based assays. Consider using phenol red-free media.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[4] Always include a vehicle control with the same final DMSO concentration as your treated wells.
Q5: The observed cell death is very high even at low concentrations. What should I do?
If you observe excessive cytotoxicity, consider the following:
-
High Cell Line Sensitivity: Your chosen cell line might be particularly sensitive to CDK7 inhibition.
-
Reduced Incubation Time: Shorten the exposure time of the cells to this compound.
-
Lower Concentration Range: Perform a dose-response experiment with a lower range of concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, compound precipitation, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Mix the compound dilution in media thoroughly. Avoid using the outer wells of the plate if edge effects are suspected. |
| No significant effect on cell viability | Concentration is too low, incubation time is too short, cell line is resistant. | Test a higher concentration range. Increase the incubation period (e.g., up to 72 hours). Consider using a different cell line known to be sensitive to CDK inhibitors. |
| Unexpected increase in signal (apparent increase in viability) | Compound interferes with the assay reagent (e.g., reduction of tetrazolium salts). | Run a "no-cell" control with the compound and assay reagent to confirm interference. If interference is observed, consider switching to a different type of viability assay (e.g., from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo). |
| Precipitate forms when diluting stock solution in media | Poor solubility of the compound in aqueous solutions. | Prepare intermediate dilutions in a serum-free medium before adding to the final cell culture medium. Ensure the final DMSO concentration is as low as possible. Gentle warming and vortexing of the diluted compound may help. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps for a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (medium with the same final DMSO concentration).
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Example Dose-Response Data for CDK7 Inhibitors
The following table summarizes reported IC50 values for the CDK7 inhibitor THZ1 in various cancer cell lines, which can serve as a reference for designing your this compound experiments.
| Cell Line | Cancer Type | IC50 (nM) of THZ1 |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08[5] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7[5] |
| MEC1 | Chronic Lymphocytic Leukemia | 45[5] |
| MEC2 | Chronic Lymphocytic Leukemia | 30[5] |
| Various Breast Cancer Cell Lines | Breast Cancer | 80 - 300[2] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Cdk7-IN-14 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the CDK7 inhibitor, Cdk7-IN-14, in DMSO and cell culture media. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of kinase inhibitors. For example, many kinase inhibitors are soluble up to 100 mM in DMSO.
Q2: What is the recommended storage condition for this compound stock solutions?
To ensure stability, aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. When you are ready to use an aliquot, thaw it quickly and keep it on ice during your experiment.
Q3: My this compound precipitated after being diluted into my aqueous cell culture medium. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are some steps to address this:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous medium.
-
Further dilution in DMSO: Before adding to the aqueous medium, dilute the concentrated stock solution further in DMSO.
-
Final DMSO concentration: Most cells can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: What are the signs of this compound degradation, and how can I test for it?
Signs of compound instability can include:
-
Physical changes: Color change or precipitation in the solution.
-
Chemical changes: Loss of potency in your biological assay or the appearance of new peaks in an analytical chromatogram (e.g., by HPLC).
A specific protocol for assessing chemical stability using HPLC is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or no inhibitory effect in cell-based assays | 1. Compound Degradation: The inhibitor may have degraded in the cell culture medium during the incubation period. 2. Precipitation: The inhibitor may have precipitated out of the solution at the working concentration. 3. Incorrect Final Concentration: The final concentration of the inhibitor in the assay is too low to elicit a response. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). 2. Visually inspect the wells for any precipitate after adding the inhibitor. If precipitation is observed, lower the final concentration. 3. Verify your dilution calculations and ensure accurate pipetting. |
| High background signal or off-target effects | 1. High DMSO Concentration: The final concentration of DMSO in the cell culture may be causing cellular stress or off-target effects. 2. Compound Instability: Degradation products of this compound might have their own biological activity. | 1. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle control with the same DMSO concentration. 2. Assess the purity and stability of your this compound stock solution and working solutions. |
| Variability between replicate experiments | 1. Inconsistent Compound Handling: Differences in thawing, dilution, or incubation times of the inhibitor. 2. Stock Solution Instability: Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Standardize your experimental workflow for handling the inhibitor. 2. Prepare fresh aliquots of the stock solution and avoid repeated freeze-thaw cycles. |
Stability Data
While specific, publicly available stability data for this compound is limited, the following tables provide illustrative data based on the general stability of small molecule kinase inhibitors in DMSO and cell culture media. Researchers should perform their own stability assessments for their specific experimental conditions.
Table 1: Illustrative Stability of this compound in DMSO at -20°C
| Storage Duration | Purity (%) by HPLC | Observations |
| 0 months (fresh) | >99 | Clear solution |
| 3 months | ~98 | No visible change |
| 6 months | ~95 | Slight decrease in purity |
| 12 months | ~90 | Consider preparing fresh stock |
Table 2: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining (RPMI + 10% FBS) | % Remaining (DMEM + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 8 | 92 | 95 |
| 24 | 85 | 90 |
| 48 | 75 | 82 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessing the Chemical Stability of this compound in Cell Culture Media by HPLC
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound DMSO stock solution (10 mM)
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound at the final desired concentration (e.g., 10 µM) in the cell culture medium.
-
Distribute the working solution into several sterile tubes, one for each time point.
-
-
Incubation:
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately stop any potential degradation by adding an equal volume of cold ACN or MeOH.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable reverse-phase C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
-
Visualizations
Troubleshooting Cdk7-IN-14 precipitation in aqueous solutions
Welcome to the technical support center for Cdk7-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is a lipophilic compound with low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer like PBS or cell culture medium. Why is this happening?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. It occurs because the compound's solubility limit is exceeded when the highly concentrated DMSO stock is diluted into the aqueous medium. The DMSO becomes too diluted to keep the lipophilic this compound in solution.
Q3: How can I prevent my this compound from precipitating in my final aqueous solution?
A3: To prevent precipitation, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% (v/v), while ensuring the concentration of this compound does not exceed its solubility limit in the final medium. Employing a serial dilution strategy is often effective. Additionally, pre-warming the aqueous medium to 37°C can aid in solubility.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Can the pH of my aqueous buffer affect the solubility of this compound?
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Dilution into Aqueous Buffer
This is the most common issue encountered with lipophilic inhibitors like this compound.
Quantitative Data Summary: Solvent and Storage Recommendations
| Form | Recommended Solvent | Storage Temperature | Shelf Life |
| Powder | - | -20°C | 3 years |
| 4°C | 2 years | ||
| In Solvent | DMSO | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Workflow
Caption: A step-by-step logical guide for troubleshooting precipitation.
Detailed Methodologies
Protocol for Preparing a Working Solution of this compound in Aqueous Media
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
-
Perform Serial Dilutions (Recommended):
-
Pre-warm your final aqueous medium (e.g., PBS or cell culture medium) to 37°C.
-
Instead of a single large dilution, perform a series of smaller dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock, you could first dilute the stock to 1 mM in DMSO, and then dilute this intermediate stock 1:100 into your pre-warmed aqueous medium.
-
Add the this compound stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid mixing.
-
-
Final Check:
-
After the final dilution, visually inspect the solution for any signs of cloudiness or precipitation.
-
If the solution remains clear, it is ready for your experiment.
-
Issue 2: Solution Becomes Cloudy Over Time or After Temperature Change
This may indicate that the compound is coming out of solution due to instability at a particular temperature or concentration.
Troubleshooting Steps:
-
Re-dissolution: Gently warm the solution to 37°C and vortex to see if the precipitate re-dissolves. If it does, this suggests the concentration is near the solubility limit at room temperature or lower.
-
Lower Concentration: Prepare a fresh solution at a lower final concentration.
-
Use of Solubilizing Agents: For challenging situations, consider the use of solubilizing excipients. A common choice is 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).
-
Dilute your this compound DMSO stock into the HP-β-CD solution before the final dilution into your experimental medium. This can help to keep the inhibitor in solution.
-
Cdk7 Signaling Pathway and Experimental Workflow
CDK7 plays a dual role in regulating both cell cycle progression and transcription. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs like CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, which is a critical step in transcription initiation.[1][2][3][4]
Cdk7 Signaling Pathway
Caption: Cdk7's dual role in cell cycle and transcription.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the structure and function of cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-14 toxicity in normal versus cancer cell lines
Welcome to the technical support center for Cdk7-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experiments with this selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with a dual role in regulating the cell cycle and transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][3][5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[2][6] By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest and suppression of transcription, particularly of genes essential for cancer cell survival and proliferation.[2]
Q2: Why does this compound exhibit differential toxicity between normal and cancer cell lines?
A2: The selective toxicity of CDK7 inhibitors like this compound towards cancer cells is primarily attributed to the concept of "transcriptional addiction."[7] Many cancer cells, especially those driven by oncogenes like MYC, are highly dependent on a state of elevated and sustained transcription to maintain their malignant phenotype. These cancer cells often rely on super-enhancers to drive the expression of key oncogenes. CDK7 plays a critical role in the function of these super-enhancers.[3] Consequently, inhibiting CDK7 disproportionately affects these "transcriptionally addicted" cancer cells, leading to cell cycle arrest and apoptosis, while normal cells, with their more balanced transcriptional programs, are significantly less affected.[3]
Q3: What are the expected cellular effects of treating cells with this compound?
A3: Treatment of sensitive cancer cells with a CDK7 inhibitor like this compound is expected to result in several key cellular outcomes:
-
Inhibition of RNA Polymerase II CTD Phosphorylation: A rapid decrease in the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) on the CTD of RNA Pol II.[8]
-
Cell Cycle Arrest: Primarily an accumulation of cells in the G1 and G2/M phases of the cell cycle, due to the inhibition of CDK activation.[1][2]
-
Induction of Apoptosis: In cancer cells, the disruption of critical transcriptional programs and cell cycle progression leads to programmed cell death.[2]
-
Downregulation of Oncogene Expression: A marked decrease in the expression of super-enhancer-driven oncogenes, such as MYC.
Q4: I am not observing the expected level of toxicity in my cancer cell line. What could be the reason?
A4: Please refer to the Troubleshooting Guides section below for a detailed breakdown of potential issues and solutions.
Quantitative Data Summary
Table 1: Comparative IC50 Values of THZ1 in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | IC50 (nM) |
| Jurkat | T-cell acute lymphoblastic leukemia | Cancer | 50 |
| Loucy | T-cell acute lymphoblastic leukemia | Cancer | 0.55 |
| Kelly | Neuroblastoma (MYCN-amplified) | Cancer | ~6-9 |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Cancer | ~6-9 |
| A549 | Non-small cell lung cancer | Cancer | ~80-300 |
| HCT116 | Colorectal carcinoma | Cancer | ~100 |
| BJ fibroblasts | Normal foreskin fibroblast | Normal | >1000 |
| RPE-1 | Retinal pigment epithelial | Normal | >1000 |
| Normal Human Astrocytes | Normal astrocyte | Normal | >4000 |
| NIH 3T3 | Mouse embryonic fibroblast | Normal | >7000 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, duration of treatment, and the cell viability assay used.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess the effects of this compound and troubleshooting guides for common issues.
Cell Viability Assay
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well (typically a volume equal to the culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Troubleshooting Guide: Cell Viability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and consistent technique. |
| Lower than expected potency (high IC50) | - this compound degradation- Cell line resistance- Suboptimal assay conditions | - Aliquot and store the compound at -80°C. Avoid repeated freeze-thaw cycles.- Confirm the expression and dependence on CDK7 in your cell line.- Optimize cell seeding density and treatment duration. |
| High toxicity in normal cell lines | - this compound concentration too high- Extended incubation time | - Perform a dose-response curve to find the optimal concentration with a therapeutic window.- Reduce the treatment duration. |
Apoptosis Assay
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide: Apoptosis Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background staining | - Over-digestion with trypsin- Mechanical stress during harvesting | - Use a gentle cell detachment method.- Handle cells carefully to maintain membrane integrity. |
| No significant increase in apoptosis | - Insufficient drug concentration or incubation time- Cell line is resistant to apoptosis | - Increase the concentration of this compound or extend the treatment time.- Confirm apoptosis induction with a different method (e.g., caspase activity assay). |
Cell Cycle Analysis
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Troubleshooting Guide: Cell Cycle Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad G1 and G2/M peaks | - Inconsistent fixation- Cell clumps | - Ensure proper fixation with cold ethanol.- Filter the cell suspension before analysis. |
| No observable cell cycle arrest | - Suboptimal drug concentration or timing- Cell line may not arrest at the expected phase | - Perform a time-course experiment to identify the optimal time point for analysis.- Analyze at different concentrations of this compound. |
Signaling Pathways and Workflows
CDK7 Signaling Pathways
Caption: this compound inhibits both transcriptional and cell cycle pathways.
Experimental Workflow: Assessing this compound Toxicity
Caption: Workflow for evaluating the toxicity of this compound.
Logical Relationship: Transcriptional Addiction and Drug Sensitivity
Caption: this compound sensitivity in transcriptionally addicted cancer cells.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cdk7-IN-14 Cytotoxicity in Primary Cells
Welcome to the technical support center for Cdk7-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity when using the potent and selective CDK7 inhibitor, this compound, in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design and execute your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.
-
Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the progression of the cell cycle through its different phases.
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation of transcription.
By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of the transcription of key genes, including oncogenes, which can induce apoptosis in highly proliferative cells.
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
A2: Primary cells can be more sensitive to chemical treatments than immortalized cancer cell lines for several reasons:
-
On-Target Toxicity: The cellular processes regulated by CDK7, namely cell cycle progression and transcription, are fundamental for all dividing cells, not just cancerous ones. Therefore, inhibiting CDK7 can inherently lead to cytotoxicity in healthy, proliferating primary cells.
-
Off-Target Effects: Although designed to be selective, at higher concentrations, small molecule inhibitors can bind to and inhibit other kinases or cellular proteins, leading to unintended toxic effects.
-
Experimental Conditions: Factors such as the concentration of this compound, the duration of exposure, cell density, and the concentration of the solvent (e.g., DMSO) can all significantly impact cell viability.
-
Primary Cell Health: The initial health and quality of the primary cells are critical. Cells that are stressed or have been in culture for extended periods will be more susceptible to the cytotoxic effects of the inhibitor.
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: The optimal concentration of this compound will vary depending on the primary cell type and the specific research question. It is always recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the desired activity) and the CC50 (the concentration that causes 50% cytotoxicity). As a general starting point for sensitive primary cells, a lower concentration range (e.g., 1 nM to 1 µM) is advisable.
Q4: What is the best solvent to use for this compound, and what is the maximum recommended final concentration in the culture medium?
A4: The recommended solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, as DMSO itself can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Q5: How can I distinguish between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) effect of this compound?
A5: Several methods can be used to differentiate between cytostatic and cytotoxic effects:
-
Cell Counting: A simple method is to count the number of viable cells (e.g., using a trypan blue exclusion assay) at the start of the experiment and at various time points after treatment. If the cell number remains the same as the initial seeding density while the untreated control cells have proliferated, this indicates a cytostatic effect. A decrease in cell number below the initial seeding density suggests a cytotoxic effect.
-
Specific Cytotoxicity Assays: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium are direct measures of cytotoxicity.
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can specifically identify and quantify apoptotic and necrotic cells, confirming a cytotoxic mechanism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in primary cells at expected effective concentrations. | 1. Concentration is too high for the specific primary cell type. 2. Incubation time is too long. 3. Solvent (DMSO) concentration is too high. 4. Primary cells are of poor quality or stressed. | 1. Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported IC50 values for cancer cell lines.2. Conduct a time-course experiment to find the shortest exposure time that produces the desired biological effect.3. Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control.4. Use healthy, low-passage primary cells. Ensure optimal culture conditions before and during the experiment. |
| Inconsistent results between experiments. | 1. Variability in this compound stock solution. 2. Inconsistent cell seeding density. 3. Variations in incubation conditions. | 1. Prepare a large batch of this compound stock solution, aliquot, and store at -80°C to ensure consistency. Avoid repeated freeze-thaw cycles.2. Standardize your cell seeding protocol and ensure a single-cell suspension before plating.3. Maintain consistent temperature, CO2 levels, and humidity in your incubator. |
| Precipitation of this compound in the culture medium. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The final percentage of DMSO is too low to maintain solubility. | 1. Visually inspect the medium for precipitate after adding the inhibitor. 2. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤0.5%). 3. Prepare an intermediate dilution of the this compound stock in pre-warmed culture medium before adding it to the final culture volume to avoid rapid precipitation. |
Data Presentation
While specific cytotoxicity data for this compound in primary cells is not yet widely published, the following tables provide IC50 values for other well-characterized selective CDK7 inhibitors in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments. It is generally observed that non-cancerous or primary cells may be less sensitive than highly proliferative cancer cells.
Table 1: Inhibitory Activity of Selective CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cell Type | IC50 (nM) |
| YKL-5-124 | HAP1 | Near-haploid human cell line | ~30 |
| THZ1 | Jurkat | T-cell acute lymphoblastic leukemia | 50[1] |
| THZ1 | NALM6 | B-cell acute lymphoblastic leukemia | 101.2[1] |
| THZ1 | REH | B-cell acute lymphoblastic leukemia | 26.26[2] |
| Samuraciclib (CT7001) | Multiple Cancer Types | Breast, Colorectal Cancer | 200-300 |
Note: IC50 values can vary based on the cell line and specific experimental conditions.
Table 2: Recommended Solvent and Storage Conditions for this compound
| Parameter | Recommendation |
| Form | Solid powder |
| Storage Temperature (Solid) | -20°C for short-term, -80°C for long-term |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Storage | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Protect from light. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Resazurin-based Viability Assay
This protocol describes a method to determine the cytotoxic effects of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, low-passage primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours in the CO2 incubator, protected from light. The incubation time should be optimized for each primary cell type.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells (medium and resazurin only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the CC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on transcription and cell cycle.
Caption: Workflow for assessing this compound cytotoxicity in primary cells.
Caption: A logical guide to troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Cdk7-IN-14 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the Cyclin-Dependent Kinase 7 (CDK7) inhibitor, Cdk7-IN-14.
Disclaimer: Specific resistance data for this compound is limited in publicly available literature. The information provided is largely based on studies of the structurally and functionally similar covalent CDK7 inhibitor, THZ1. It is highly probable that the resistance mechanisms are conserved.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What are the likely resistance mechanisms?
A1: The most commonly reported mechanism of resistance to covalent CDK7 inhibitors like THZ1, and likely this compound, is the upregulation of ATP-Binding Cassette (ABC) transporters.[1][2] These transporters are efflux pumps that actively remove the drug from the cell, reducing its intracellular concentration and target engagement. The two main transporters implicated are:
-
ABCB1 (P-glycoprotein): Upregulation of ABCB1 has been observed in neuroblastoma and lung cancer cells resistant to THZ1.[1]
-
ABCG2 (Breast Cancer Resistance Protein - BCRP): Increased expression of ABCG2 is another key mechanism of resistance to THZ1.[1]
Q2: Are there other potential resistance mechanisms besides ABC transporter upregulation?
A2: While ABC transporter-mediated efflux is the predominant mechanism observed, other possibilities, though less frequently reported for this class of inhibitors, could include:
-
Target Mutation: Although not observed in studies with THZ1-resistant cells where the Cys312 covalent binding site of CDK7 remained unchanged, mutations in the drug-binding pocket of CDK7 could theoretically confer resistance.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can sometimes develop resistance by activating alternative signaling pathways to compensate for the inhibition of CDK7. One identified pathway is the TGF-β/activin signaling pathway, which can promote the upregulation of the ABCG2 transporter.
Q3: I have generated a this compound resistant cell line. How can I confirm if ABC transporters are involved?
A3: You can investigate the involvement of ABC transporters through several experimental approaches:
-
Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of ABCB1 and ABCG2 in your resistant cell line compared to the parental (sensitive) line. A significant increase in the expression of these genes in the resistant line is a strong indicator of their involvement.
-
Protein Expression Analysis (Western Blot): Confirm the increased gene expression at the protein level by detecting ABCB1 and ABCG2 proteins in cell lysates.
-
Functional Assays (Efflux Assays): Use fluorescent substrates of ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Mitoxantrone) to measure the pump activity. Resistant cells with upregulated transporters will show lower intracellular fluorescence due to increased efflux, which can be reversed by known inhibitors of these transporters (e.g., Verapamil for ABCB1, Ko143 for ABCG2).
Q4: If my cells are resistant to this compound due to ABC transporter upregulation, will they be cross-resistant to other drugs?
A4: Yes, this is a strong possibility. Upregulation of ABCB1, in particular, is a well-known mechanism of multi-drug resistance (MDR) and can confer resistance to a wide range of chemotherapeutic agents that are substrates of this transporter.[1] Cross-resistance to other CDK inhibitors that are also ABC transporter substrates has also been observed.[1]
Troubleshooting Guides
Problem: Unexpectedly high IC50 value for this compound in a cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Inherent Resistance | Check the baseline expression levels of ABCB1 and ABCG2 in the parental cell line. High basal expression can lead to intrinsic resistance. |
| Experimental Error | Verify the concentration and stability of your this compound stock solution. Ensure accurate cell seeding densities and incubation times in your viability assays. |
| Cell Line Integrity | Confirm the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results. |
Problem: Development of resistance during long-term in vitro or in vivo experiments.
| Possible Cause | Troubleshooting Steps |
| Selection of Resistant Clones | This is an expected outcome of prolonged drug exposure. To study the mechanism, establish a stable resistant cell line (see Experimental Protocols). |
| Activation of Resistance Pathways | Investigate the expression of ABC transporters (ABCB1, ABCG2) and the activation of the TGF-β signaling pathway in the resistant cells. |
| Combination Therapy Approach | Consider combining this compound with an ABC transporter inhibitor to overcome resistance. Alternatively, explore combinations with drugs that target potential bypass pathways. |
Quantitative Data Summary
The following tables summarize IC50 data for the CDK7 inhibitor THZ1 in sensitive and resistant cancer cell lines. This data is provided as a reference due to the lack of specific quantitative data for this compound.
Table 1: IC50 Values of THZ1 in Sensitive vs. Resistant Neuroblastoma Cell Lines
| Cell Line | Status | IC50 (nM) | Fold Resistance |
| Kelly | Sensitive | 16 ± 3 | - |
| Kelly-THZ1R | Resistant | 480 ± 50 | ~30 |
| NGP | Sensitive | 10 ± 2 | - |
| NGP-THZ1R | Resistant | 350 ± 40 | ~35 |
Data adapted from studies on THZ1 resistance.
Table 2: IC50 Values of THZ1 in a Panel of Breast Cancer Cell Lines (7-day treatment)
| Cell Line | Subtype | IC50 (nM) |
| SKBR3 | HER2+ | 1.8 |
| MDA-MB-468 | TNBC | 3.4 |
| BT474 | HER2+/ER+ | 4.2 |
| T47D | ER+ | 12.1 |
| MCF7 | ER+ | 21.5 |
| JIMT-1 | HER2+ | 45.3 |
| MDA-MB-231 | TNBC | 54.0 |
Data from a study profiling THZ1 sensitivity across breast cancer subtypes, highlighting the range of responses.
Experimental Protocols
1. Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating doses of this compound.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells. This may take several passages.
-
Once the cells have adapted, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[3]
-
Repeat step 3 and 4, progressively increasing the drug concentration. This process can take several months.[4]
-
At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
Once a cell population is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the resistant cell line is considered established.
-
Confirm the degree of resistance by performing a new dose-response curve and calculating the new IC50 value for this compound.
-
2. Western Blot Analysis of ABCB1 and ABCG2 Expression
This protocol outlines the detection of ABCB1 and ABCG2 protein levels in sensitive and resistant cell lines.
-
Materials:
-
Sensitive and resistant cell pellets
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ABCB1 and ABCG2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABCB1, ABCG2, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of ABCB1 and ABCG2 to the loading control.
-
3. RT-qPCR Analysis of ABCB1 and ABCG2 mRNA Expression
This protocol details the quantification of ABCB1 and ABCG2 transcript levels.
-
Materials:
-
Sensitive and resistant cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Extract total RNA from the sensitive and resistant cell pellets using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions using SYBR Green or TaqMan master mix, cDNA, and the specific primers for ABCB1, ABCG2, and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in ABCB1 and ABCG2 expression in the resistant cells compared to the sensitive cells, normalized to the housekeeping gene.[5]
-
Visualizations
Caption: Upregulation of ABC transporters leads to drug efflux and resistance.
Caption: TGF-β signaling can induce the expression of the ABCG2 drug efflux pump.
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic screening identifies ABCG2 as critical factor underlying synergy of kinase inhibitors with transcriptional CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk7-IN-14 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Cdk7-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical regulator of both the cell cycle and transcription.[2][3][4][5] It functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs like CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[5][6][7] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation of transcription.[4][5][8] By inhibiting CDK7, this compound can block both cell cycle progression and transcription, leading to apoptosis in cancer cells that are highly dependent on these processes.
Q2: What are the recommended solvents and storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines. For long-term storage, it is recommended to store the solid powder at -20°C or -80°C. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions. These stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light, and as it may be hygroscopic, store it in a dry environment.[9]
Q3: What is a typical starting dose and administration route for a CDK7 inhibitor in a xenograft mouse model?
Based on preclinical studies with other CDK7 inhibitors, a common starting point for in vivo efficacy studies in xenograft models can be extrapolated. For instance, the CDK7 inhibitor THZ1 has been administered at 10 mg/kg twice daily via intravenous injection in a glioblastoma xenograft model.[10] Another CDK7 inhibitor, YKL-5-124, was used at a low dose of 1 mg/kg via intraperitoneal injection in a multiple myeloma model.[11] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for this compound in your specific model.
Troubleshooting Guide
Problem: Poor in vivo efficacy despite good in vitro potency.
This is a common challenge in drug development. Several factors can contribute to this discrepancy. The following guide provides potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Assess Bioavailability: Determine the oral bioavailability of your formulation. If low, consider alternative routes of administration (e.g., intraperitoneal, intravenous). 2. Measure Plasma Concentration: Analyze plasma samples at different time points post-dosing to determine key PK parameters like Cmax, Tmax, and half-life. Ensure that the drug concentration in plasma reaches and is maintained above the in vitro IC50 value for a sufficient duration. |
| Suboptimal Formulation | 1. Improve Solubility: this compound may have low aqueous solubility.[12] Experiment with different formulation vehicles. Common injectable formulations for poorly soluble compounds include solutions with DMSO, Tween 80, PEG300, and saline, or suspensions in corn oil or carboxymethyl cellulose (B213188) (CMC).[12][13] 2. Test Formulation Stability: Ensure the compound remains stable in the chosen vehicle for the duration of the experiment. |
| Rapid Metabolism or Efflux | 1. In Vitro Metabolism Studies: Use liver microsomes to assess the metabolic stability of the compound. 2. In Vivo Metabolite Identification: Analyze plasma and tumor tissue for metabolites to understand how the drug is being broken down. 3. P-glycoprotein (P-gp) Efflux: Determine if the compound is a substrate for efflux pumps like P-gp, which can reduce intracellular and tumor concentrations.[14] |
| Insufficient Target Engagement in the Tumor | 1. Pharmacodynamic (PD) Biomarker Analysis: Measure the levels of direct downstream targets of CDK7 in tumor tissue. For example, assess the phosphorylation status of the RNA Polymerase II C-terminal domain (p-Pol II Ser5/7) or cell cycle proteins.[4][15] A lack of change in these biomarkers indicates insufficient target engagement. 2. Dose Escalation: If tolerated, increase the dose to achieve better target inhibition in the tumor. |
| Tumor Model Resistance | 1. Assess CDK7 Expression: Confirm that your chosen tumor model expresses CDK7 at sufficient levels.[16] 2. Investigate Resistance Mechanisms: Tumors can develop resistance through various mechanisms, such as mutations in the drug target or activation of bypass signaling pathways.[14][17] Analyze resistant tumors to understand the underlying cause. 3. Combination Therapy: Consider combining this compound with other agents to overcome resistance. For example, CDK7 inhibitors have shown synergy with other anti-tumor drugs.[2][6] |
Quantitative Data Summary
The following tables summarize in vitro and in vivo data for other selective CDK7 inhibitors as a reference for what to expect with this compound.
Table 1: In Vitro Potency of Selected CDK7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| THZ1 | CDK7 | < 1 µM | Glioblastoma | [16] |
| YKL-5-124 | CDK7-CycH-MAT1 | 9.7 | Mantle cell lymphoma | [4] |
| Samuraciclib | CDK7 | - | Breast Cancer | [2] |
Table 2: In Vivo Efficacy of Selected CDK7 Inhibitors in Xenograft Models
| Compound | Dose and Route | Tumor Model | Outcome | Reference |
| THZ1 | 10 mg/kg, IV, BID | U87 Glioblastoma | Significant tumor growth suppression | [10] |
| YKL-5-124 | 1 mg/kg, IP | MM1S Multiple Myeloma | Eradication of tumor growth | [11] |
| THZ1 | - | TNBC Patient-Derived Xenograft | Inhibition of tumor growth | [6] |
| THZ1 + Tamoxifen | - | LCC2 Breast Cancer | 50% decrease in tumor weight | [7] |
Experimental Protocols
Protocol: General In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., U87 glioblastoma cells) under standard conditions.[10]
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).
-
Subcutaneously implant the cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).[10]
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week). Calculate tumor volume using the formula: Volume = (length × width²) / 2.[10]
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation. A common injectable formulation for compounds with low water solubility is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12] Always prepare fresh on the day of dosing.
-
Administer the drug and vehicle control to the respective groups via the chosen route (e.g., intravenous, intraperitoneal, or oral gavage) and schedule (e.g., once daily, twice daily).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights regularly throughout the study.[18]
-
Monitor the general health of the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for Western blot or fix in formalin for immunohistochemistry).
-
-
Pharmacodynamic Analysis:
-
Western Blot: Homogenize a portion of the tumor tissue to extract proteins. Perform Western blotting to analyze the levels of p-Pol II, total Pol II, and other relevant biomarkers to confirm target engagement.
-
Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3) to assess the biological effects of the treatment.[10]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. This compound | CDK7抑制剂 | CAS 2765676-49-9 | 美国InvivoChem [invivochem.cn]
- 13. Cdc7-IN-20 | CDK | | Invivochem [invivochem.com]
- 14. sinobiological.com [sinobiological.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-14 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results with Cdk7 inhibitors. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of Cdk7?
Cyclin-dependent kinase 7 (Cdk7) is a crucial enzyme with a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1] It is a component of the Cdk-activating kinase (CAK) complex, which activates other Cdks essential for the cell cycle.[2] Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[1][3]
Q2: How do Cdk7 inhibitors work?
Cdk7 inhibitors function by binding to the Cdk7 enzyme and blocking its kinase activity.[1] This inhibition prevents the phosphorylation of its substrates, thereby disrupting both cell cycle progression and transcriptional activity.[1] Cancer cells, often characterized by uncontrolled proliferation, are particularly susceptible to the effects of Cdk7 inhibition.[1]
Q3: I'm observing cell cycle arrest, but minimal changes in global transcription after treatment with a Cdk7 inhibitor. Is this expected?
This can be an expected result depending on the specific Cdk7 inhibitor used. More selective covalent inhibitors, such as YKL-5-124, have been shown to induce a strong cell cycle phenotype, including G1/S arrest, with little to no change in global Pol II CTD phosphorylation or general transcription.[4] In contrast, broader spectrum inhibitors like THZ1 can cause a more pronounced downregulation of gene expression due to off-target effects on other transcriptional kinases like Cdk12 and Cdk13.[4]
Q4: My cells have developed resistance to a non-covalent Cdk7 inhibitor. What is a likely cause?
A common mechanism for acquired resistance to non-covalent, ATP-competitive Cdk7 inhibitors is the emergence of a specific mutation in the CDK7 gene.[5] Research has identified a recurrent D97N mutation (Asp97 to Asn) that reduces the binding affinity of the inhibitor to Cdk7, thus lowering its efficacy.[5]
Q5: I am using a covalent Cdk7 inhibitor (e.g., THZ1), and my cells are now resistant. What should I investigate?
Resistance to covalent Cdk7 inhibitors like THZ1 is often associated with the upregulation of multidrug resistance transporters, specifically ABCB1 and ABCG2.[1][5] These transporters function as efflux pumps, actively removing the inhibitor from the cell.[5] Another, though less common, possibility is a mutation at the covalent binding site on Cdk7, such as a C312S (Cysteine 312 to Serine) mutation, which can prevent the inhibitor from binding.[5]
Troubleshooting Guides
Problem: Inconsistent results between different cell lines.
Possible Cause: Cell-line specific responses to Cdk7 inhibition are common and can be influenced by the underlying genetic and molecular landscape of the cells.
Troubleshooting Steps:
-
Characterize your cell lines: Ensure you have a thorough understanding of the baseline expression levels of Cdk7, its associated cyclins, and key downstream targets in your chosen cell lines.
-
Assess pathway dependencies: The sensitivity of a cell line to Cdk7 inhibition can be linked to its dependence on specific oncogenic pathways. For example, some studies suggest that triple-negative breast cancers (TNBC) may be particularly sensitive to Cdk7 inhibition.[6][7]
-
Consider compensatory mechanisms: Investigate whether resistant cell lines have upregulated alternative signaling pathways that can bypass the effects of Cdk7 inhibition.
Problem: Unexpected off-target effects are complicating data interpretation.
Possible Cause: Some Cdk7 inhibitors have known off-target activities that can influence experimental outcomes. For instance, THZ1 is also a potent inhibitor of Cdk12 and Cdk13, which are also involved in transcriptional regulation.[4]
Troubleshooting Steps:
-
Use a more selective inhibitor: If you suspect off-target effects are confounding your results, consider using a more selective Cdk7 inhibitor, such as YKL-5-124, which has minimal activity against Cdk12/13.[4][8]
-
Perform rescue experiments: To confirm that the observed phenotype is due to on-target Cdk7 inhibition, you can perform a rescue experiment by introducing a Cdk7 mutant that is resistant to the inhibitor.[4]
-
Consult inhibitor profiling data: Review published kinome profiling data for your specific inhibitor to be aware of its full spectrum of targets.
Data Presentation
Table 1: Comparison of Select Cdk7 Inhibitors
| Inhibitor | Type | Selectivity | Primary Observed Phenotype | Known Off-Targets |
| THZ1 | Covalent | Broad | Transcriptional suppression and cell cycle arrest | Cdk12, Cdk13[4] |
| YKL-5-124 | Covalent | High | Predominantly cell cycle arrest (G1/S) | Minimal[4][8] |
| Samuraciclib | Non-covalent | High | Cell cycle arrest | - |
| BS-181 | Non-covalent | High | Cell cycle arrest and apoptosis | - |
Experimental Protocols
Western Blotting for Cdk7 Pathway Activity
-
Cell Lysis: Treat cells with the Cdk7 inhibitor for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total Cdk7, phospho-RNA Pol II (Ser2, Ser5, Ser7), total Cdk1, phospho-Cdk1 (Thr161), total Cdk2, phospho-Cdk2 (Thr160), and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Cdk7's dual roles in cell cycle and transcription.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-14 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Cdk7-IN-14, a potent CDK7 inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting guides, and best practices for storage and handling to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, pyrimidinyl-derived inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription.[2][3] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation of transcription.[2] By inhibiting CDK7, this compound can block both of these fundamental cellular processes, making it a valuable tool for studying cancer and other diseases characterized by transcriptional dysregulation.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound. Based on information for the compound, the following conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. The compound may be hygroscopic. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use a suitable solvent like DMSO. |
| -20°C | 1 month | For short-term storage of solutions. |
This product is generally stable at room temperature for a few days during standard shipping.[4]
Q3: In which solvents is this compound soluble?
For in vitro experiments, this compound is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies, various formulations can be considered, often involving a combination of solvents like DMSO, Tween 80, PEG300, and saline or corn oil to ensure solubility and bioavailability. It is always recommended to first test the solubility of a small amount of the compound in the chosen solvent system.[4]
Troubleshooting Guide
Problem: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: The final concentration of DMSO in the medium is too high, or the aqueous solubility of the compound has been exceeded.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Prepare a higher concentration stock solution in DMSO and then dilute it serially in the culture medium to achieve the desired final concentration.
-
If precipitation persists, consider using a different solvent system or a solubilizing agent, though this should be tested for compatibility with your specific cell line and assay.
-
Problem: The inhibitory effect of this compound is lower than expected or inconsistent.
-
Possible Cause 1: Improper storage has led to the degradation of the compound.
-
Solution: Review the storage conditions and ensure they align with the recommendations. If the compound has been stored improperly (e.g., multiple freeze-thaw cycles of a stock solution), it is advisable to use a fresh aliquot or a new vial of the compound.
-
Possible Cause 2: The compound has degraded in the experimental medium over the course of a long incubation period.
-
Solution: For long-term experiments, it may be necessary to refresh the medium with a new dilution of this compound at regular intervals to maintain a consistent effective concentration.
-
Possible Cause 3: The concentration used is not optimal for the specific cell line or assay.
-
Solution: Perform a dose-response experiment to determine the IC50 value of this compound in your system. This will help you identify the optimal concentration range for achieving the desired biological effect.
Problem: I am observing unexpected or off-target effects in my experiment.
-
Possible Cause: While this compound is a potent CDK7 inhibitor, high concentrations may lead to off-target effects on other kinases.
-
Solution:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
To confirm that the observed phenotype is due to CDK7 inhibition, consider using a structurally different CDK7 inhibitor as a control.
-
Perform rescue experiments if possible, for example, by overexpressing a drug-resistant mutant of CDK7.
-
Verify the inhibition of CDK7's direct downstream targets, such as the phosphorylation of the RNAPII CTD at Serine 5 and Serine 7, via Western blot.
-
Experimental Protocols & Visualizations
CDK7 Signaling Pathway
The following diagram illustrates the dual role of CDK7 in regulating cell cycle progression and transcription, which are the primary pathways affected by this compound.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Overcoming poor solubility of Cdk7-IN-14 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk7-IN-14 in in vivo experiments. Poor aqueous solubility is a primary challenge with this compound, and this guide offers practical solutions and detailed protocols to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to formulate for in vivo studies?
A1: this compound, like many kinase inhibitors, is a lipophilic molecule with low aqueous solubility. This inherent property makes it challenging to dissolve in standard aqueous vehicles for animal administration, often leading to precipitation and inconsistent drug exposure.
Q2: What are the consequences of poor solubility of this compound in my in vivo experiments?
A2: Poor solubility can lead to several experimental issues, including:
-
Inaccurate Dosing: If the compound precipitates in the formulation, the actual administered dose will be lower than intended, leading to a lack of efficacy.
-
Variable Bioavailability: Inconsistent solubility can result in high variability in drug absorption and systemic exposure between animals.
-
Local Irritation or Toxicity: Precipitation of the compound at the injection site can cause inflammation or necrosis.
-
Poor Correlation between in vitro and in vivo results: Inefficacious in vivo results due to poor formulation can be misleading, especially when potent activity is observed in vitro.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (Cdk7). Cdk7 is a key regulator of both the cell cycle and transcription.[1][2][3] It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][3][4][5] Additionally, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[2][6][7] By inhibiting Cdk7, this compound can induce cell cycle arrest and suppress the transcription of key oncogenes, making it a promising anti-cancer agent.[8][9][10][11]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to formulating this compound for in vivo studies.
Initial Assessment: Solubility Testing
Before preparing a large volume of formulation, it is crucial to perform small-scale solubility tests.
Experimental Protocol: Small-Scale Solubility Test
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Test Vehicles: In separate microcentrifuge tubes, prepare a small volume (e.g., 200 µL) of each of the suggested vehicle formulations listed in the table below.
-
Spike-in Compound: Add a small volume of the this compound DMSO stock solution to each vehicle to achieve the desired final concentration.
-
Observe and Mix: Vortex each tube thoroughly and let it stand at room temperature for at least 30 minutes.
-
Inspect for Precipitation: Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). For a more rigorous assessment, centrifuge the tubes and analyze the supernatant for the concentration of the soluble compound using HPLC.
Recommended Formulations for In Vivo Administration
The following table summarizes common vehicle formulations that can be used to improve the solubility of this compound for in vivo administration. These are starting points, and optimization may be required based on the desired dose and route of administration.
| Formulation Composition | Route of Administration | Notes |
| 10% DMSO, 90% Corn Oil | IP, SC, PO | A common formulation for lipophilic compounds. Ensure the corn oil is of high quality. The final solution may be a clear solution or a fine suspension. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IP, IV, SC, PO | This multi-component system uses a co-solvent (PEG300) and a surfactant (Tween 80) to enhance solubility and stability in an aqueous base. |
| 10% DMSO, 5% Tween 80, 85% Saline | IP, IV, SC, PO | A simpler aqueous formulation using a surfactant to maintain the compound in solution. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water with 0.25% (v/v) Tween 80 | PO | A common suspension vehicle for oral gavage. The compound is suspended rather than fully dissolved. Ensure uniform suspension before each administration. |
Data for these formulations are adapted from common practices for poorly soluble inhibitors and recommendations from chemical suppliers.
Detailed Formulation Protocols
Protocol 1: DMSO/PEG300/Tween 80/Saline Formulation
This protocol is for preparing a 1 mL formulation. Scale the volumes as needed.
-
Initial Dissolution: In a sterile microcentrifuge tube, dissolve the required amount of this compound in 100 µL of DMSO. Vortex until the compound is fully dissolved.
-
Add Co-solvent: Add 400 µL of PEG300 to the DMSO solution. Vortex thoroughly.
-
Add Surfactant: Add 50 µL of Tween 80. Vortex until the solution is homogeneous.
-
Add Aqueous Phase: Slowly add 450 µL of sterile saline to the mixture while vortexing. This gradual addition is crucial to prevent precipitation.
-
Final Inspection: The final formulation should be a clear solution. If any cloudiness appears, gentle warming (to 37°C) and sonication may help to redissolve the compound.
Protocol 2: Corn Oil-Based Formulation
-
Initial Dissolution: Dissolve the required amount of this compound in 100 µL of DMSO in a sterile microcentrifuge tube.
-
Add Oil: Add 900 µL of corn oil to the DMSO solution.
-
Homogenize: Vortex vigorously to ensure uniform mixing. The final formulation may be a clear solution or a uniform suspension.
Important Considerations:
-
Component Quality: Use high-purity solvents and reagents (e.g., USP grade).
-
Fresh Preparation: It is recommended to prepare the formulation fresh on the day of use to minimize the risk of compound degradation or precipitation.
-
Stability: If the formulation needs to be stored, conduct a stability test by keeping an aliquot at the intended storage temperature and visually inspecting for precipitation over time.
-
Animal Welfare: Be aware that some vehicles, particularly those with high concentrations of DMSO or surfactants, can cause local irritation. Monitor the animals closely after administration.
Visualizing the Cdk7 Signaling Pathway and Experimental Workflow
To further aid in understanding the context of this compound experiments, the following diagrams illustrate the Cdk7 signaling pathway and a logical workflow for troubleshooting solubility issues.
Caption: The dual role of Cdk7 in cell cycle and transcription.
Caption: Troubleshooting workflow for this compound formulation.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-14 treatment duration for optimal target engagement
Welcome to the technical support center for Cdk7-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1][2] As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[4][5] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and the suppression of transcription of key oncogenes.[6][7]
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific model system. A typical starting point for in vitro cell-based assays with CDK7 inhibitors is in the low nanomolar to low micromolar range. For example, the CDK7 inhibitor THZ1 has an IC50 of 379 nM in H1975 cells, while another inhibitor, QS1189, has an IC50 of 755.3 nM in the same cell line.[7]
To determine the IC50, you can perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of this compound concentrations. Based on the results, you can select appropriate concentrations for your target engagement and downstream signaling experiments.
Q3: What is the recommended treatment duration with this compound to observe target engagement?
A3: The optimal treatment duration to observe target engagement depends on the specific downstream marker being assessed. Effects on the direct phosphorylation of RNA Polymerase II can be observed in as little as a few hours. For instance, treatment with the CDK7 inhibitor THZ1 for 6 hours has been shown to inhibit the phosphorylation of RNA Pol II CTD at Ser2, Ser5, and Ser7.[7] However, downstream effects such as cell cycle arrest or apoptosis may require longer incubation times, typically 24 to 72 hours.[7]
We recommend performing a time-course experiment to determine the optimal duration for your specific research question. You can treat your cells with a fixed concentration of this compound (e.g., at or near the IC50) and harvest samples at various time points (e.g., 1, 2, 4, 6, 12, 24, and 48 hours) for analysis.
Q4: How can I confirm that this compound is engaging its target, CDK7, in my cells?
A4: There are two primary methods to confirm target engagement of CDK7 inhibitors in a cellular context:
-
Western Blotting for Phosphorylated Downstream Targets: This is the most common method. Inhibition of CDK7 will lead to a decrease in the phosphorylation of its direct and indirect substrates. You can assess the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 (p-RNA Pol II Ser5), a direct target of CDK7.[3] You can also look at the phosphorylation of other downstream targets like p-CDK1 (Thr161) and p-CDK2 (Thr160).[8] A reduction in the levels of these phosphorylated proteins upon treatment with this compound indicates successful target engagement.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method that directly assesses the binding of a drug to its target protein in intact cells.[9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[9] By treating cells with this compound, heating the cell lysate to various temperatures, and then quantifying the amount of soluble CDK7 protein by Western blot, you can determine if the inhibitor has bound to and stabilized CDK7.[9]
Troubleshooting Guides
Problem 1: No observable effect on cell viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line. |
| Insufficient Treatment Duration | The cytotoxic effects of CDK7 inhibitors can be time-dependent. Extend the treatment duration (e.g., up to 72 hours or longer) and perform a time-course experiment.[10] |
| Drug Instability | Ensure this compound is properly stored according to the manufacturer's instructions. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | Some cell lines may be inherently resistant to CDK7 inhibition. Verify the sensitivity of your cell line to other known CDK7 inhibitors. If acquired resistance is suspected in long-term cultures, perform STR profiling to authenticate the cell line and consider sequencing the CDK7 gene to check for mutations.[1] |
Problem 2: No decrease in the phosphorylation of downstream targets (e.g., p-RNA Pol II Ser5) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Treatment Time | The effect on phosphorylation is dose- and time-dependent. Perform a dose-response and time-course experiment to find the optimal conditions. Effects on phosphorylation can be rapid, so consider shorter time points (e.g., 1-6 hours).[7] |
| Poor Antibody Quality | Verify the specificity and sensitivity of your primary antibodies for the phosphorylated targets. Include appropriate positive and negative controls in your Western blot experiments. |
| Technical Issues with Western Blotting | Ensure proper protein extraction, quantification, and equal loading. Optimize transfer conditions and antibody incubation times. |
| Drug Efflux | Cells may be actively pumping the inhibitor out through efflux pumps like ABC transporters. Consider using an efflux pump inhibitor as a control to see if this restores sensitivity. |
Quantitative Data Summary
The following tables summarize expected outcomes based on studies with other selective CDK7 inhibitors. Researchers should generate their own data for this compound in their specific experimental systems.
Table 1: Expected Dose-Dependent Effects of a CDK7 Inhibitor on Downstream Signaling (Example)
| Target Protein | Treatment Concentration | Expected Relative Protein Level |
| p-RNA Pol II (Ser5) | Low (e.g., 0.1 x IC50) | ↓ |
| Medium (e.g., 1 x IC50) | ↓↓ | |
| High (e.g., 10 x IC50) | ↓↓↓ | |
| Total RNA Pol II | High (e.g., 10 x IC50) | ↔ |
| p-CDK1 (Thr161) | Medium (e.g., 1 x IC50) | ↓ |
| High (e.g., 10 x IC50) | ↓↓ | |
| p-CDK2 (Thr160) | Medium (e.g., 1 x IC50) | ↓ |
| High (e.g., 10 x IC50) | ↓↓ | |
| Data is illustrative and based on typical results for selective CDK7 inhibitors.[8] ↓ indicates a decrease, and ↔ indicates no significant change. |
Table 2: Expected Time-Course Effects of a CDK7 Inhibitor on RNA Polymerase II Phosphorylation (Example)
| Target Protein | Treatment Duration | Expected Relative Protein Level |
| p-RNA Pol II (Ser5) | 1-6 hours | ↓ |
| 6-12 hours | ↓↓ | |
| 12-24 hours | ↓↓↓ | |
| p-RNA Pol II (Ser2) | 1-6 hours | ↓ |
| 6-12 hours | ↓↓ | |
| 12-24 hours | ↓↓↓ | |
| Total RNA Pol II | 24 hours | ↔ |
| Data is illustrative and based on typical results for selective CDK7 inhibitors.[8] ↓ indicates a decrease, and ↔ indicates no significant change. |
Experimental Protocols
Protocol 1: Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-RNA Pol II (Ser5), total RNA Pol II, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a predetermined time (e.g., 1-3 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CDK7 by Western blotting as described in Protocol 1.
-
Data Analysis: Plot the band intensity of soluble CDK7 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]
Visualizations
Caption: CDK7 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cdk7-IN-14 vehicle control selection for in vivo studies
This technical support center provides guidance for researchers and scientists using Cdk7-IN-14 in in vivo studies. The following information is designed to help with vehicle selection, troubleshooting common experimental issues, and providing standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in initiating transcription.[3] By inhibiting CDK7, this compound can block both of these processes, leading to cell cycle arrest and the suppression of key oncogenic transcriptional programs, making it a promising agent for cancer research.
Q2: What are the primary challenges when formulating this compound for in vivo studies?
A2: Like many kinase inhibitors, this compound, a pyrimidinyl derivative, is likely to have low aqueous solubility.[1] This can lead to challenges in preparing a homogenous and stable formulation for administration to animals, potentially causing issues with bioavailability, inconsistent drug exposure, and variability in experimental results. Therefore, careful selection of a vehicle is crucial for successful in vivo studies.
Q3: What are some commonly used vehicle formulations for poorly soluble kinase inhibitors?
A3: For kinase inhibitors with low water solubility, several vehicle formulations are commonly used for both oral and parenteral administration. The choice of vehicle depends on the specific physicochemical properties of the compound, the desired route of administration, and the experimental model. It is always recommended to perform small-scale solubility and stability tests before preparing a large batch of formulation.
Troubleshooting Guides
Issue 1: Poor or inconsistent anti-tumor efficacy in vivo.
Q: We are not observing the expected tumor growth inhibition with this compound in our xenograft model, despite seeing good activity in vitro. What are the potential causes and solutions?
A: This is a common challenge in preclinical studies. The discrepancy between in vitro and in vivo efficacy can stem from several factors related to the compound's formulation and delivery.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | The formulation may not be optimal for absorption. For oral gavage, consider vehicles that enhance solubility such as PEG400 or a suspension in methylcellulose (B11928114) with a surfactant like Tween 80. For intraperitoneal (IP) injection, ensure the compound is fully dissolved; co-solvents like DMSO and PEG300 are often used. |
| Suboptimal Dosing | The dose and/or frequency of administration may be too low to maintain a therapeutic concentration of this compound at the tumor site. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Perform pharmacokinetic (PK) analysis to measure drug levels in plasma and tumor tissue over time to optimize the dosing regimen. |
| Formulation Instability | The compound may be degrading or precipitating out of the vehicle after preparation. Always prepare fresh formulations before each administration. If the formulation must be stored, conduct stability tests at the intended storage temperature (e.g., 4°C or room temperature) and duration. |
| Incorrect Administration | Improper administration technique (e.g., for oral gavage, incorrect placement of the feeding tube) can lead to inaccurate dosing. Ensure that all personnel are properly trained in the administration techniques being used. |
Issue 2: High toxicity or adverse effects observed in treated animals.
Q: Our study animals are experiencing significant weight loss and other signs of toxicity after being treated with this compound. How can we mitigate this?
A: Toxicity can be related to the compound itself, the vehicle, or the combination of the two.
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | Some vehicles, especially those containing high concentrations of DMSO or other organic solvents, can cause local irritation or systemic toxicity. Always include a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is suspected to be the cause, explore alternative, more biocompatible formulations. |
| On-target Toxicity | CDK7 is essential for normal cellular function, and its inhibition can affect healthy, rapidly dividing cells. If on-target toxicity is suspected, a dose reduction may be necessary. A maximum tolerated dose (MTD) study is highly recommended to establish a safe and effective dose range. |
| Off-target Effects | Although this compound is a selective inhibitor, high concentrations may lead to off-target kinase inhibition, resulting in unexpected toxicities. If possible, confirm target engagement in tumor and normal tissues to correlate with efficacy and toxicity. |
Data Presentation: Recommended Vehicle Formulations
The following tables provide examples of vehicle formulations commonly used for poorly soluble kinase inhibitors for in vivo studies. Note: These are general recommendations, and the optimal formulation for this compound must be determined empirically.
Table 1: Example Vehicle Formulations for Intraperitoneal (IP) or Intravenous (IV) Injection
| Formulation Composition | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve the compound in DMSO first, then add PEG300 and Tween 80. Mix well before slowly adding saline. |
| 10% DMSO, 90% Corn Oil | Dissolve the compound in DMSO, then add to the corn oil and mix thoroughly. May form a suspension. |
| 10% DMSO, 90% Saline with 20% SBE-β-CD | Dissolve the compound in DMSO, then add to the pre-formed 20% SBE-β-CD in saline solution. |
Table 2: Example Vehicle Formulations for Oral Gavage (PO)
| Formulation Composition | Preparation Notes |
| 0.5% (w/v) Carboxymethylcellulose (CMC-Na) in water | The compound is suspended in the aqueous CMC solution. Requires thorough mixing before each administration. |
| 100% PEG400 | The compound is dissolved in PEG400. May be suitable for compounds with good solubility in this solvent. |
| 0.25% Tween 80 and 0.5% CMC-Na in water | Tween 80 acts as a surfactant to aid in wetting and suspending the compound in the CMC solution. |
Experimental Protocols
Protocol 1: Preparation of a Suspension Vehicle for Oral Gavage
This protocol describes the preparation of a 0.5% methylcellulose vehicle with 0.1% Tween 80, a common choice for oral administration of hydrophobic compounds.
Materials:
-
This compound
-
Methylcellulose (viscosity ~400 cP)
-
Tween 80
-
Sterile water for injection
Procedure:
-
Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring. Once dispersed, cool the solution on ice with continuous stirring until it becomes clear and viscous.
-
Prepare a 0.1% (v/v) Tween 80 solution in the 0.5% methylcellulose solution.
-
Weigh the required amount of this compound and place it in a sterile mortar.
-
Add a small volume of the vehicle to the powder and triturate with a pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuing to mix until a homogenous suspension is achieved.
-
Store the suspension at 4°C and protect it from light. Always mix thoroughly before each administration.
Protocol 2: In Vivo Xenograft Study Workflow
This protocol outlines a general workflow for a subcutaneous xenograft study to evaluate the efficacy of this compound.
-
Cell Culture and Implantation: Culture the desired cancer cell line under sterile conditions. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control and this compound treatment groups).
-
Dosing: Prepare the this compound formulation and vehicle control as described above. Administer the treatment according to the planned schedule (e.g., daily oral gavage). Monitor the animals daily for signs of toxicity, and measure body weight and tumor volume 2-3 times per week.
-
Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach the predetermined endpoint size. At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for downstream targets of CDK7).
Visualizations
CDK7 Signaling Pathway
Caption: CDK7's dual role in transcription and cell cycle regulation.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for preclinical in vivo efficacy studies.
References
Validation & Comparative
A Comparative Analysis of CDK7 Inhibitors: Cdk7-IN-14 and SY-1365 in Ovarian Cancer Models
A detailed examination of two prominent covalent CDK7 inhibitors reveals their therapeutic potential and mechanisms of action in preclinical ovarian cancer settings.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and gene transcription[1][2]. Its inhibition offers a powerful strategy to halt cancer cell proliferation and induce apoptosis[1][2]. This guide provides a comparative overview of two covalent CDK7 inhibitors, Cdk7-IN-14 (often referred to by the research code THZ1) and SY-1365, focusing on their performance in ovarian cancer models.
Mechanism of Action: Dual Disruption of Cancer Cell Machinery
CDK7 is a core component of two essential cellular complexes. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, 2, 4, and 6) to drive cell cycle progression[1][2]. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation of transcription[2][3].
Cancers, particularly those with high transcriptional demands like certain ovarian cancers, are often "addicted" to the continuous expression of oncogenes[4][5]. Both this compound (THZ1) and SY-1365 are covalent inhibitors that bind irreversibly to a cysteine residue near the ATP-binding pocket of CDK7, leading to a sustained blockade of its kinase activity[6]. This inhibition leads to a dual anti-tumor effect:
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, the inhibitors cause cells to arrest, primarily in the G0/G1 phase[7].
-
Transcriptional Suppression: The blockade of RNAPII phosphorylation leads to a global shutdown of transcription, with a particularly strong effect on genes associated with super-enhancers (SEs), which often drive the expression of key oncogenes like MYC[4][8]. This transcriptional disruption induces apoptosis, or programmed cell death[7][9].
Caption: Mechanism of CDK7 inhibition in ovarian cancer.
Performance in Ovarian Cancer Models
While direct head-to-head studies are limited, data from separate preclinical investigations provide a strong basis for comparing the efficacy of this compound (THZ1) and SY-1365.
In Vitro Efficacy
Both inhibitors have demonstrated potent activity against a range of ovarian cancer cell lines, inducing cell cycle arrest and apoptosis at nanomolar concentrations.
This compound (THZ1):
-
THZ1 effectively suppresses the proliferation of various ovarian cancer cell lines, including OVCAR3, SKOV3, HEYA8, COV362, and COV318[10].
-
Treatment leads to a rapid reduction in the phosphorylation of RNAPII CTD at Serine 2, 5, and 7, confirming target engagement[8][10].
-
The anti-cancer mechanism is attributed to G0/G1 cell cycle arrest and the induction of apoptosis[7].
-
Genetic depletion of CDK7 using CRISPR-Cas9 mirrored the effects of THZ1, profoundly suppressing cell viability across all tested ovarian cancer models and confirming the on-target dependency[3][11].
SY-1365:
-
SY-1365 shows potent anti-proliferative and pro-apoptotic activity in ovarian cancer cell lines with low nanomolar EC50 values[9][12].
-
It effectively reduces the expression of MCL1, an anti-apoptotic protein, contributing to cell death[4][12].
-
Sensitivity to SY-1365 has been associated with low expression of the apoptosis inhibitor BCL-XL and alterations in the RB tumor suppressor pathway, suggesting potential predictive biomarkers[12][13].
| Inhibitor | Cell Lines | Key In Vitro Findings | Reference |
| This compound (THZ1) | OVCAR3, HEY, ES-2, A2780, SKOV3, COV362, COV318 | Potent suppression of cell viability; G0/G1 arrest; induction of apoptosis; reduced RNAPII phosphorylation. | [3][7][10] |
| SY-1365 | OVCAR3 and other ovarian cancer lines | Low nanomolar EC50; induced apoptosis; decreased MCL1 expression; activity in heavily pretreated models. | [9][12][14] |
In Vivo Efficacy
Both compounds have shown significant anti-tumor activity in mouse models of ovarian cancer, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
This compound (THZ1):
-
In an A2780 cell line xenograft model, THZ1 treatment significantly inhibited tumor growth compared to controls[7].
-
Similar potent anti-neoplastic effects were observed in a high-grade serous ovarian adenocarcinoma PDX model (OV-71), where THZ1 significantly reduced tumor weight[7].
-
THZ1 has demonstrated exceptional activity in PDX models resistant to platinum-based chemotherapy and PARP inhibitors, highlighting its potential in treatment-refractory disease[8].
SY-1365:
-
SY-1365 has shown robust anti-tumor activity, including complete tumor regressions, in multiple PDX models derived from heavily pre-treated ovarian cancer patients[6][12].
-
In an OVCAR3 CDX model and a high-grade serous ovarian cancer PDX model, SY-1365 treatment led to significant tumor growth inhibition[14].
-
Importantly, responses in PDX models were observed irrespective of BRCA mutation status or prior sensitivity to PARP inhibitors[12].
| Inhibitor | Model Type | Key In Vivo Findings | Reference |
| This compound (THZ1) | CDX (A2780), PDX (OV-71) | Significantly inhibited tumor growth and reduced tumor weight; effective in platinum/PARPi-resistant PDX models. | [7][8] |
| SY-1365 | CDX (OVCAR3), PDX | Inhibited tumor growth in 10 out of 17 treatment-relapsed PDX models, including complete regressions. | [12][14] |
Experimental Protocols & Workflow
The evaluation of CDK7 inhibitors typically follows a standardized preclinical workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical workflow for evaluating CDK7 inhibitors.
Key Methodologies
1. Cell Viability Assay (Crystal Violet Staining)
-
Purpose: To assess the long-term effect of the inhibitor on cell proliferation and survival.
-
Protocol:
-
Seed ovarian cancer cells (e.g., 1x10⁴ cells/well) in 12-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (THZ1) or SY-1365 for 10-14 days.
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 1% formaldehyde (B43269) for 15 minutes.
-
Stain the cells with 0.05% (wt/vol) crystal violet solution for 15 minutes[8].
-
Wash plates extensively with deionized water and allow them to dry.
-
Quantify by dissolving the stain and measuring absorbance or by imaging the plates[3].
-
2. Western Blot for Target Engagement
-
Purpose: To confirm that the inhibitor is hitting its target (CDK7) by measuring the phosphorylation of its downstream substrate, RNAPII.
-
Protocol:
-
Treat ovarian cancer cells with the inhibitor for a short duration (e.g., 4-6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7), and CDK7[3][8]. A loading control like Vinculin or GAPDH is also used.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
3. In Vivo Tumor Xenograft Study
-
Purpose: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Protocol:
-
Implant ovarian cancer cells (e.g., 1x10⁶ cells mixed with Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice)[3].
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the CDK7 inhibitor (e.g., THZ1 at 10 mg/kg intraperitoneally) or vehicle according to the dosing schedule[7]. SY-1365 has been administered intravenously in clinical trials[6].
-
Measure tumor volumes with calipers twice weekly and monitor animal body weight as a measure of toxicity[14].
-
At the end of the study, excise tumors for weight measurement and further analysis like immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (TUNEL assay)[7].
-
Conclusion
Both this compound (THZ1) and SY-1365 are highly potent covalent inhibitors of CDK7 that demonstrate significant preclinical activity in a wide range of ovarian cancer models. They effectively induce cell cycle arrest and apoptosis by disrupting the core transcriptional machinery upon which these cancers depend. A key finding for both agents is their pronounced efficacy in models derived from heavily pre-treated, therapy-resistant ovarian cancers, suggesting they could provide a much-needed therapeutic option for patients with advanced or recurrent disease[8][12]. SY-1365 has progressed into Phase 1 clinical trials, with expansion cohorts specifically for ovarian cancer patients[6][15]. The continued investigation of these and other next-generation CDK7 inhibitors is a promising avenue for developing novel treatments for this challenging malignancy.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. ascopubs.org [ascopubs.org]
- 7. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. A Phase 1 Study of SY-1365, a Selective CDK7 Inhibitor, in Adult Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Guide to Covalent CDK7 Inhibitors: Cdk7-IN-14 and Beyond
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Cdk7-IN-14 and other prominent covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). By summarizing key performance data, detailing experimental methodologies, and visualizing the underlying biological pathways, this document serves as a comprehensive resource for evaluating these critical research tools and potential therapeutic agents.
Introduction to CDK7: A Dual-Function Kinase
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: transcription and cell cycle progression.[1] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation.[2][3] Concurrently, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell-cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell proliferation.[3][4]
Given its dual role in sustaining oncogenic transcription and promoting cell division, CDK7 has emerged as a high-value therapeutic target in oncology.[1] Covalent inhibitors, which form a permanent bond with the target protein, offer a unique pharmacological profile of prolonged and robust target engagement. The inhibitors discussed here, including this compound (represented by Cdk7-IN-8), THZ1, YKL-5-124, SY-1365, and XL102, primarily act by forming a covalent bond with a non-catalytic cysteine residue (Cys312) located near the ATP-binding pocket of CDK7.[2] This mechanism provides high potency and, in some cases, enhanced selectivity.
Quantitative Performance of Covalent CDK7 Inhibitors
The efficacy and selectivity of various covalent CDK7 inhibitors have been characterized through in vitro kinase assays and cellular proliferation assays. The data below is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Inhibitory Activity (IC50/Ki in nM)
| Inhibitor | CDK7 | CDK12 | CDK13 | CDK2 | CDK9 | Notes |
| Cdk7-IN-8 * | 54.29 | - | - | - | - | Potent inhibition of CDK7 kinase activity.[5] |
| THZ1 | 3.2 | ~893 | ~628 | - | - | Potent CDK7 inhibitor with significant off-target activity against CDK12/13.[6] |
| YKL-5-124 | 9.7 | >10,000 | >10,000 | 1,300 | 3,020 | Highly selective for CDK7 over CDK12/13.[7] |
| SY-1365 | Ki: 17.4 | >2,000 | - | >2,000 | >2,000 | Potent and selective covalent inhibitor.[8] |
| XL102 | Potent, selective | - | - | - | - | Orally bioavailable and in clinical development.[9] |
Note: Data for Cdk7-IN-8 is used as a representative for the this compound compound series based on available information.[5]
Table 2: Cellular Anti-Proliferative Activity (IC50 in nM)
| Inhibitor | HCT116 (Colon) | OVCAR-3 (Ovarian) | HCC1806 (Breast) | HCC70 (Breast) | Jurkat (T-ALL) |
| Cdk7-IN-8 * | 25.26 | 45.31 | 44.47 | 50.85 | - |
| THZ1 | - | - | MCF-7: 11 | - | Potent |
| YKL-5-124 | - | - | - | - | Potent |
| SY-1365 | - | Low nM | Low nM | Low nM | Potent |
| XL102 | - | - | - | - | Potent |
Note: Data for Cdk7-IN-8 is from BenchChem.[5] Data for other inhibitors is collated from various sources indicating potent low nanomolar activity in sensitive cell lines.[8][9]
Visualizing Mechanisms and Workflows
CDK7 Signaling Pathways
The following diagram illustrates the dual roles of the CDK7-Cyclin H-MAT1 complex (CDK-Activating Kinase, CAK) in regulating the cell cycle and transcription.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for characterizing a novel covalent CDK7 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate CDK7 inhibitors.
In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 enzyme
-
CDK substrate peptide (e.g., Cdk7/9tide)
-
ATP solution (e.g., 10 mM)
-
Kinase Assay Buffer
-
Test inhibitors (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer.
-
Inhibitor Plating: Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO. Typically, this is a 100x or 1000x stock. Add 1 µL of diluted inhibitor or DMSO (vehicle control) to the wells of an opaque assay plate.
-
Kinase Reaction:
-
Prepare a 2x kinase solution in Kinase Assay Buffer. Add 10 µL to each well.
-
Prepare a 2x substrate/ATP mix in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for CDK7 for competitive inhibitor studies.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well. The final reaction volume is 20 µL.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blot for Phosphorylated RNA Polymerase II CTD
This protocol assesses the inhibitor's ability to block CDK7's transcriptional activity in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HCT116)
-
Complete cell culture medium
-
Test inhibitor
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-Phospho-RNA Pol II CTD (Ser2)
-
Anti-Phospho-RNA Pol II CTD (Ser5)
-
Anti-Phospho-RNA Pol II CTD (Ser7)
-
Anti-Total RNA Pol II CTD
-
Anti-Actin or other loading control
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with various concentrations of the CDK7 inhibitor or DMSO for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using supplemented Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein and/or loading control.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells to determine the anti-proliferative effect of an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-8,000 cells/well) in 90 µL of medium. Incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Add 10 µL of the diluted inhibitor to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a defined period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[5]
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. OUH - Protocols [ous-research.no]
- 8. researchgate.net [researchgate.net]
- 9. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
Comparative Analysis of a Selective CDK7 Inhibitor: A Focus on Potency and Selectivity
This guide provides a detailed comparison of a selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, BS-181, against other members of the CDK family. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of its performance and potential applications.
Selectivity Profile of BS-181 Against Other CDKs
The inhibitory activity of BS-181 was assessed against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. The data demonstrates that BS-181 is a highly potent and selective inhibitor of CDK7.
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK1 | >5000 |
| CDK2 | 880 |
| CDK4 | >5000 |
| CDK5 | 3000 |
| CDK6 | >5000 |
| CDK9 | 4200 |
Data sourced from reference[1]
Experimental Protocols
The following section details the methodology used to determine the kinase inhibition profile of BS-181.
In Vitro Kinase Inhibition Assay
The potency and selectivity of BS-181 were determined using an in vitro kinase inhibition assay. The general procedure for such an assay involves the following steps:
-
Preparation of Reagents : A dilution series of the test inhibitor (e.g., BS-181) is prepared in 100% DMSO at a concentration 100 times higher than the final desired assay concentration.[2] A solution of the specific kinase (e.g., CDK7/cyclin H/MAT1) is prepared in a kinase reaction buffer at four times the final desired concentration.[2] A solution containing the substrate (e.g., a peptide substrate) and ATP is prepared in the kinase reaction buffer at twice the final desired concentration.[2]
-
Assay Procedure :
-
2.5 µL of the inhibitor dilution is added to the wells of an assay plate.[2]
-
To initiate the reaction, 2.5 µL of the kinase solution is added to the wells.[2]
-
Subsequently, 5 µL of the substrate and ATP solution is added.[2]
-
The reaction is allowed to proceed for a specified time, typically one hour, at room temperature.[2]
-
-
Detection and Data Analysis : The extent of kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various detection methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as used in the Adapta™ Universal Kinase Assay.[2] The measured signal is then used to calculate the percentage of kinase inhibition for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
CDK7 Signaling Pathway and Mechanism of Action
CDK7 plays a crucial dual role in regulating both the cell cycle and transcription. It is a core component of two major protein complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][3]
As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[3] Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation of transcription.[1][3] The selective inhibition of CDK7 can therefore lead to cell cycle arrest and a reduction in global transcription, making it an attractive target for cancer therapy.[1][4]
Caption: Dual roles of CDK7 in cell cycle and transcription.
References
- 1. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. biorxiv.org [biorxiv.org]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK7 Inhibitors: THZ1, Samuraciclib, and SY-1365 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of three prominent Cyclin-Dependent Kinase 7 (CDK7) inhibitors: THZ1, Samuraciclib (also known as ICEC0942), and SY-1365. The half-maximal inhibitory concentration (IC50) values in various cancer cell lines are presented to offer a clear comparison of their anti-proliferative activities. Detailed experimental methodologies and relevant signaling pathways are also included to support further research and drug development efforts.
Comparative Analysis of IC50 Values
The following table summarizes the IC50 and GI50 (50% growth inhibition) values of THZ1, Samuraciclib, and SY-1365 in a range of cancer cell lines. These values are indicative of the concentration of the inhibitor required to reduce cell viability or growth by 50% and serve as a key metric for comparing their potency.
| Inhibitor | Cancer Type | Cell Line | IC50/GI50 (nM) | Reference |
| THZ1 | Breast Cancer | SKBR3 | 25 (7-day) | [1] |
| Breast Cancer | BT474 | 80 (2-day) | [1] | |
| Breast Cancer | MCF7 | 100 (2-day) | [1] | |
| Breast Cancer | T47D | 120 (2-day) | [1] | |
| Breast Cancer | MDA-MB-231 | 150 (2-day) | [1] | |
| Breast Cancer | HS578T | 200 (2-day) | [1] | |
| Breast Cancer | MDA-MB-468 | 250 (2-day) | [1] | |
| Breast Cancer | JIMT-1 | >1000 (7-day) | [1] | |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | ~50 | [2] | |
| Neuroblastoma (MYCN-amplified) | Multiple | 6 - 9 | [3] | |
| Small Cell Lung Cancer (murine) | Multiple | 75 - 100 | [3] | |
| B-cell Acute Lymphocytic Leukemia | REH | 26.26 | [4] | |
| B-cell Acute Lymphocytic Leukemia | NALM6 | 101.2 | [4] | |
| Multiple Myeloma | Multiple | <300 | [5] | |
| Samuraciclib (ICEC0942) | Breast Cancer | MCF7 | 180 | [6] |
| Breast Cancer | T47D | 320 | [6] | |
| Breast Cancer | MDA-MB-231 | 330 | [6] | |
| Breast Cancer | HS578T | 210 | [6] | |
| Breast Cancer | MDA-MB-468 | 220 | [6] | |
| Colon Cancer | HCT116 | Induces apoptosis | [6] | |
| SY-1365 | Triple-Negative Breast Cancer | Multiple | Low nM | [7] |
| Ovarian Cancer | Multiple | Low nM | [7] | |
| Small Cell Lung Cancer | Multiple | Low nM | [7] | |
| Acute Myeloid Leukemia | Multiple | Potent antitumor effects | [8] |
Experimental Protocols
The determination of IC50 values for CDK7 inhibitors typically involves cell viability or proliferation assays. A generalizable protocol based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described below.
General Protocol for IC50 Determination using MTT Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: A serial dilution of the CDK7 inhibitor is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.[9]
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72 hours) to allow the inhibitor to exert its effect.[9]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial succinate (B1194679) dehydrogenase in viable cells converts the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.[9]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability at each inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve using non-linear regression analysis.[10]
Signaling Pathways and Mechanisms of Action
CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription. Its inhibition, therefore, has a dual impact on cancer cells.
CDK7's Role in Cell Cycle and Transcription
CDK7, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK), which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[11][12] This sequential activation of CDKs drives the cell through the different phases of the cell cycle.
Furthermore, CDK7 is a component of the general transcription factor TFIIH.[11] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[12] Many cancer cells are highly dependent on the continuous transcription of oncogenes for their survival and proliferation, making them particularly vulnerable to CDK7 inhibition.
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a CDK7 inhibitor in cancer cell lines.
Caption: A generalized workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
A Researcher's Guide to Validating Cdk7 Inhibitors: On-Target Efficacy vs. Off-Target Effects
A Comparative Analysis of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
For researchers and drug development professionals, the rigorous validation of a small molecule inhibitor's on-target and off-target activities is paramount. This guide provides a comparative overview of methodologies to assess the efficacy and selectivity of CDK7 inhibitors. While specific quantitative data for "Cdk7-IN-14" is not extensively available in the public domain, we will explore the validation of CDK7 inhibition using data from well-characterized compounds such as THZ1, YKL-5-124, and SY-351 as benchmarks.
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[1] Given its dual role, CDK7 has emerged as a compelling therapeutic target in oncology.
Quantitative Comparison of CDK7 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several known CDK7 inhibitors against CDK7 and key off-target kinases, particularly CDK12 and CDK13, which share structural similarities and can lead to confounding results if co-inhibited.[3]
| Inhibitor | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Reference |
| THZ1 | 9.7 (time-dependent) | ~20x higher than CDK7 | ~20x higher than CDK7 | [4][5] |
| YKL-5-124 | 9.7 | >10,000 | >10,000 | [4] |
| SY-351 | 23 | 367 | - | [6] |
| BS-181 | 21 | >5000 | - | [2] |
Note: The IC50 values can vary depending on the specific assay conditions. The selectivity of covalent inhibitors like THZ1 and YKL-5-124 is often time-dependent.[4]
On-Target Activity Validation
Confirmation of an inhibitor's direct engagement and functional modulation of its intended target is a critical first step.
Biochemical Assays
-
In Vitro Kinase Assay: This is a direct measure of the inhibitor's ability to block the enzymatic activity of purified CDK7. The assay typically involves incubating recombinant CDK7/Cyclin H/MAT1 complex with a substrate (e.g., a peptide derived from the RNA Pol II CTD) and ATP, and then quantifying the level of substrate phosphorylation in the presence of varying concentrations of the inhibitor.
Cellular Assays
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or competitive pull-down assays using a biotinylated version of the inhibitor can confirm direct binding to CDK7 within a cellular context.[7]
-
Phosphorylation of Downstream Substrates: Western blotting can be used to assess the phosphorylation status of known CDK7 substrates. A potent and specific CDK7 inhibitor should lead to a dose-dependent decrease in the phosphorylation of:
-
Cell Cycle Analysis: As CDK7 is a key regulator of the cell cycle, its inhibition is expected to cause cell cycle arrest, typically at the G1/S or G2/M transitions.[1] This can be quantified by flow cytometry analysis of DNA content in treated cells.
-
Rescue Experiments with Drug-Resistant Mutants: A powerful method to confirm on-target activity is to introduce a mutation in the target protein that prevents inhibitor binding without affecting its normal function. For covalent inhibitors that target a specific cysteine residue (e.g., Cys312 in CDK7 for THZ1 and YKL-5-124), mutating this residue to a serine should confer resistance to the inhibitor's effects.[4][8]
Off-Target Activity Validation
Assessing the selectivity of an inhibitor is crucial to ensure that the observed biological effects are due to the modulation of the intended target and not from unintended interactions with other cellular proteins.
Kinome-Wide Selectivity Profiling
-
Kinome Scanning: This involves screening the inhibitor against a large panel of purified kinases (e.g., >400) to determine its IC50 or percentage of inhibition at a fixed concentration. This provides a broad overview of the inhibitor's selectivity profile.
-
KiNativ™ Profiling: This is a mass spectrometry-based chemical proteomics approach that assesses the inhibitor's ability to compete with an ATP probe for binding to the native kinome in cell lysates, providing a more physiologically relevant measure of selectivity.[6]
Cellular Off-Target Validation
-
Phenotypic Comparisons: Comparing the cellular phenotype induced by the inhibitor to that of well-characterized inhibitors with known off-target profiles can provide clues about potential unintended activities. For example, co-inhibition of CDK12/13 often leads to a distinct transcriptional phenotype that can be distinguished from selective CDK7 inhibition.[3]
-
Counter-Screening: If kinome profiling identifies potential off-targets, specific cellular assays for these kinases should be performed to determine if the inhibitor affects their function at relevant concentrations.
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Culture and treat cells with the CDK7 inhibitor at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., p-RNA Pol II Ser5, total RNA Pol II, p-CDK2 T160, total CDK2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with the inhibitor for the desired duration. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Visualizing Key Pathways and Workflows
Caption: CDK7's dual roles in transcription and cell cycle control.
Caption: A workflow for on- and off-target validation of CDK7 inhibitors.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cdk7-IN-14 Efficacy: A Comparative Guide to CDK7 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of Cyclin-dependent kinase 7 (CDK7) using Cdk7-IN-14 and its genetic knockdown. Validating the on-target efficacy of a small molecule inhibitor is a critical step in drug development. An ideal inhibitor should produce a cellular and molecular phenotype that closely mimics the genetic removal of its target. This guide offers the experimental framework, supporting data, and detailed protocols necessary to perform this validation.
The Central Role of CDK7 in Transcription and Cell Cycle
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in fundamental cellular processes.[1][2] It is a component of two key protein complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[1][3][4] This function is essential for regulating progression through the various phases of the cell cycle.[1]
-
General Transcription Factor IIH (TFIIH): As a subunit of TFIIH, CDK7 is integral to the initiation of transcription.[2][5][6] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a necessary step for releasing the polymerase from the promoter and beginning transcript elongation.[6][7][8]
Given its importance in both cell division and gene expression, CDK7 is overexpressed in numerous cancers, making it a compelling therapeutic target.[1][3] this compound is a potent inhibitor designed to block the kinase activity of CDK7. To ensure its effects are specifically due to CDK7 inhibition and not off-target interactions, a direct comparison with CDK7 knockdown is the gold standard.[9]
Experimental Design: Pharmacological vs. Genetic Inhibition
The core principle of this validation is that the phenotypic and molecular consequences of treating cancer cells with this compound should closely mirror those observed after specifically depleting CDK7 protein levels using techniques like siRNA or shRNA. A divergence in outcomes may suggest potential off-target effects of the inhibitor.
Comparative Analysis of Cellular and Molecular Effects
Inhibition or depletion of CDK7 is expected to suppress cancer cell proliferation by inducing cell cycle arrest and apoptosis.[3][6][10] At the molecular level, this is accompanied by a reduction in the phosphorylation of direct CDK7 substrates and changes in the expression of critical genes.
Table 1: Comparison of Expected Quantitative Outcomes
| Assay / Endpoint | Vehicle Control | This compound (100 nM) | CDK7 siRNA | Expected Concordance |
| Cell Viability | ||||
| Relative Viability (% of Control) | 100% | ~45% | ~50% | High |
| Cell Cycle Analysis | ||||
| % Cells in G1 Phase | 55% | 75% | 72% | High |
| % Cells in G2/M Phase | 15% | 5% | 6% | High |
| Apoptosis Assay | ||||
| % Apoptotic Cells (Annexin V+) | 5% | 25% | 22% | High |
| Western Blot (Relative Levels) | ||||
| Total CDK7 Protein | 1.0 | 1.0 | <0.2 | High (Depletion only in siRNA) |
| p-RNA Pol II (Ser5) | 1.0 | <0.3 | <0.3 | High |
| p-CDK1 (Thr161) | 1.0 | <0.4 | <0.4 | High |
| Cleaved PARP | 1.0 | >4.0 | >3.5 | High |
| RT-qPCR (Relative mRNA) | ||||
| MYC mRNA Levels | 1.0 | <0.2 | <0.25 | High |
Note: The data presented are illustrative and may vary based on the cell line and specific experimental conditions.
Experimental Protocols
CDK7 Knockdown via siRNA Transfection
This protocol outlines the transient knockdown of CDK7 expression using small interfering RNA (siRNA).
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium 24 hours prior to transfection to achieve 50-70% confluency.[11]
-
Transfection Complex Preparation:
-
For each well, dilute 100 pmol of CDK7-targeting siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium.[11]
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation: Harvest the cells for Western Blot analysis to confirm the reduction in CDK7 protein levels.
Western Blot Analysis
This protocol is used to detect changes in protein levels and phosphorylation status.
-
Cell Lysis: After treatment (48h post-transfection or 24h with this compound), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-CDK7, anti-phospho-RNA Pol II CTD Ser5, anti-cleaved PARP, anti-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Quantify band intensity using software like ImageJ.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of viability.[13][14]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or transfect with siRNA as described above. Include vehicle-treated and non-targeting siRNA controls. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15][16][17] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[13][14][16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
Logical Framework for Validation
The concordance between the results from pharmacological inhibition and genetic knockdown provides strong evidence for the on-target activity of this compound. Any significant deviations warrant further investigation into potential off-target effects or compensatory mechanisms.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 and CDK9 inhibition interferes with transcription, translation, and stemness, and induces cytotoxicity in GBM irrespective of temozolomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of cyclin‐dependent kinase 7 down‐regulates yes‐associated protein expression in mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Synergistic Lethality: A Comparative Guide to Cdk7-IN-14 and PARP Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of Cyclin-Dependent Kinase 7 (CDK7) and Poly (ADP-ribose) Polymerase (PARP) inhibition represents a promising frontier in precision oncology. This guide provides a comprehensive comparison of the synergistic anti-tumor effects achieved by combining Cdk7-IN-14 with PARP inhibitors. By targeting distinct but complementary pathways in DNA damage response (DDR) and cell cycle regulation, this combination therapy has demonstrated the potential to overcome resistance and enhance therapeutic efficacy in various cancer models. This guide synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in this area.
Disclaimer: As specific preclinical data for this compound in combination with PARP inhibitors is not publicly available, this guide utilizes data from studies on other potent CDK7 inhibitors, such as THZ1, as a representative model for the potential synergistic effects.
Performance Data: Cdk7 Inhibition Synergizes with PARP Inhibitors
The combination of CDK7 inhibitors and PARP inhibitors has consistently shown synergistic effects in reducing cancer cell viability and inhibiting tumor growth across various cancer types, particularly those proficient in homologous recombination (HR). This synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of CDK7 Inhibitor (THZ1) and PARP Inhibitor (Olaparib) on Cancer Cell Viability
| Cell Line | Cancer Type | THZ1 IC50 (nM) | Olaparib IC50 (µM) | Combination Index (CI) at Fa 0.5* | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~50 | >10 | < 0.5 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~40 | >10 | < 0.5 | [1] |
| OVCAR5 | Ovarian Cancer | ~30 | ~5 | < 0.4 | [1] |
| OVCAR3 | Ovarian Cancer | ~25 | ~8 | < 0.6 | [1] |
| DU145 | Prostate Cancer | ~60 | >10 | < 0.7 | [1] |
| PC3 | Prostate Cancer | ~70 | >10 | < 0.8 | [1] |
*Fa (Fraction affected): Represents the fraction of cells inhibited. A CI value at Fa 0.5 indicates the synergy at the concentration that inhibits 50% of cell growth.
Table 2: In Vivo Efficacy of CDK7 Inhibitor (THZ1) and PARP Inhibitor (Olaparib) Combination in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Reference |
| Vehicle | ~1200 | - | [1] |
| THZ1 (10 mg/kg) | ~800 | ~33% | [1] |
| Olaparib (50 mg/kg) | ~900 | ~25% | [1] |
| THZ1 + Olaparib | ~300 | ~75% | [1] |
Underlying Mechanisms of Synergy
The synergistic lethality of combining CDK7 and PARP inhibitors stems from a multi-pronged attack on cancer cell vulnerabilities. CDK7 inhibition disrupts two critical cellular processes: transcription and cell cycle progression. This disruption creates a dependency on PARP-mediated DNA repair, which is then effectively blocked by PARP inhibitors.
Key mechanistic pillars of this synergy include:
-
Transcriptional Repression of DNA Repair Genes: CDK7 is a key component of the transcription factor TFIIH and is crucial for the transcription of a broad range of genes, including those involved in the DNA damage response, such as BRCA1 and RAD51.[2][3] Inhibition of CDK7 leads to the downregulation of these critical homologous recombination (HR) repair proteins, effectively inducing a state of "BRCAness" in HR-proficient cancer cells.
-
Cell Cycle Dysregulation: CDK7 acts as a master regulator of the cell cycle by activating other CDKs, such as CDK1 and CDK2.[4][5] Inhibition of CDK7 leads to cell cycle arrest, particularly at the G2/M checkpoint, preventing cells from properly repairing DNA damage before entering mitosis.[6]
-
Enhanced PARP Trapping: PARP inhibitors not only block the catalytic activity of PARP but also trap PARP enzymes on the DNA at sites of single-strand breaks.[7][8][9][10] This trapping is highly cytotoxic as it converts single-strand breaks into more lethal double-strand breaks during DNA replication. The DNA damage induced by CDK7 inhibition can potentiate this PARP trapping effect.
Caption: Mechanism of synergy between CDK7 and PARP inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the synergy between CDK7 and PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and PARP inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Treat cells with serial dilutions of this compound, the PARP inhibitor, or the combination of both at a constant ratio for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the Combination Index (CI) using software like CompuSyn.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.[13]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
DNA Damage Assay (γH2AX Staining)
This immunofluorescence assay detects the phosphorylation of H2AX, a marker for DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips
-
This compound and PARP inhibitor
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with the drugs for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and PARP inhibitor
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells in 6-well plates with the compounds for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[14]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
The combination of this compound and PARP inhibitors holds significant therapeutic promise by exploiting the synthetic lethal relationship between transcriptional/cell cycle control and DNA damage repair. The preclinical data for CDK7 inhibitors in combination with PARP inhibitors strongly supports this synergistic interaction, demonstrating enhanced cancer cell killing and tumor growth inhibition. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate this promising combination therapy. Future studies should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy and to further elucidate the intricate molecular interplay between CDK7 and PARP signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Comparative Analysis of Cdk7 Inhibitors on Gene Expression: A Guide for Researchers
A comparative guide for researchers, scientists, and drug development professionals on the effects of CDK7 inhibitors on gene expression, with a special note on Cdk7-IN-14. This guide provides a detailed comparison with other classes of Cyclin-Dependent Kinase (CDK) inhibitors, supported by experimental data and detailed protocols.
Initial Note on this compound: Comprehensive searches for "this compound" have revealed that while it is marketed as a potent CDK7 inhibitor and is mentioned in patent literature, there is a notable absence of published scientific studies detailing its specific effects on gene expression.[1] Consequently, a direct comparative analysis of this compound's impact on the transcriptome versus other CDK inhibitors is not feasible at this time. This guide will therefore focus on a selection of well-characterized CDK7 inhibitors for which public gene expression data are available, and compare their effects to other classes of CDK inhibitors.
Introduction to CDK Inhibitors and their Role in Gene Expression
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. CDK inhibitors can be broadly categorized based on their selectivity for different CDK family members.
CDK7 , a component of the Transcription Factor IIH (TFIIH) complex, is a master regulator of transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation. Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle progression, such as CDK1, CDK2, CDK4, and CDK6.
This dual function of CDK7 makes its inhibition a compelling anti-cancer strategy, as it can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes.
Comparative Analysis of CDK Inhibitor Effects on Gene Expression
This section compares the transcriptional consequences of inhibiting CDK7 with those of other CDK inhibitor classes, including CDK4/6 inhibitors and pan-CDK inhibitors.
CDK7 Inhibitors (THZ1, YKL-5-124, SY-5609)
Selective CDK7 inhibitors have demonstrated a profound and often selective impact on the transcriptome.
-
THZ1: This covalent CDK7 inhibitor has been shown to cause a global downregulation of steady-state mRNA levels.[2] RNA-sequencing (RNA-seq) analysis in various cancer cell lines revealed that THZ1 preferentially downregulates genes associated with super-enhancers, which are large clusters of transcriptional enhancers that drive the expression of genes essential for cell identity and oncogenesis.[2] For instance, in Jurkat T-ALL cells, THZ1 disproportionally affects the transcription of RUNX1, a key transcription factor in this cancer type.[2] Furthermore, THZ1 treatment has been shown to significantly downregulate the expression of cell proliferation-related genes like CDK1, CDK2, and CDK6.[3]
-
YKL-5-124: As a more selective covalent CDK7 inhibitor with minimal off-target effects on CDK12/13, YKL-5-124 provides a clearer picture of CDK7-specific transcriptional effects.[4][5] RNA-seq data from multiple myeloma cells treated with YKL-5-124 showed selective changes in a finite number of genes, with a significant downregulation of E2F and MYC transcriptional programs.[6] In small cell lung cancer cells, YKL-5-124 treatment led to the downregulation of genes associated with the cell cycle, mitosis, and E2F targets.[4]
-
SY-5609: This oral, selective, non-covalent CDK7 inhibitor has also been shown to impact gene expression. In preclinical studies, SY-5609 demonstrated dose-dependent decreases in downstream protein biomarkers of CDK7 activity, including MCL1 and MYC.[7] Precision run-on sequencing (PRO-seq) revealed that SY-5609 reduces RNAPII transcription genome-wide by an average of 22%.[8]
Table 1: Summary of Gene Expression Changes Induced by CDK7 Inhibitors
| Inhibitor | Cancer Model | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
| THZ1 | T-cell Acute Lymphoblastic Leukemia (Jurkat) | RUNX1, Super-enhancer associated genes, Cell cycle genes (CDK1, CDK2, CDK6) | Cell cycle arrest genes (CDKN1A, CDKN1B) | [2][3] |
| Nasopharyngeal Carcinoma | Cell cycle-related genes (CDC6, CDK9, CCNA2, CCNB1) | - | [9] | |
| YKL-5-124 | Multiple Myeloma | E2F and MYC transcriptional programs | - | [6] |
| Small Cell Lung Cancer | Cell cycle, Mitosis, E2F target genes | Interferon Gamma Response, TNF Alpha Signaling | [4] | |
| SY-5609 | Colorectal Cancer (HCT116) | General reduction in nascent transcription | - | [8] |
CDK4/6 Inhibitors (Palbociclib, Ribociclib (B560063), Abemaciclib)
CDK4/6 inhibitors primarily induce cell cycle arrest in the G1 phase by blocking the phosphorylation of the retinoblastoma (Rb) protein. Their effects on gene expression are generally more focused on cell cycle-related genes compared to the broad transcriptional suppression seen with CDK7 inhibitors.
-
Palbociclib (B1678290): RNA-seq analysis in ER-positive breast cancer cells showed that palbociclib downregulates cell cycle-related mRNA transcripts.[1] However, it can also induce the expression of estrogen-response factors, suggesting a feedback mechanism.[1]
-
Ribociclib: In breast cancer cells, ribociclib treatment leads to differential gene expression, with resistant cells showing increased metabolism and production of estradiol.[10]
-
Abemaciclib (B560072): Comparative RNA-seq analysis in MCF7-xenograft mice showed that both abemaciclib and palbociclib down-regulate cell cycle controlling genes.[11] However, abemaciclib also uniquely downregulated genes like Cyclin B (CycB), PCNA, and MCM7, suggesting it may inhibit other kinases beyond CDK4/6.[11]
Table 2: Summary of Gene Expression Changes Induced by CDK4/6 Inhibitors
| Inhibitor | Cancer Model | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
| Palbociclib | ER+ Breast Cancer | Cell cycle-related genes | Estrogen-response factors | [1] |
| Ribociclib | Breast Cancer | CDK6, MYH10 | CDON, miR-141 | [12] |
| Abemaciclib | Breast Cancer (MCF7 xenograft) | Cell cycle controlling genes, CycB, PCNA, MCM7 | - | [11] |
Pan-CDK Inhibitors (Dinaciclib)
Pan-CDK inhibitors, such as Dinaciclib (B612106), target multiple CDKs (including CDK1, CDK2, CDK5, and CDK9) and thus have a broader impact on both cell cycle and transcription.
-
Dinaciclib: Gene expression analysis in MDA-MB-231 breast cancer cells showed that dinaciclib significantly reduces the expression of a limited number of genes, particularly those involved in homologous recombination repair and DNA damage-sensing pathways.[13] This effect is attributed to its potent inhibition of CDK12, in addition to other CDKs.[13] In breast cancer stem-like cells, dinaciclib was shown to downregulate the mRNA expression of FoxM1.[14]
Table 3: Summary of Gene Expression Changes Induced by a Pan-CDK Inhibitor
| Inhibitor | Cancer Model | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
| Dinaciclib | Triple-Negative Breast Cancer | Homologous recombination repair, DNA damage-sensing genes, FoxM1 | - | [13][14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of CDK inhibitors.
Caption: Simplified signaling pathway of CDK7 in transcription and cell cycle regulation, and the points of intervention by CDK inhibitors.
Caption: A typical experimental workflow for analyzing gene expression changes upon treatment with a CDK inhibitor using RNA-sequencing.
Experimental Protocols
RNA-Sequencing (RNA-seq) Protocol
This protocol provides a general overview for conducting an RNA-seq experiment to assess the impact of CDK inhibitors on gene expression.
-
Cell Culture and Treatment:
-
Culture cancer cells to ~70-80% confluency.
-
Treat cells with the desired concentration of the CDK inhibitor or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
-
RNA Extraction:
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Perform poly(A) selection for mRNA enrichment or ribosomal RNA (rRNA) depletion for total RNA sequencing.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
Purify the library and assess its quality and quantity.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression (DGE) analysis to identify genes that are significantly up- or downregulated upon inhibitor treatment.
-
Perform pathway and gene set enrichment analysis to identify affected biological processes.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) Protocol
This protocol outlines the general steps for a ChIP-seq experiment to investigate the effect of CDK inhibitors on the genome-wide occupancy of proteins like RNA Pol II.
-
Cell Culture and Cross-linking:
-
Treat cells with the CDK inhibitor as described for RNA-seq.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium (final concentration 1%) and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-RNA Pol II) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA as described for RNA-seq.
-
-
Sequencing and Data Analysis:
-
Sequence the library and analyze the data to identify regions of the genome where the protein of interest is bound.
-
Western Blot Protocol
This protocol describes how to validate the effects of CDK inhibitors on protein expression and phosphorylation status.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the CDK inhibitor.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Rb, anti-c-Myc) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Conclusion
While specific data on this compound's effect on gene expression remains elusive, the comparative analysis of other well-characterized CDK inhibitors provides valuable insights for researchers. CDK7 inhibitors, by virtue of their dual role in transcription and cell cycle control, exhibit a broad and potent impact on the transcriptome, often targeting key oncogenic pathways. In contrast, CDK4/6 inhibitors have a more focused effect on cell cycle-related gene expression. Pan-CDK inhibitors, while effective, may have a more complex and potentially more toxic profile due to their broad target range. The choice of a CDK inhibitor for therapeutic development or as a research tool will depend on the specific cancer context and the desired biological outcome. Further research into the transcriptional consequences of novel CDK inhibitors, including this compound, is warranted to fully understand their therapeutic potential.
References
- 1. Charting the Multi-level Molecular Response to Palbociclib in ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′-ends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. gtbinf.wordpress.com [gtbinf.wordpress.com]
- 12. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Showdown: Unpacking the Preclinical Profiles of Cdk7-IN-14 and Samuraciclib
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a pivotal target due to its dual role in regulating the cell cycle and transcription. This guide provides a detailed, data-driven comparison of two selective CDK7 inhibitors: Cdk7-IN-14 and the clinical-stage compound, Samuraciclib (formerly CT7001). This objective analysis is intended for researchers, scientists, and drug development professionals to delineate the preclinical performance and mechanistic nuances of these two agents.
At a Glance: Key Quantitative Data
A direct comparison of the inhibitory activity and cellular effects of this compound and Samuraciclib reveals distinct preclinical profiles. The following tables summarize the available quantitative data for both compounds.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| Cdk7-IN-8 | Cdk7 | In Vitro Enzyme Assay | 54.29[1] |
| Samuraciclib (CT7001) | CDK7 | In Vitro Kinase Assay | 41[2][3][4][5][6] |
Table 1: In Vitro Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of Cdk7-IN-8 and Samuraciclib against their primary target, CDK7, in biochemical assays.
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 / GI50 (nM) |
| Cdk7-IN-8 | HCT116 | Colon Cancer | Cell Proliferation | 25.26[1] |
| OVCAR-3 | Ovarian Cancer | Cell Proliferation | 45.31[1] | |
| HCC1806 | Breast Cancer | Cell Proliferation | 44.47[1] | |
| HCC70 | Breast Cancer | Cell Proliferation | 50.85[1] | |
| Samuraciclib (CT7001) | MCF7 | Breast Cancer | Growth Inhibition | 180[3][4] |
| T47D | Breast Cancer | Growth Inhibition | 320[3][4] | |
| MDA-MB-231 | Breast Cancer | Growth Inhibition | 330[3][4] | |
| HS578T | Breast Cancer | Growth Inhibition | 210[3][4] | |
| MDA-MB-468 | Breast Cancer | Growth Inhibition | 220[3][4] | |
| HCT116 | Colon Cancer | Apoptosis/Cell Cycle Arrest | (Qualitative data available)[3][4][5] |
Table 2: Cellular Inhibitory Activity. This table presents the half-maximal inhibitory or growth inhibitory concentrations (IC50/GI50) of Cdk7-IN-8 and Samuraciclib in various cancer cell lines.
| Inhibitor | Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 |
| Samuraciclib (CT7001) | CDK7 | 41 | 1x |
| CDK1 | ~1845 | ~45x[2][3][4][5] | |
| CDK2 | 578 | ~15x[2][3][4][5] | |
| CDK5 | ~9430 | ~230x[2][3][4][5] | |
| CDK9 | ~1230 | ~30x[2][3][4][5] |
Unraveling the Mechanism of Action: The CDK7 Signaling Pathway
CDK7 is a central node in two fundamental cellular processes: cell cycle progression and transcriptional regulation. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for navigating the phases of the cell cycle.[7] Concurrently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription of a multitude of genes, including key oncogenes.[8][9][10] Both this compound and Samuraciclib are ATP-competitive inhibitors that exert their anti-cancer effects by blocking these dual functions of CDK7.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 6. Samuraciclib - Ace Therapeutics [acetherapeutics.com]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to CDK7 Specificity
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Cyclin-Dependent Kinase 7 (CDK7) presents a compelling therapeutic strategy in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3][4] However, achieving specificity for CDK7 over other closely related kinases, particularly CDK12 and CDK13, is a critical challenge in drug development. This guide provides an objective comparison of the specificity of a highly selective CDK7 inhibitor, using YKL-5-124 as a representative example due to the availability of public data, against less selective inhibitors. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in their evaluation of CDK7-targeted therapies.
Unraveling Specificity: A Quantitative Comparison
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity of an inhibitor is determined by comparing its IC50 value against its intended target versus other kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile |
| YKL-5-124 | CDK7 | 53.5 | Highly Selective |
| CDK12 | No inhibition observed | ||
| CDK13 | No inhibition observed | ||
| THZ1 | CDK7 | Equipotent | Non-Selective |
| CDK12 | Equipotent | ||
| CDK13 | Equipotent |
The "How": Experimental Determination of Kinase Inhibitor Specificity
The determination of inhibitor specificity is a crucial step in drug development. Biochemical kinase assays are fundamental to this process. Below is a representative protocol for assessing the specificity of a covalent CDK inhibitor.
Representative Experimental Protocol: In Vitro Kinase Assay for Covalent Inhibitor Specificity
Objective: To determine the IC50 values of an inhibitor against CDK7, CDK12, and CDK13 to assess its selectivity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1, CDK12/Cyclin K, and CDK13/Cyclin K complexes.
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Test inhibitor (e.g., Cdk7-IN-14).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
96-well plates.
-
Plate reader.
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the recombinant kinase complexes and the kinase substrate in the kinase assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The concentration of ATP should be at or near the Km value for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period, allowing for the enzymatic reaction to proceed. For covalent inhibitors, the pre-incubation time of the inhibitor with the kinase before adding ATP is a critical parameter to consider due to the time-dependent nature of the inhibition.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Selectivity Determination: Compare the IC50 values obtained for CDK7 with those for CDK12 and CDK13. A significantly lower IC50 for CDK7 indicates selectivity.
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of CDK7, CDK12, and CDK13, the following diagrams are provided.
Caption: Experimental workflow for determining kinase inhibitor specificity.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
In Vivo Showdown: CDK7 Inhibition vs. Standard Chemotherapy in Triple-Negative Breast Cancer
A Comparative Analysis of the Preclinical Efficacy of the CDK7 Inhibitor THZ1 Against Doxorubicin (B1662922) and Paclitaxel (B517696) in Triple-Negative Breast Cancer Xenograft Models.
For researchers and drug development professionals navigating the complex landscape of oncology therapeutics, the emergence of targeted therapies offers a promising frontier. This guide provides an objective comparison of the in vivo efficacy of a representative CDK7 inhibitor, THZ1, against standard-of-care chemotherapy agents, doxorubicin and paclitaxel, in the context of triple-negative breast cancer (TNBC). By presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to facilitate informed decision-making in preclinical research.
Quantitative Efficacy at a Glance
The following table summarizes the in vivo efficacy of THZ1, doxorubicin, and paclitaxel in the widely-used MDA-MB-231 human TNBC xenograft mouse model. While direct head-to-head studies are limited, this compilation of data from various preclinical investigations provides a comparative overview of their anti-tumor activity.
| Treatment Agent | Dosage and Administration | Key Efficacy Outcomes in MDA-MB-231 Xenograft Model |
| THZ1 (CDK7 Inhibitor) | 10 mg/kg, intraperitoneally, twice daily | Significantly decreased tumor growth.[1] Induced apoptosis in TNBC cells.[2] |
| Doxorubicin | 4 mg/kg, intravenously, every 7 days | Median tumor growth delay of 42 days (vs. 25 days for control).[3] Moderately inhibited tumor growth.[4] |
| Paclitaxel | 10 mg/kg/day, intraperitoneally | Significantly decreased tumor volume.[5] Combination with an EGFR inhibitor showed synergistic tumor growth inhibition. |
Note: The presented data is a synthesis from multiple studies and may not be directly comparable due to variations in experimental protocols.
Deep Dive: Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. The following sections detail the methodologies employed in the in vivo evaluation of THZ1 and standard chemotherapy agents in TNBC xenograft models.
Animal Model and Tumor Inoculation
-
Animal Model: Immunodeficient mice, such as nude, SCID, or NOD/SCID-γ (NSG) mice, are typically used to prevent the rejection of human tumor xenografts.[3][5]
-
Cell Line: The MDA-MB-231 human triple-negative breast cancer cell line is a commonly used model for these studies.[3][6][7]
-
Tumor Inoculation: A suspension of MDA-MB-231 cells (typically 1 x 107 cells) is injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.[3][5]
Drug Formulation and Administration
-
THZ1: Typically formulated in a vehicle solution of 10% Dimethyl Sulfoxide (DMSO) in 5% Dextrose in Water (D5W) and administered via intraperitoneal (i.p.) injection.[1]
-
Doxorubicin: Administered intravenously (i.v.) or intraperitoneally (i.p.).[3]
-
Paclitaxel: Often formulated in a vehicle of Cremophor EL, ethanol, and saline. It is commonly administered via intraperitoneal (i.p.) injection.
Efficacy and Toxicity Monitoring
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = 0.5 x Length x Width².
-
Toxicity: Animal body weight is monitored regularly as an indicator of systemic toxicity. Other clinical signs of distress are also observed.
Visualizing the Science
To better understand the experimental process and the biological mechanism of action, the following diagrams have been generated using the DOT language.
Concluding Remarks
The data presented in this guide suggest that the CDK7 inhibitor THZ1 demonstrates significant preclinical anti-tumor activity in a triple-negative breast cancer model. While a direct comparison with standard chemotherapy is challenging due to variations in study designs, the potent effect of THZ1 on tumor growth highlights the therapeutic potential of targeting CDK7 in this aggressive breast cancer subtype. Further investigation, including head-to-head in vivo studies and combination therapy assessments, is warranted to fully elucidate the clinical promise of CDK7 inhibitors relative to and in combination with existing treatment regimens.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Unraveling the Downstream Effects of CDK7 Inhibition: A Comparative Guide to Cdk7-IN-14 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the downstream pathway impacts of Cyclin-Dependent Kinase 7 (CDK7) inhibition, with a focus on the potent inhibitor Cdk7-IN-14. Due to the limited availability of comparative experimental data for this compound, this guide will leverage data from the well-characterized and highly selective covalent CDK7 inhibitor, YKL-5-124, as a proxy to illustrate the effects of selective CDK7 inhibition. This will be contrasted with less selective CDK inhibitors and inhibitors of other key cellular pathways.
CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription.[1][2] It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs including CDK1, CDK2, CDK4, and CDK6.[1][3][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation.[2][3] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[1][5]
This compound is a potent, pyrimidinyl-derived inhibitor of CDK7 with potential applications in cancers characterized by transcriptional dysregulation.[6] To understand its specific impact on downstream cellular pathways, it is crucial to compare its effects to other kinase inhibitors. This guide will focus on the differential effects of a selective CDK7 inhibitor, represented by YKL-5-124, versus a non-selective CDK inhibitor, THZ1, which also inhibits CDK12 and CDK13.
Comparative Analysis of Downstream Pathway Modulation
The selectivity of a kinase inhibitor is paramount in determining its biological effects and potential therapeutic window. The following sections and tables summarize the differential impact of selective CDK7 inhibition versus other kinase inhibitors on key downstream pathways.
Table 1: Kinase Selectivity Profile
This table illustrates the selectivity of YKL-5-124 for CDK7 in comparison to other related kinases. High selectivity, as demonstrated by YKL-5-124, is crucial for attributing observed cellular effects directly to the inhibition of CDK7.
| Kinase Target | YKL-5-124 IC₅₀ (nM) | THZ1 IC₅₀ (nM) | Notes |
| CDK7 | 9.7 | ~15 | YKL-5-124 is a potent and highly selective inhibitor of CDK7.[3][7][8] |
| CDK2 | 1300 | - | YKL-5-124 demonstrates significantly less potency against CDK2.[7] |
| CDK9 | 3020 | - | YKL-5-124 has low activity against CDK9.[7] |
| CDK12 | Inactive | Equipotent to CDK7 | THZ1 is a non-selective covalent inhibitor of CDK7, CDK12, and CDK13.[9] |
| CDK13 | Inactive | Equipotent to CDK7 | This lack of selectivity in THZ1 leads to different downstream effects compared to YKL-5-124.[9] |
Table 2: Impact on Downstream Cellular Processes
The inhibition of CDK7 has profound effects on both cell cycle progression and transcription. This table compares the effects of the selective CDK7 inhibitor YKL-5-124 with the non-selective inhibitor THZ1.
| Cellular Process | Effect of YKL-5-124 (Selective CDK7i) | Effect of THZ1 (Non-selective CDK7/12/13i) | Key Differences & Downstream Implications |
| Cell Cycle Progression | Induces a strong G1/S phase arrest.[8][9] | Also induces cell cycle arrest. | The primary effect of selective CDK7 inhibition is a robust cell cycle block, mediated by the inhibition of CDK7's CAK activity on CDK2 and other cell cycle CDKs. |
| E2F-driven Gene Expression | Potent inhibition of E2F target gene expression.[8][9] | Inhibition of a broader range of transcription. | Selective CDK7 inhibition specifically downregulates the E2F transcriptional program, which is critical for G1/S transition. |
| RNA Polymerase II CTD Phosphorylation (Ser5) | Surprisingly minimal effect on global Pol II Ser5 phosphorylation.[9] | Potent inhibition of Pol II Ser5 phosphorylation. | This highlights a key difference. The profound transcriptional effects of THZ1 are likely due to the combined inhibition of CDK7, CDK12, and CDK13, all of which can phosphorylate the Pol II CTD. Selective CDK7 inhibition with YKL-5-124 suggests a more nuanced role for CDK7 in transcription that is not solely defined by global Pol II Ser5 phosphorylation status.[9] |
| Apoptosis | Induces apoptosis in sensitive cancer cell lines. | Induces apoptosis, often more broadly due to widespread transcriptional disruption. | The apoptotic response to selective CDK7 inhibition is linked to the cell cycle arrest and downregulation of key survival genes. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the CDK7 signaling pathway and a typical experimental workflow for comparing kinase inhibitors.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Caption: Workflow for comparing kinase inhibitor effects.
Caption: Differential downstream impacts of selective vs. non-selective CDK7 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the impact of kinase inhibitors.
Western Blotting for Phospho-protein Analysis
-
Cell Lysis: Treat cells with the kinase inhibitor for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-CDK2 (Thr160), anti-phospho-RNA Pol II CTD (Ser5), anti-cleaved PARP) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry (FACS)
-
Cell Preparation: Culture and treat cells with the kinase inhibitor for 24-72 hours.
-
Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Incubate for 30 minutes at 37°C in the dark. Analyze the DNA content using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.
Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Treat cells with the kinase inhibitor. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., E2F1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The selective inhibition of CDK7, as exemplified by compounds like this compound and the well-studied YKL-5-124, offers a distinct mechanistic profile compared to less selective kinase inhibitors. The primary downstream consequences of selective CDK7 inhibition are a potent cell cycle arrest at the G1/S transition and the specific downregulation of E2F-driven gene expression.[8][9] This contrasts with non-selective CDK7/12/13 inhibitors like THZ1, which induce a more global and profound suppression of transcription, largely through the potent inhibition of RNA Polymerase II CTD phosphorylation.[9] Understanding these differential impacts is critical for the rational design of therapeutic strategies targeting CDK7 in cancer. Further studies on this compound are warranted to fully elucidate its comparative effects and therapeutic potential.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Treatment Response to CDK7 Inhibition: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal target in oncology, owing to its dual role in regulating the cell cycle and transcription.[1][2] The development of selective CDK7 inhibitors, such as Cdk7-IN-14, offers a promising therapeutic avenue for a range of cancers. This guide provides a comprehensive comparison of biomarkers that may predict sensitivity or resistance to CDK7 inhibitors, supported by experimental data and detailed protocols. While specific data for this compound is not extensively available in the public domain, the principles and biomarkers discussed herein, derived from studies of other well-characterized CDK7 inhibitors, provide a strong framework for assessing its potential clinical utility.
Unveiling the Mechanism of Action of CDK7 Inhibitors
CDK7 is a core component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][3] As part of the CAK complex, along with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][3] Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation of transcription.[4] By inhibiting CDK7, compounds like this compound can induce cell cycle arrest and suppress the transcription of key oncogenes, leading to tumor growth inhibition and apoptosis.[3]
Potential Biomarkers of Sensitivity to CDK7 Inhibition
Identifying patients who are most likely to respond to CDK7 inhibitor therapy is crucial for clinical success. Preclinical studies with various CDK7 inhibitors have pointed towards several potential biomarkers of sensitivity.
High c-MYC Expression
The c-MYC oncogene is a potent driver of cell proliferation and is frequently overexpressed in many cancers. Tumors with high levels of c-MYC often exhibit a dependency on its continuous transcription, making them particularly vulnerable to transcriptional inhibitors. Studies have shown that sensitivity to CDK7 inhibitors, such as THZ1 and YKL-5-124, correlates with high c-MYC expression.[5] Inhibition of CDK7 leads to a significant decrease in c-MYC protein levels, suggesting that c-MYC itself can be a biomarker of response.[5]
Basal CITED2 Protein Expression
CITED2 (CBP/p300-interacting transactivator with Glu/Asp-rich C-terminal domain 2) is a transcriptional co-regulator. Research has indicated that the basal protein expression of CITED2 may correlate with sensitivity to the CDK7 inhibitor THZ1. While the exact mechanism is still under investigation, CITED2 levels could serve as a valuable predictive biomarker.
High CDK7 Expression
While not universally consistent across all cancer types, in some malignancies, elevated expression of CDK7 has been associated with a poorer prognosis and may indicate a greater dependence on CDK7 activity for survival.[3] This suggests that tumors with high CDK7 expression might be more susceptible to CDK7 inhibition. For instance, high CDK7 expression is linked to a worse prognosis in osteosarcoma and may predict sensitivity to CDK7 inhibitors like BS-181.[6]
Mechanisms of Resistance to CDK7 Inhibition
Understanding the mechanisms by which tumors can develop resistance to CDK7 inhibitors is critical for developing strategies to overcome it.
Mutations in the CDK7 Gene
A common mechanism of acquired resistance to non-covalent, ATP-competitive CDK7 inhibitors is the emergence of specific mutations in the CDK7 gene. One recurrent mutation that has been identified is the substitution of aspartate 97 with asparagine (D97N). This mutation can reduce the binding affinity of the inhibitor to CDK7, thereby diminishing its efficacy.
Upregulation of Multidrug Resistance Transporters
Another key mechanism of resistance involves the increased expression and activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Specifically, the upregulation of ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP) has been shown to confer resistance to some CDK7 inhibitors by actively pumping the drug out of the cancer cells.
Quantitative Comparison of CDK7 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized CDK7 inhibitors against the CDK7 kinase and in various cancer cell lines. This data provides a quantitative comparison of their potency.
| Inhibitor | Target | IC50 (nM) | Cell Line | Cancer Type | Cellular IC50 (nM) |
| THZ1 | CDK7 | 3.2 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~10 |
| MCF-7 | Breast Cancer | 11 | |||
| LCC2 | Breast Cancer (Tamoxifen-resistant) | 13 | |||
| Samuraciclib (CT7001) | CDK7 | 40 | Various | Solid Tumors | Not specified |
| SY-1365 | CDK7 | 369 (at 2mM ATP) | Various | Ovarian, Breast Cancer | Not specified |
| YKL-5-124 | CDK7 | 9.7 | HAP1 | Chronic Myeloid Leukemia | Not specified |
| BS-181 | CDK7 | Not specified | KHOS | Osteosarcoma | 1750 |
| U2OS | Osteosarcoma | 2320 |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in kinase assays and the duration of treatment in cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biomarkers and drug efficacy. Below are protocols for key experiments cited in the context of CDK7 inhibitor research.
CDK7 Kinase Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
CDK7 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK7 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (Cell-Based)
This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status, which can be indicative of target engagement and downstream pathway modulation.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK7, anti-phospho-Pol II CTD, anti-c-MYC, anti-CITED2, anti-ABCB1, anti-ABCG2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the CDK7 signaling pathway, a typical experimental workflow for biomarker discovery, and the relationship between biomarkers and treatment response.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: A typical workflow for biomarker discovery.
Caption: Biomarkers and their association with treatment response.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. imtm.cz [imtm.cz]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 6. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Cdk7-IN-14
For Immediate Implementation by Laboratory Personnel
The responsible management and disposal of potent chemical compounds are critical to ensuring a safe laboratory environment and protecting our ecosystem. Cdk7-IN-14, a potent and selective inhibitor of Cyclin-Dependent Kinase 7, requires meticulous handling and adherence to hazardous waste disposal protocols due to its potential biological activity. This guide provides a direct, step-by-step procedure for the proper disposal of this compound and materials contaminated with it.
I. Hazard Identification and Precautionary Measures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent kinase inhibitor necessitates that it be handled as a hazardous substance. Similar research compounds are often classified with potential hazards such as acute toxicity if swallowed and adverse effects on aquatic life. Therefore, all materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles.[1][2]
Before beginning any disposal procedures, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Work in a well-ventilated area or a chemical fume hood. |
II. Step-by-Step Disposal Protocol
This protocol is applicable to pure this compound, solutions containing the compound, and all contaminated laboratory materials.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste materials contaminated with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Solid Waste: This includes contaminated consumables such as pipette tips, microfuge tubes, gloves, bench paper, and empty vials that once held the compound.
-
Liquid Waste: All solutions containing this compound, including experimental media and solvents used for cleaning, must be collected in a dedicated, sealed, and compatible hazardous liquid waste container.
Step 2: Proper Labeling
-
Clear Identification: The hazardous waste container must be labeled with "Hazardous Chemical Waste" and the full chemical name: "this compound".
-
Contents Declaration: The label should also list any other solvents or chemicals present in the waste mixture.
Step 3: Secure Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within your laboratory.[1] This area should be away from general lab traffic.
-
Secondary Containment: To prevent the spread of material in the event of a leak, the primary waste container must be placed inside a larger, chemically resistant secondary containment bin.[1]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, you must contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
-
Documentation: Follow all institutional and local regulatory requirements for documenting the generated hazardous waste.[1] Provide the EHS department with a complete and accurate description of the waste contents.
III. Emergency Spill Procedures
In the event of a spill of this compound, immediate and decisive action is required to contain the spill and prevent exposure.
-
Evacuate and Secure: Alert all personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs within a chemical fume hood, keep the hood running.
-
Protect: Don the appropriate PPE as listed in the table above. For significant spills, respiratory protection may be necessary.
-
Contain and Clean:
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, chemical absorbent pads) to cover and contain the spill.[1]
-
Solid Spills: Carefully scoop or wipe up the material, avoiding the generation of dust.
-
-
Collect and Dispose: Carefully collect all cleanup materials (absorbent, contaminated debris, etc.) and place them into the designated hazardous waste container for this compound.[1]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, and dispose of all cleaning materials as hazardous waste.
References
Essential Safety and Operational Guide for Handling Cdk7-IN-14
For Research Use Only. Not for human or veterinary use.
Hazard Identification and Personal Protective Equipment (PPE)
Potent small molecule kinase inhibitors like Cdk7-IN-14 should be handled with a high degree of caution as they are biologically active and potentially hazardous.[2] A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE) by Laboratory Activity
| Laboratory Activity | Hand Protection | Eye Protection | Body Protection | Respiratory Protection & Ventilation |
| Weighing and Aliquoting (Solid Form) | Double-gloving with nitrile gloves. Change immediately upon contamination.[2][3] | Chemical splash goggles providing a complete seal around the eyes.[2] | Dedicated, disposable, or non-absorbent lab coat.[2] | All manipulations must be performed in a certified chemical fume hood or a powder containment hood. A NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of fine powders.[2] |
| Solution Preparation and Handling | Double-gloving with nitrile gloves.[2] | Chemical splash goggles or a face shield if there is a significant splash risk.[2] | Standard laboratory coat. | Work should be conducted in a chemical fume hood.[2][3] |
| Cell Culture and In Vitro Assays | Nitrile gloves. | Safety glasses with side shields.[2] | Standard laboratory coat. | All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | Heavy-duty nitrile or butyl rubber gloves.[2] | Chemical splash goggles.[2] | Standard laboratory coat. | N/A |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.[3]
-
Receiving and Storage :
-
Preparation of Stock Solutions :
-
Designated Area : All procedures involving the handling of solid this compound must be conducted in a designated area, such as a chemical fume hood.[2][3]
-
Weighing : Use a precision balance within the fume hood. Handle the solid compound carefully to avoid generating dust.[3]
-
Solvent Addition : Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[3]
-
Dissolution : Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.[3]
-
-
Experimental Use :
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[3]
-
Solid Waste : This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[3][4]
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[3][4]
-
Contaminated Sharps : Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]
-
Regulatory Compliance : All disposal must be in accordance with local, state, and federal regulations.[4]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
